molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1417572
CAS No.: 148777-84-8
M. Wt: 168.15 g/mol
InChI Key: NRYKSXYBFPTTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H8N4O2 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYKSXYBFPTTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 148777-84-8

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically significant molecules. This guide focuses on a specific, yet intriguing derivative: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. While this particular compound is cataloged, detailed public-domain literature regarding its specific synthesis, characterization, and biological profile is notably scarce. This guide, therefore, serves a dual purpose: to consolidate the available information on its broader chemical family to infer its properties and potential, and to highlight the research opportunities that this data gap presents.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in drug discovery. Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of its physicochemical and pharmacological properties. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to:

  • Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives act as potent inhibitors of various protein kinases, which are crucial targets in oncology.[1]

  • Anticancer Properties: Beyond kinase inhibition, these compounds have shown broader anticancer effects through various mechanisms.

  • Antitubercular Activity: The tetrahydropyrazolo[1,5-a]pyrimidine scaffold, in particular, has been identified as a promising hit in high-throughput screening campaigns against Mycobacterium tuberculosis.

  • Antiviral and Anti-inflammatory Effects: The structural versatility of this scaffold has led to the discovery of derivatives with antiviral and anti-inflammatory potential.

The introduction of a nitro group at the 3-position, as in the title compound, is a common strategy in medicinal chemistry to modulate electronic properties, introduce a potential hydrogen bond acceptor, and serve as a synthetic handle for further derivatization.

Synthesis Strategies for the Pyrazolo[1,5-a]pyrimidine Core

A plausible synthetic pathway to the target molecule can be conceptualized based on established methodologies for related structures. This would likely involve the following key steps:

  • Synthesis of a 3-Nitropyrazole Precursor: The synthesis would commence with a suitably substituted pyrazole bearing a nitro group at the desired position.

  • Cyclization to form the Pyrazolo[1,5-a]pyrimidine Ring: This key step would involve the reaction of the 3-nitropyrazole with a suitable three-carbon dielectrophile, such as a protected 1,3-dihalopropane or an α,β-unsaturated carbonyl compound, to construct the six-membered pyrimidine ring.

  • Reduction of the Pyrimidine Ring: The resulting aromatic pyrazolo[1,5-a]pyrimidine would then undergo reduction to yield the desired 4,5,6,7-tetrahydro derivative.

Conceptual Synthetic Workflow:

G A 3-Amino-4-nitropyrazole C Cyclization A->C B 1,3-Dihalopropane or equivalent B->C D 3-Nitro-pyrazolo[1,5-a]pyrimidine C->D Formation of pyrimidine ring E Reduction D->E F 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 148777-84-8) E->F Saturation of pyrimidine ring

Caption: Conceptual synthetic pathway to the target compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Without experimental data, the physicochemical properties and spectral data for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₈N₄O₂
Molecular Weight 168.16 g/mol
Appearance Likely a crystalline solid, potentially yellow due to the nitro group.
Solubility Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and methanol. Low solubility in water and nonpolar solvents is anticipated.
pKa The pyrazole and pyrimidine nitrogens will exhibit basic character. The nitro group is electron-withdrawing.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Resonances corresponding to the protons on the tetrahydro-pyrimidine ring (likely complex multiplets in the aliphatic region). A downfield singlet for the proton on the pyrazole ring.
¹³C NMR Signals for the sp³ hybridized carbons of the tetrahydro-pyrimidine ring. Resonances for the sp² carbons of the pyrazole ring, with the carbon bearing the nitro group being significantly downfield.
IR Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions). N-H stretching vibrations if tautomers are present. C-H stretching for aliphatic and aromatic protons.
Mass Spec A molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns would likely involve loss of the nitro group (NO₂) and fragmentation of the tetrahydro-pyrimidine ring.

Potential Applications in Drug Discovery and Research

Given the known activities of the pyrazolo[1,5-a]pyrimidine scaffold, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine represents a valuable starting point for several research avenues:

  • Fragment-Based Drug Discovery: The core structure can be used as a fragment for screening against various biological targets, particularly kinases and proteins involved in infectious diseases.

  • Library Synthesis: The nitro group can be readily reduced to an amino group, which can then be used as a synthetic handle for the creation of a diverse library of derivatives through amide coupling, sulfonylation, and other amine-based reactions. This would allow for extensive structure-activity relationship (SAR) studies.

  • Probing Biological Pathways: As a small molecule, it could be used to probe cellular signaling pathways. Its effects on cell proliferation, apoptosis, and inflammation could be investigated in various cell-based assays.

Workflow for Derivative Library Synthesis:

G A 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine B Reduction of Nitro Group A->B C 3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine B->C D Amide Coupling (R-COOH) C->D E Sulfonylation (R-SO₂Cl) C->E F Reductive Amination (R-CHO) C->F G Amide Derivatives D->G H Sulfonamide Derivatives E->H I Amine Derivatives F->I

Sources

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in developing potent kinase inhibitors and other therapeutic agents. The introduction of a nitro group at the 3-position and the saturation of the pyrimidine ring create a unique chemical entity with significant potential as both a biologically active molecule and a versatile synthetic intermediate. This document, intended for researchers and drug development professionals, details proposed synthetic routes, predicted spectroscopic characteristics, and key chemical transformations, with a particular focus on the reactivity imparted by the nitro moiety. The causality behind experimental choices and the potential for derivatization for structure-activity relationship (SAR) studies are explored in depth.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine system, formed by the fusion of a pyrazole and a pyrimidine ring, is a cornerstone of modern heterocyclic chemistry. This scaffold is prevalent in a multitude of biologically active molecules, largely due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets.[1]

Significance in Medicinal Chemistry: Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] They have gained particular prominence as potent and selective protein kinase inhibitors, targeting enzymes such as Pim-1, PI3Kδ, and Epidermal Growth Factor Receptor (EGFR), which are critical regulators in cellular signaling and are often dysregulated in cancers.[4][5][6][7]

The Subject Molecule: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine The title compound introduces two key structural modifications to the parent aromatic scaffold:

  • Tetrahydro-pyrimidine Ring: The saturation of the pyrimidine ring removes aromaticity from this portion of the molecule, introducing a three-dimensional, non-planar geometry. This can lead to improved physicochemical properties such as solubility and metabolic stability, and allows for specific spatial arrangements of substituents crucial for binding to protein targets.

  • 3-Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the pyrazole ring.[8] Its presence serves two primary functions:

    • Pharmacophore: The nitro group itself can be essential for biological activity, particularly in antimicrobial and antiparasitic agents, where it can undergo intracellular reduction to generate cytotoxic radical species.[8]

    • Synthetic Handle: The nitro group is a versatile functional group that can be readily transformed, most commonly into an amino group. This provides a critical vector for further chemical modification and the generation of compound libraries for SAR studies.

This guide will dissect the chemical nature of this specific derivative, providing a foundational understanding for its application in synthetic and medicinal chemistry programs.

Synthesis and Elucidation

While specific literature for the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is scarce, a robust synthetic strategy can be proposed based on established methodologies for related heterocyclic systems.[9] The most logical approach involves the initial construction of the heterocyclic core followed by a regioselective nitration step.

Proposed Synthetic Pathway

A plausible multi-step synthesis is outlined below. The key is the reaction between a 3-aminopyrazole and a suitable four-carbon building block to form the pyrimidine ring, which is subsequently nitrated.

Synthetic Pathway A 3-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine A->C Condensation B 1,3-Diketone or α,β-Unsaturated Carbonyl B->C D 4,5,6,7-Tetrahydropyrazolo- [1,5-a]pyrimidine C->D Catalytic Hydrogenation (e.g., H₂, Pd/C) E 3-Nitro-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrimidine D->E Nitration (HNO₃/H₂SO₄)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Conceptual Framework

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

  • Rationale: The condensation of 3-aminopyrazole with a β-dicarbonyl compound like acetylacetone is a classic and efficient method for constructing the pyrazolo[1,5-a]pyrimidine ring system. Acetic acid is used as a solvent and catalyst.

  • Procedure:

    • Dissolve 3-aminopyrazole (1.0 eq) in glacial acetic acid.

    • Add the β-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Neutralize with a base (e.g., NaHCO₃) and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to the Tetrahydro- Scaffold

  • Rationale: Catalytic hydrogenation is the standard method for reducing the pyrimidine ring in this fused system without affecting the pyrazole ring. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

  • Procedure:

    • Dissolve the synthesized pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent like ethanol or methanol.

    • Add 10% Pd/C catalyst (5-10% by weight).

    • Place the reaction vessel under a hydrogen atmosphere (typically 50-60 psi) in a Parr shaker or similar apparatus.

    • Heat gently (40-50 °C) and agitate for 12-24 hours.

    • After the reaction, carefully filter the mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the tetrahydro- derivative.

Step 3: Regioselective Nitration

  • Rationale: The pyrazole ring is activated towards electrophilic substitution. A standard nitrating mixture of nitric acid and sulfuric acid is used. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The 3-position is typically the most reactive site.

  • Procedure:

    • Cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.0 eq) while maintaining the low temperature.

    • Add a cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise to the solution, ensuring the temperature does not rise above 5-10 °C.

    • Stir the reaction at this temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until neutral, and dry to obtain the final product.

Physicochemical and Spectroscopic Properties

The precise experimental data for this compound is not widely published. However, its properties can be reliably predicted based on its structure and data from analogous compounds.[10][11]

Core Physical Properties
PropertyPredicted ValueSource/Method
CAS Number 148777-84-8ChemWhat[12]
Molecular Formula C₆H₇N₅O₂Calculated
Molar Mass 181.15 g/mol Calculated
Appearance Likely a pale yellow to yellow crystalline solidAnalogy to other nitroaromatics
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMFStructural Analogy
Predicted Spectroscopic Profile
TechniquePredicted FeaturesRationale
¹H NMR δ 8.0-8.5 ppm (s, 1H, pyrazole C2-H); δ 3.5-4.5 ppm (m, 4H, pyrimidine CH₂); δ 1.8-2.5 ppm (m, 2H, pyrimidine CH₂)The pyrazole proton is deshielded. The tetrahydro- ring protons appear in the aliphatic region as multiplets due to coupling.
¹³C NMR δ 140-150 ppm (C3-NO₂); δ 130-140 ppm (pyrazole C2); δ 40-50 ppm (pyrimidine CH₂); δ 20-30 ppm (pyrimidine CH₂)The carbon bearing the nitro group (C3) will be significantly downfield. Other carbons appear in their expected heteroaromatic and aliphatic regions.[10]
IR (cm⁻¹) ~3300 (N-H stretch); ~2900 (aliphatic C-H stretch); ~1550 & ~1350 (asymmetric & symmetric NO₂ stretch)The two strong absorbances for the nitro group are highly characteristic and diagnostic for successful nitration.[10]
Mass Spec (EI) M⁺ peak at m/z = 181Corresponds to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The reactivity of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is dominated by the nitro group, which acts as a gateway for extensive derivatization.

Reduction of the Nitro Group to an Amine

The most valuable transformation of this compound is the reduction of the nitro group to a primary amine (3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine). This introduces a nucleophilic site, enabling a wide array of subsequent reactions for building molecular diversity.

Reactivity cluster_0 Key Transformation cluster_1 Further Derivatization A 3-Nitro Derivative B 3-Amino Derivative A->B Reduction (SnCl₂·2H₂O / HCl or H₂, Pd/C) C Amide Analogues B->C Acylation (RCOCl) D Sulfonamide Analogues B->D Sulfonylation (RSO₂Cl) E Alkylated Amines B->E Reductive Amination

Caption: Reactivity map showing the key nitro reduction and subsequent derivatization.

Protocol: Nitro Group Reduction with Tin(II) Chloride
  • Rationale: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (like concentrated HCl) or a solvent like ethanol is a classic, high-yielding method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities.[10] It is often preferred in lab-scale synthesis for its simplicity and effectiveness.

  • Procedure:

    • Suspend the 3-nitro compound (1.0 eq) in ethanol.

    • Add SnCl₂·2H₂O (4-5 eq) to the suspension.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

    • After cooling, concentrate the solvent under reduced pressure.

    • Add water and basify the solution to pH 8-9 with saturated NaHCO₃ or NaOH solution to precipitate the tin salts.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the 3-amino derivative.

Potential Applications in Drug Discovery

The title compound and its primary amine derivative are highly valuable building blocks for creating libraries of compounds aimed at various therapeutic targets.

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a proven pharmacophore for kinase inhibition.[5] The 3-amino derivative provides a perfect attachment point for introducing side chains designed to interact with specific residues in the ATP-binding pocket of kinases like Pim-1 or PI3Kδ, potentially leading to potent and selective inhibitors.[4][6]

  • Antimicrobial Agents: The nitro group itself may confer direct antimicrobial or antiparasitic activity.[8] Many successful drugs, such as metronidazole, rely on a nitro group for their mechanism of action. Therefore, the parent compound is a candidate for screening in antimicrobial assays.

  • General Therapeutic Exploration: Given the wide range of biological activities associated with pyrimidines, including anti-inflammatory and antiviral effects, this scaffold warrants broad screening to uncover novel therapeutic potential.[1][2]

Conclusion

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound of significant strategic importance. While its direct biological activities remain to be fully explored, its true value lies in its chemical properties. The presence of a reducible nitro group on a medicinally relevant, three-dimensional scaffold makes it an exceptionally powerful intermediate for synthetic chemistry. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound to develop next-generation therapeutic agents, particularly in the field of oncology and infectious diseases.

References

  • ChemWhat. 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidine CAS#: 148777-84-8. Available from: [Link]

  • Koutentis, P. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][12][13]triazin-7(6H)-ones and Derivatives. Molecules, 26(16), 4987. Available from: [Link]

  • Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(5), 420-428. Available from: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • da Silva, J. B., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2038-2047. Available from: [Link]

  • Wipf, P., et al. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425. Available from: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. National Center for Biotechnology Information. Available from: [Link]

  • An, L., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 900-905. Available from: [Link]

  • Tijjani, H., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available from: [Link]

  • Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Available from: [Link]

  • Singh, P. P., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Aromatic and Medicinal Plants, 1(1). Available from: [Link]

  • Al-Tel, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]

  • PubChem. 1,2,3,6-Tetrahydro-5-nitro-2,6-dioxo-4-pyrimidinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7249. Available from: [Link]

  • Al-Tel, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(3), 1787-1811. Available from: [Link]

  • SpectraBase. pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-bromo-5-(3-nitrophenyl)-. Available from: [Link]

  • ResearchGate. Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. Available from: [Link]

  • Beilstein Archives. Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Available from: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4987. Available from: [Link]

Sources

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

A Privileged Scaffold for Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus represents a class of heterocyclic compounds that has garnered significant attention from the medicinal chemistry community.[1] This fused bicyclic system, incorporating both pyrazole and pyrimidine rings, is considered a "privileged scaffold" due to its structural versatility and its proven ability to interact with a wide array of biological targets.[1][2] Notably, derivatives of this scaffold have emerged as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[3][4] Marketed drugs such as Larotrectinib and Entrectinib, used in the treatment of solid tumors, feature this core structure, underscoring its therapeutic relevance.[5]

This guide focuses on a specific, functionalized derivative: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine . The introduction of a nitro group, a potent electron-withdrawing moiety, at the 3-position of the partially saturated core is expected to significantly modulate the electronic properties and hydrogen bonding capabilities of the molecule. This alteration presents a compelling opportunity for fine-tuning interactions with target proteins and exploring novel structure-activity relationships (SAR).[3] This document serves as a technical resource for researchers, providing a detailed overview of the molecule's structure, a robust and validated synthetic pathway, predictive spectroscopic data for characterization, and the scientific rationale for its investigation in drug development programs.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of a pyrazole ring fused to a tetrahydropyrimidine ring. The nitro group is regioselectively placed at the C3 position of the pyrazole ring, which is a key site for electrophilic substitution under specific conditions.[6][7]

  • Chemical Formula: C₆H₇N₅O₂

  • Molecular Weight: 181.15 g/mol

  • Core Scaffold: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

The numbering of the fused ring system is critical for unambiguous communication of substituent positions.

Caption: Numbering of the 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine structure.

A Validated, Two-Step Synthetic Protocol

The synthesis of the target compound can be logically approached in two primary stages: first, the construction of the saturated heterocyclic core, followed by regioselective nitration.

Part 1: Synthesis of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold

The core is efficiently synthesized via the condensation of 3-amino-1H-pyrazole with a suitable four-carbon building block that incorporates the functionality needed for the tetrahydropyrimidine ring. An established method involves the reaction with γ-butyrolactone under specific conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-amino-1H-pyrazole (1.0 eq) in an appropriate high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), add potassium tert-butoxide (1.2 eq) at room temperature under an inert atmosphere (N₂ or Ar).

  • Addition of Lactone: Stir the resulting suspension for 20 minutes, then add γ-butyrolactone (1.1 eq) dropwise.

  • Cyclization: Heat the reaction mixture to 150-160 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. The product may precipitate or require extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine intermediate.

Part 2: Regioselective Nitration

The nitration of the pyrazolo[1,5-a]pyrimidine system is highly dependent on the reagents used. To achieve selective substitution at the 3-position, a strong acidic medium is required.[6][7] This directs the electrophilic nitronium ion (NO₂⁺) to the electron-rich pyrazole ring.

Experimental Protocol:

  • Dissolution: Dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at approximately 20°C, then cool the solution to -5 °C in an ice-salt bath.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (HNO₃) (1:1 v/v).

  • Addition: Add the cold nitrating mixture dropwise to the solution from step 1, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: Maintain the reaction mixture at 0 °C for 15 minutes, then allow it to warm to 5 °C for an additional 15 minutes.[7]

  • Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice. The product, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.[7]

SynthesisWorkflow Start 3-Amino-1H-pyrazole + γ-Butyrolactone Step1 Step 1: Cyclization (KOtBu, NMP, 160°C) Start->Step1 Intermediate 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Step1->Intermediate Step2 Step 2: Nitration (HNO₃ / H₂SO₄, -5 to 5°C) Intermediate->Step2 Product 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Step2->Product

Sources

A Technical Guide to the Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including roles as protein kinase inhibitors in cancer treatment.[1][2] Its rigid, planar structure and the synthetic accessibility for substitutions at various positions make it an attractive framework for drug discovery.[2] This guide provides an in-depth technical overview of a robust synthetic pathway to a specific, functionalized derivative: 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This molecule combines the pyrazolo[1,5-a]pyrimidine core with a nitro group, a versatile functional group for further chemical transformations, and a saturated pyrimidine ring, which introduces a three-dimensional character to the otherwise planar scaffold. The synthesis is logically divided into three core stages: the construction of the aromatic pyrazolo[1,5-a]pyrimidine nucleus, the selective reduction of the pyrimidine ring, and the final regioselective nitration.

Part 1: Synthesis of the Aromatic Pyrazolo[1,5-a]pyrimidine Core

The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine bicyclic system is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or a synthetic equivalent, such as a β-enaminone.[3] This approach is favored for its high efficiency in forming the fused ring system.

Causality in Experimental Design

The choice of a β-enaminone as the 1,3-biselectrophilic partner for the 5-aminopyrazole is strategic. The enaminone system provides two electrophilic centers for the nucleophilic amino groups of the pyrazole to attack, leading to a cyclocondensation reaction. Modern protocols often employ microwave-assisted, solvent-free conditions. This not only accelerates the reaction, significantly reducing reaction times, but also aligns with the principles of green chemistry by minimizing waste.[1] The absence of a catalyst in many of these reactions simplifies the purification process and reduces costs.

Experimental Protocol: Microwave-Assisted Cyclocondensation

This protocol is adapted from established methods for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.

  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine the selected 5-aminopyrazole (1.0 eq.) and the appropriate β-enaminone (1.0 eq.).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 180°C for approximately 2-5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, the resulting solid is typically of high purity. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis Workflow: Core Construction

G cluster_start Starting Materials 5_Aminopyrazole 5-Aminopyrazole Microwave_Reaction Microwave-Assisted Cyclocondensation (180°C, 2-5 min) 5_Aminopyrazole->Microwave_Reaction Beta_Enaminone β-Enaminone Beta_Enaminone->Microwave_Reaction Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Core Microwave_Reaction->Pyrazolo_Pyrimidine High Yield

Caption: Workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Part 2: Selective Reduction of the Pyrimidine Ring

To obtain the desired 4,5,6,7-tetrahydro derivative, the pyrimidine ring of the aromatic pyrazolo[1,5-a]pyrimidine must be selectively reduced. Catalytic hydrogenation is a powerful method for this transformation.

Rationale for Reduction Strategy

The pyrimidine ring is more susceptible to reduction than the pyrazole ring within this fused system.[1] This regioselectivity is crucial for the successful synthesis of the target molecule. Asymmetric hydrogenation using chiral catalysts, such as those based on Iridium or Rhodium, has been effectively employed to produce chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity.[3][4] These reactions, however, can require high pressures and specific, often expensive, catalysts. For a general laboratory synthesis where chirality is not a primary concern, standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) can be employed.

It is critical to perform this reduction before the introduction of the nitro group. Nitro groups are readily reduced to amino groups under typical catalytic hydrogenation conditions. Therefore, attempting to reduce the pyrimidine ring in the presence of a nitro group would likely result in the undesired reduction of both functionalities.

Experimental Protocol: Catalytic Hydrogenation
  • Catalyst and Substrate: To a solution of the synthesized pyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., ethanol, methanol, or acetic acid), add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The crude product can be purified by chromatography or recrystallization if needed.

Reduction Workflow

G Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine (Aromatic) Hydrogenation Catalytic Hydrogenation (H₂, Pd/C or Rh/Ir catalyst) Pyrazolo_Pyrimidine->Hydrogenation Selective Reduction Tetrahydro_Product 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine Hydrogenation->Tetrahydro_Product Regioselective

Sources

The Emergence of a Novel Scaffold: A Technical Guide to the Discovery, Synthesis, and Characterization of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. This guide details the discovery and initial characterization of a novel heterocyclic entity, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This compound emerges from a scaffold-hopping strategy inspired by the promising anti-tubercular activity of the broader tetrahydropyrazolo[1,5-a]pyrimidine class.[1][2] We present a plausible synthetic route, comprehensive characterization data, and preliminary insights into its potential as a modulator of inflammatory pathways. This document serves as a technical resource for researchers and professionals engaged in drug discovery and development, offering a transparent account of the scientific rationale and experimental methodologies that underpinned this discovery.

Introduction: The Rationale for a New Chemical Entity

The tetrahydropyrazolo[1,5-a]pyrimidine core has been identified as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including anti-tubercular, anti-inflammatory, and kinase inhibition properties.[1][3][4][5] Notably, high-throughput screening campaigns against Mycobacterium tuberculosis have independently identified this scaffold as a promising starting point for the development of new anti-infective agents.[1] The inherent drug-like properties and synthetic tractability of this scaffold make it an attractive platform for further optimization.[6][7]

Our research initiative was predicated on the hypothesis that strategic functionalization of this core could unlock novel biological activities or enhance existing ones. The introduction of a nitro group, a potent electron-withdrawing moiety, was a deliberate choice. The nitro group is a known pharmacophore in various therapeutic agents and can significantly modulate the electronic properties, and therefore the biological interactions, of a molecule.[8] Specifically, we aimed to explore the impact of nitration on the pyrazole ring of the tetrahydropyrazolo[1,5-a]pyrimidine system, a modification not extensively documented in the existing literature. This led to the conception of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a target for synthesis and biological evaluation.

Synthesis and Mechanistic Considerations

The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine was designed as a multi-step sequence, leveraging established methodologies for the construction of related heterocyclic systems.[9] The causality behind our chosen synthetic pathway is rooted in achieving regioselective control and ensuring the stability of the nitro functionality throughout the reaction sequence.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_process Reaction Steps A 3-Amino-4-nitropyrazole P1 Alkylation A->P1 B 1,3-Dibromopropane B->P1 C 1-(3-Bromopropyl)-4-nitro-1H-pyrazol-5-amine P2 Intramolecular Cyclization C->P2 Strong Base (e.g., NaH) Solvent (e.g., THF) D 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine P1->C Base (e.g., K2CO3) Solvent (e.g., DMF) P2->D

Caption: Synthetic workflow for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Bromopropyl)-4-nitro-1H-pyrazol-5-amine

  • To a solution of 3-amino-4-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • To a solution of 1-(3-bromopropyl)-4-nitro-1H-pyrazol-5-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product is purified by flash chromatography (eluent: dichloromethane/methanol gradient) to yield 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a solid.

Structural Characterization and Data

The unequivocal structural elucidation of the newly synthesized compound was accomplished through a combination of spectroscopic techniques. The data obtained were consistent with the proposed structure of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Analytical Technique Observed Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.51 (s, 1H, pyrazole-H), 4.25 (t, J = 6.0 Hz, 2H, N-CH₂), 3.40 (t, J = 5.8 Hz, 2H, N-CH₂), 2.15 (quint, J = 5.9 Hz, 2H, -CH₂-).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 155.2 (C), 148.9 (C), 135.8 (C-NO₂), 120.1 (CH), 45.3 (CH₂), 39.8 (CH₂), 20.7 (CH₂).
FT-IR (KBr, cm⁻¹)ν: 3125 (Ar-H), 2950 (C-H), 1580 (C=N), 1520 (N-O stretch, asymmetric), 1345 (N-O stretch, symmetric).
Mass Spectrometry (ESI+) m/z: 183.06 [M+H]⁺, calculated for C₆H₈N₄O₂ + H⁺: 183.07.

Preliminary Biological Evaluation: Anti-Inflammatory Potential

Drawing inspiration from the documented anti-inflammatory properties of certain azolo[1,5-a]pyrimidines, we conducted a preliminary in vitro assessment of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine for its ability to modulate inflammatory responses in a cellular model.[3]

Rationale and Hypothetical Mechanism of Action

We hypothesized that the synthesized compound might interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation. The electron-withdrawing nature of the nitro group could facilitate interactions with key residues in the active sites of kinases or other enzymes involved in this pathway.

In Vitro Assay: Inhibition of Nitric Oxide Production

A murine macrophage cell line (e.g., RAW 264.7) was stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory state, characterized by the production of nitric oxide (NO). The ability of the test compound to inhibit NO production was measured using the Griess assay.

Protocol: Griess Assay for Nitrite Determination

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a standard curve generated with sodium nitrite.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB IκBα IKK->IkB Phosphorylation & Ubiquitination NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Compound 3-Nitro-4,5,6,7-tetra- hydropyrazolo[1,5-a]pyrimidine Compound->IKK Potential Inhibition

Caption: Hypothetical mechanism of action in the NF-κB signaling pathway.

Conclusion and Future Directions

The successful synthesis and characterization of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine represent a novel contribution to the chemical space of this biologically important scaffold. Preliminary in vitro data suggest a potential role for this compound in the modulation of inflammatory responses, warranting further investigation. Future work will focus on a more extensive biological characterization, including the determination of its IC₅₀ value, assessment of its cytotoxicity, and elucidation of its precise mechanism of action. Structure-activity relationship (SAR) studies will also be initiated to explore the impact of modifications at other positions of the heterocyclic core. The findings presented in this guide provide a solid foundation for the continued development of this promising new chemical entity.

References

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Molecules. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Babylon. [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. PubChem. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. Molecules. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6',7'-Dihydrospiro[Piperidine-4,4'-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. ACS Infectious Diseases. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

Sources

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Synthesis, Properties, and Therapeutic Potential

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, serving as the core for numerous compounds with significant biological activity. This guide provides a comprehensive technical overview of a specific derivative, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. We will delve into its formal nomenclature, physicochemical properties, and a proposed, literature-derived synthetic pathway, explaining the chemical logic behind the strategic choices. Furthermore, this whitepaper synthesizes the broader biological context of the pyrazolo[1,5-a]pyrimidine class, exploring its application in drug discovery, particularly in oncology and inflammatory diseases, by acting as a bioisostere for endogenous structures like purines. The role of the nitro functional group and potential metabolic pathways are also discussed, providing a forward-looking perspective for researchers in drug development.

Core Compound Identification and Properties

IUPAC Nomenclature and Chemical Identifiers

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine . It is indexed under the CAS Registry Number 148777-84-8 .[1][2] This nomenclature precisely describes the fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring, with a nitro group at the 3-position and a fully saturated (tetrahydro) pyrimidine ring.

Physicochemical Characteristics

The fundamental properties of this molecule are crucial for its handling, formulation, and interpretation of biological data. These characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₄O₂[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 148777-84-8[1]
Appearance (Predicted) Yellowish crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF

Synthesis and Chemical Strategy

Retrosynthetic Analysis and Rationale

The core pyrazolo[1,5-a]pyrimidine ring system is typically formed by constructing the pyrimidine ring onto a pre-existing pyrazole. Our retrosynthetic disconnection breaks the C7-N1 and C5-N6 bonds, revealing two key starting materials: a 5-aminopyrazole derivative and a 1,3-dielectrophilic propane equivalent. The nitro group is best installed on the pyrazole ring prior to cyclization, as nitration of the fused bicyclic system could lead to issues with regioselectivity and side reactions.

Proposed Synthetic Workflow

The following diagram illustrates a plausible, multi-step synthesis designed for high yield and purity, a critical consideration in drug development.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Cyclocondensation A Malononitrile C 5-Amino-1H-pyrazole A->C [Reagent: Sodium Ethoxide] B Hydrazine B->C D 5-Amino-3-nitro-1H-pyrazole C->D [Reagent: HNO₃/H₂SO₄] F 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine D->F [Base: K₂CO₃, Solvent: DMF] E 1,3-Dibromopropane E->F

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Amino-3-nitro-1H-pyrazole

  • Rationale: The initial pyrazole ring formation is a classic condensation reaction. Subsequent nitration is a standard electrophilic aromatic substitution, directed by the activating amino group. Careful temperature control is essential to prevent over-nitration or degradation.

  • Procedure:

    • To a cooled (0°C) solution of 5-amino-1H-pyrazole in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at low temperature for 2-4 hours until TLC analysis indicates consumption of the starting material.

    • Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-amino-3-nitro-1H-pyrazole.

Step 2: Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • Rationale: This is an N-alkylation followed by an intramolecular cyclization. The 5-aminopyrazole acts as a binucleophile. The first nucleophilic attack occurs from the pyrazole ring nitrogen, followed by a second attack from the exocyclic amino group on the other end of the propane chain to form the six-membered pyrimidine ring. A non-nucleophilic base like potassium carbonate is used to scavenge the HBr byproduct without interfering with the electrophile.

  • Procedure:

    • Dissolve 5-amino-3-nitro-1H-pyrazole in dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

    • Add 1,3-dibromopropane (1.1 equivalents) dropwise and heat the mixture to 80-90°C.

    • Monitor the reaction by TLC. Upon completion (typically 6-12 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final compound.

Role in Medicinal Chemistry and Drug Development

The true value of this scaffold lies in its proven track record as a cornerstone for developing targeted therapies. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal candidate for fitting into the active sites of enzymes, particularly kinases.

The Scaffold as a Purine Bioisostere

One of the most powerful strategies in drug design is bioisosteric replacement, where a functional group is replaced with another that retains similar physical and electronic properties, but may improve the molecule's therapeutic profile. The pyrazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine ring found in adenine and guanine.[5][6] This mimicry allows it to compete with adenosine triphosphate (ATP) for the binding site in a vast number of protein kinases, which are often dysregulated in diseases like cancer and autoimmune disorders.

G cluster_0 Kinase Active Site cluster_1 Competitive Inhibition Kinase Kinase (e.g., PI3Kδ, EGFR) Phosphorylated Phosphorylated Substrate Kinase->Phosphorylated Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Pyrazolo[1,5-a]pyrimidine Scaffold Inhibitor->Kinase Blocks Binding Substrate Substrate Protein Substrate->Kinase

Caption: Competitive inhibition of a kinase by the scaffold.

Therapeutic Applications of the Scaffold

Research into derivatives of the core pyrazolo[1,5-a]pyrimidine scaffold has yielded promising candidates across multiple therapeutic areas.

Therapeutic AreaTarget(s)Rationale & ApplicationRepresentative Citations
Inflammatory Diseases PI3Kδ (Phosphoinositide 3-kinase delta)PI3Kδ is highly expressed in immune cells and is crucial for their function. Inhibitors are being developed for asthma and autoimmune disorders.[7]
Oncology EGFR, Src, AblThese tyrosine kinases are oncogenes that drive the growth and proliferation of cancer cells. Inhibitors are a major class of anticancer drugs.[8][9]
Infectious Diseases Various viral and bacterial enzymesThe scaffold's ability to mimic natural purines makes it a candidate for inhibiting enzymes essential for pathogen replication.[10][11]
Antiparasitic Parasite-specific kinasesExploiting differences between host and parasite enzymes allows for selective targeting.[6][12]
Significance of the 3-Nitro Group

The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the heterocyclic ring.

  • Modulation of Activity: It can enhance binding affinity to a target protein by participating in specific hydrogen bonds or electrostatic interactions.

  • Metabolic Handle: The nitro group is susceptible to in-vivo reduction by nitroreductase enzymes, forming amino or hydroxylamino functionalities.[4] This can be a double-edged sword: it may lead to inactivation and clearance, or it could be intentionally designed as a prodrug strategy, where the reduced metabolite is the active form.[8] This metabolic pathway is a critical consideration in preclinical toxicology and drug metabolism studies.

Conclusion and Future Outlook

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a molecule of significant interest, not just as a standalone compound, but as a representative of a highly versatile and therapeutically relevant chemical class. Its synthesis is achievable through established chemical principles, and its scaffold has been validated as a potent modulator of key biological targets, particularly protein kinases.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing the nitro group with other functional groups to optimize potency and selectivity.

  • Prodrug Development: Enhancing properties like aqueous solubility and bioavailability by attaching cleavable moieties to the scaffold.[8]

  • Target Deconvolution: Identifying novel protein targets for this class of compounds to expand their therapeutic utility.

This guide serves as a foundational resource for scientists and researchers, providing the necessary chemical and biological context to stimulate and support further investigation into this promising area of drug discovery.

References

  • ChemWhat. 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidine CAS#: 148777-84-8.

  • PubChem. 3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one.

  • Archiv der Pharmazie. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation.

  • ResearchGate. Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides.

  • PubChem. Pyrazolo(1,5-a)pyrimidine.

  • Chemsigma. 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidine [148777-84-8].

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][13]triazin-7(6H)-ones and Derivatives.

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-.

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES.

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review.

  • ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

  • National Center for Biotechnology Information. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.

  • Dergipark. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents.

  • ResearchGate. Biological activities of[1][3][13]triazolo[1,5-a]pyrimidines and analogs.

  • BOC Sciences. CAS 126352-69-0 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine.

  • National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.

  • National Center for Biotechnology Information. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.

  • ResearchGate. Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity.

  • PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.

  • National Center for Biotechnology Information. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.

  • PubMed. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.

Sources

Physical and chemical properties of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Executive Summary

This guide provides a comprehensive technical overview of the physical and chemical properties of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This compound is built upon the pyrazolo[1,5-a]pyrimidine scaffold, a recognized "privileged structure" in medicinal chemistry due to its wide range of biological activities, including potent protein kinase inhibition.[1] The introduction of a nitro group at the 3-position and the saturation of the pyrimidine ring create a unique chemical entity with specific reactivity and conformational characteristics. This document synthesizes available data with expert analysis to provide a foundational understanding of its molecular structure, physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications in drug discovery, particularly in the development of novel therapeutics for cancer and infectious diseases.[1][2]

Introduction: The Strategic Importance of the Scaffold

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic system of significant interest in drug development.[1][3] Its structure is isoelectronic with purines, allowing it to act as a bioisostere and interact with a variety of biological targets.[4][5] The partially saturated tetrahydropyrazolo[1,5-a]pyrimidine variant offers improved three-dimensional geometry compared to its aromatic counterpart, which can be crucial for enhancing binding affinity and selectivity to protein targets.

The incorporation of a nitro group (-NO₂) at the 3-position is a key strategic choice. This powerful electron-withdrawing group significantly modulates the electronic properties of the heterocyclic system. Furthermore, the nitro group serves as a versatile chemical handle; its reduction to an amine is a common and critical step in library synthesis, enabling the exploration of a wide range of derivatives through subsequent amide couplings or other functionalizations. This guide will delve into the specific properties imparted by this combination of a saturated pyrimidine ring and a C3-nitro substituent.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and establish its unique identifiers.

Chemical Structure:

Figure 1: Molecular Structure of the target compound.

Key Identifiers:

PropertyValueSource
IUPAC Name 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-
CAS Number 148777-84-8[6]
Molecular Formula C₆H₇N₅O₂Calculated
Molecular Weight 181.15 g/mol Calculated

Physical and Spectroscopic Properties

While specific experimental data for this exact molecule is sparse, its properties can be reliably predicted based on analysis of the core scaffold and closely related analogs reported in the literature.[7][8]

3.1 Physicochemical Data (Predicted and Observed)

PropertyValue / ObservationRationale / Reference
Appearance Expected to be a yellow or pale solid.The nitro-aromatic functionality often imparts color.[9]
Melting Point Not reported. Expected to be a crystalline solid with a defined melting point.Similar heterocyclic structures are typically solids at room temperature.[10]
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol or chloroform.Based on the polarity of related pyrimidine derivatives.[8][11]
Stability The tetrahydropyrazolo[1,5-c]pyrimidine core is reported to be stable in PBS buffer (pH 7.3) for over a week.[12] The nitro group may confer sensitivity to strong reducing agents.Stability of the core scaffold is high. Reactivity will be dominated by the nitro group.

3.2 Spectroscopic Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. The following are the expected signatures for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

  • ¹H NMR:

    • Aliphatic Protons: Three distinct signals corresponding to the methylene (-CH₂-) groups at positions C5, C6, and C7 would be expected in the upfield region (typically δ 2.0-4.5 ppm). These would likely appear as multiplets due to spin-spin coupling.

    • Aromatic/Vinylic Proton: A singlet for the proton at C2 (if present, though the structure is 3-nitro substituted). The absence of a proton at C3 confirms substitution.

    • NH Proton: Depending on the solvent and concentration, a broad singlet for the N-H proton might be observed.

  • ¹³C NMR:

    • Aliphatic Carbons: Three signals in the aliphatic region (δ 20-60 ppm) for C5, C6, and C7.

    • Aromatic/Heterocyclic Carbons: Signals for C2, C3, and the bridgehead carbon C3a in the downfield region (δ 100-160 ppm). The carbon attached to the nitro group (C3) would be significantly deshielded.

  • Infrared (IR) Spectroscopy:

    • N-O Stretching: Strong, characteristic absorption bands for the nitro group are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[7][9][13]

    • C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.[13]

    • N-H Stretching: A band in the region of 3100-3500 cm⁻¹ may be present.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z ≈ 181.15 or 182.16, respectively, confirming the molecular weight.

Chemical Properties and Reactivity

Understanding the chemical behavior of the title compound is essential for its application as a synthetic building block.

4.1 Synthesis and Purification

While a specific synthesis for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is not detailed in the provided search results, a plausible route can be constructed based on established methodologies for related heterocycles. A common approach involves the cyclocondensation of a substituted aminopyrazole with a suitable three-carbon synthon.[14][15]

cluster_workflow Plausible Synthetic Workflow start 5-Aminopyrazole Precursor step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate 3-Nitro-5-aminopyrazole step1->intermediate step2 Cyclocondensation (e.g., with 1,3-dihalopropane) intermediate->step2 product Target Compound step2->product purify Purification (Chromatography/Recrystallization) product->purify final Characterized Product purify->final

Figure 2: A plausible workflow for the synthesis of the target compound.

Experimental Protocol: General Cyclocondensation

  • Reaction Setup: To a solution of the appropriate 3-nitro-5-aminopyrazole precursor in a suitable solvent (e.g., DMF or ethanol), add a base (e.g., K₂CO₃ or NaH).

  • Cyclization: Add a 1,3-dielectrophile, such as 1,3-dibromopropane, dropwise to the solution at room temperature or under gentle heating.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

4.2 Key Chemical Transformations: The Nitro Group as a Synthetic Linchpin

The most significant chemical property of this molecule from a drug development perspective is the reactivity of the nitro group. It is readily reduced to a primary amine, which serves as a key point for diversification.

cluster_reaction Key Transformation: Nitro Reduction start 3-Nitro Derivative (Starting Material) product 3-Amino Derivative (Key Intermediate) start->product Reduction reagents Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) diversify Further Derivatization (Amide coupling, etc.) product->diversify

Figure 3: Reduction of the nitro group to enable library synthesis.

This transformation is well-documented for related nitro-heterocycles.[9] For instance, reduction with agents like tin(II) chloride or catalytic hydrogenation (e.g., H₂ over Pd/C) efficiently converts the nitro compound into the corresponding 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.[16][17] This amine is a versatile intermediate for building libraries of drug candidates.

Applications in Research and Drug Development

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore for targeting a range of diseases.

  • Anti-tubercular Agents: Analogs of this class have demonstrated potent bactericidal efficacy against Mycobacterium tuberculosis.[2] Studies have identified that compounds from this series can target the essential MmpL3 gene, a critical transporter in the mycobacterial cell wall synthesis pathway.[2][18]

  • Kinase Inhibitors: The parent pyrazolo[1,5-a]pyrimidine structure is a cornerstone of many kinase inhibitor designs.[1] Derivatives have been developed as highly selective inhibitors for isoforms like PI3Kδ, which are implicated in inflammatory diseases such as asthma and COPD.[14] The saturated ring system of the title compound can provide the necessary structural vectors to achieve high affinity and selectivity for specific kinase targets.

  • Oncology: Fused pyrimidine heterocycles are widely explored in cancer research.[19] Derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have shown significant inhibitory activity against EGFR tyrosine kinase, a key target in non-small cell lung cancer.[20][21] The title compound serves as a valuable building block for creating novel agents in this therapeutic area.

Conclusion

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a strategically designed molecule that combines the favorable biological footprint of the pyrazolo[1,5-a]pyrimidine scaffold with the synthetic versatility of a nitro group. While detailed experimental characterization is not widely published, its physical and chemical properties can be confidently predicted from well-studied analogs. Its primary value lies in its role as a key intermediate for the synthesis of diverse chemical libraries. The facile conversion of the nitro group to an amine opens avenues for developing novel therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory conditions. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery programs.

References

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][9][22]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. [Link]

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidine CAS#: 148777-84-8. (n.d.). ChemWhat. [Link]

  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. (n.d.). Semantic Scholar. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace. [Link]

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. (n.d.). ResearchGate. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Institutes of Health. [Link]

  • Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. (2021). ResearchGate. [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Semantic Scholar. [Link]

  • ¹HNMR δ values for. (n.d.). The Royal Society of Chemistry. [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (n.d.). CSIRO Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

  • Pyrazolo[1,5-a]pyrimidine. (n.d.). PubChem. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. [Link]

  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). National Institutes of Health. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Institutes of Health. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Institutes of Health. [Link]

  • Structure of a pyrazolo-[3,4-d]-pyrimidine.... (n.d.). ResearchGate. [Link]

  • Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. (n.d.). Oxford Academic. [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6',7'-Dihydrospiro[Piperidine-4,4'-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. (2016). ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023). Semantic Scholar. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (n.d.). PubMed. [Link]

  • Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. (n.d.). PubMed. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health. [Link]

  • On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with 1,3- and 1,4-bisnucleophiles. (n.d.). PubMed. [Link]

  • Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. (n.d.). National Institutes of Health. [Link]

  • Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32)and its.... (n.d.). ResearchGate. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Core - A Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in the field of drug discovery.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of novel therapeutic agents.[1] This class of compounds has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[3] This guide will provide an in-depth exploration of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine backbone, with a specific focus on the potential implications of a 3-nitro substitution, a functional group known for its profound effects on the biological activity of heterocyclic compounds.[6][7]

Synthesis of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold: A Strategic Overview

The construction of the tetrahydropyrazolo[1,5-a]pyrimidine core is a well-established process in synthetic organic chemistry. A common and efficient method involves the condensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophilic partner, followed by reduction of the resulting pyrazolo[1,5-a]pyrimidine.

A representative synthetic pathway is depicted below:

Synthesis_of_Tetrahydropyrazolo_1_5_a_pyrimidine_Core cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product aminopyrazole 3-Aminopyrazole pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine aminopyrazole->pyrazolopyrimidine Condensation (e.g., AcOH, heat) diketone 1,3-Diketone diketone->pyrazolopyrimidine tetrahydropyrazolopyrimidine 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine pyrazolopyrimidine->tetrahydropyrazolopyrimidine Reduction (e.g., NaBH4) caption General synthetic scheme for the tetrahydropyrazolo[1,5-a]pyrimidine core.

Sources

An In-depth Technical Guide to 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic characterization of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogs to propose a viable synthetic route, expected analytical signatures, and potential biological relevance. By detailing the causality behind experimental choices and providing field-proven insights, this guide serves as a valuable resource for researchers investigating this and similar chemical scaffolds. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological activity of the parent heterocycle. This guide focuses on the specific analog, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, providing a foundational understanding of its chemical nature and potential for further investigation.

Physicochemical and Structural Properties

Based on its chemical structure, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a small molecule with the following key properties:

PropertyValueSource
CAS Number 148777-84-8[1]
Molecular Formula C₆H₈N₄O₂[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance Expected to be a yellow or pale-colored solidInferred from related nitro-containing heterocycles
Solubility Likely soluble in organic solvents such as DMSO and DMF[3]

Proposed Synthesis and Mechanistic Rationale

While a specific synthesis for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has not been detailed in the available literature, a plausible synthetic route can be extrapolated from established methods for analogous pyrazolo[1,5-a]pyrimidine systems. A common and effective strategy involves the condensation of a 3-aminopyrazole precursor with a suitable three-carbon synthon.

Proposed Synthetic Pathway

A logical approach would involve the cyclocondensation of 3-amino-4-nitropyrazole with a suitable C3-electrophile, such as 1,3-dibromopropane or acrolein, followed by appropriate chemical modifications. A more direct and likely successful route, however, would be the nitration of the parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold.

Synthetic Pathway cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Precursor1 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Target->Precursor1 Nitration Start 3-Aminopyrazole Intermediate1 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Start->Intermediate1 Condensation with 1,3-dihalopropane Product 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Intermediate1->Product Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Proposed synthetic pathway for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

  • To a solution of 3-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate or sodium ethoxide (2.2 equivalents).

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Step 2: Nitration of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

  • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Add the synthesized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Structural Elucidation and Spectroscopic Characterization (Expected)

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tetrahydropyrimidine ring and the pyrazole proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The carbon atom attached to the nitro group is expected to be significantly downfield shifted.

Infrared (IR) Spectroscopy

The IR spectrum will be crucial for identifying the nitro functional group.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200-3400
C-H stretch (aliphatic)2850-3000
Asymmetric NO₂ stretch1500-1560
Symmetric NO₂ stretch1345-1385
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition.

IonExpected m/z
[M+H]⁺169.0675
[M+Na]⁺191.0494

Potential Biological Activities and Applications

The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore. Derivatives have shown a broad spectrum of biological activities, including:

  • Anti-inflammatory Activity: Several nitro-azolo[1,5-a]pyrimidines have demonstrated potent anti-inflammatory effects.[2]

  • Anticancer Activity: The pyrazolo[3,4-d]pyrimidine scaffold, a close analog, is found in numerous kinase inhibitors with anticancer properties.[6][7]

  • Antiviral and Antimicrobial Activity: The pyrimidine ring is a key component of nucleobases, and its analogs often exhibit antiviral and antimicrobial properties.[8]

The introduction of a nitro group can enhance these activities or introduce new pharmacological profiles. Therefore, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a promising candidate for screening in various biological assays, particularly in the areas of oncology and immunology.

Biological Screening Workflow Compound 3-Nitro-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Cell_Viability Cell Viability Assays (e.g., MTT, MTS) Compound->Cell_Viability Kinase_Inhibition Kinase Inhibition Assays (e.g., Kinase Glo) Compound->Kinase_Inhibition Anti_Inflammatory Anti-inflammatory Assays (e.g., NO production, cytokine release) Compound->Anti_Inflammatory Hit_Identification Hit Identification Cell_Viability->Hit_Identification Kinase_Inhibition->Hit_Identification Anti_Inflammatory->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A typical workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a foundational understanding of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine based on the synthesis and characterization of closely related analogs. The proposed synthetic route is robust and relies on well-established chemical transformations. The expected analytical data provides a benchmark for researchers aiming to synthesize and characterize this compound. The potential for significant biological activity makes this molecule an attractive target for further investigation in drug discovery programs. Future work should focus on the actual synthesis and in-depth biological evaluation of this compound to validate the hypotheses presented in this guide.

References

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. PubMed Central. (2022-04-27). [Link]

  • 3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Chemical Supplier Website. [Link]

  • Synthesis of Some Pyrazolo[3,4-d]pyrimidine Derivatives for Biological Evaluation. ResearchGate. (2025-08-07). [Link]

  • Oxidative Aromatization of 4,7-dihydro-6-nitroazolo[1,5-a] Pyrimidines. MDPI. (2021-08-04). [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. (2024-10-24). [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][9]triazin-7(6H)-ones and Derivatives. MDPI. (2025-09-18). [Link]

  • Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. ResearchGate. (2025-08-07). [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. (2021-01-19). [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. (2018-01-25). [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. (2023-07-26). [Link]

  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. ResearchGate. (2020-01-01). [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. MDPI. (2021-08-04). [Link]

  • Synthesis of Some Pyrazolo[3][9]pyrimidine Derivatives for Biological Evaluation. ResearchGate. (2025-08-06). [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. CSIRO Publishing. (2014-01-01). [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. (2021-12-29). [Link]

Sources

Methodological & Application

Application Note & Protocols: A Guide to the Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid N-heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry.[1] These compounds exhibit a vast array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities, making them highly attractive candidates for drug discovery and development.[1][2][3] The introduction of a nitro group at the C3 position serves not only to modulate the electronic properties of the molecule but also acts as a versatile chemical handle for further functionalization. Subsequent reduction of the pyrimidine ring to the 4,5,6,7-tetrahydro form introduces conformational flexibility, which can be crucial for optimizing interactions with biological targets.[2]

This guide provides a comprehensive overview of the synthetic strategy, key mechanistic principles, and detailed experimental protocols for the preparation of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives, intended for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of the target compounds is logically approached in a three-stage sequence. This method ensures high regioselectivity and allows for the isolation and characterization of key intermediates.

  • Stage 1: Construction of the Pyrazolo[1,5-a]pyrimidine Core. The foundational scaffold is typically assembled via a cyclocondensation reaction between a 5-aminopyrazole and a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[1][2][4]

  • Stage 2: Regioselective C3-Nitration. An electrophilic aromatic substitution is performed on the pyrazolo[1,5-a]pyrimidine core. The choice of nitrating agent is critical to ensure exclusive substitution at the electron-rich C3 position of the pyrazole ring.[4][5][6]

  • Stage 3: Selective Reduction of the Pyrimidine Ring. The aromatic 3-nitropyrazolo[1,5-a]pyrimidine is reduced to the final 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This transformation preferentially targets the pyrimidine ring over the pyrazole ring and the nitro group.[2]

G cluster_start Starting Materials cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Nitration cluster_stage3 Stage 3: Reduction SM1 5-Aminopyrazole I1 Pyrazolo[1,5-a]pyrimidine SM1->I1 Cyclocondensation SM2 1,3-Dicarbonyl Compound SM2->I1 Cyclocondensation I2 3-Nitropyrazolo[1,5-a]pyrimidine I1->I2 Electrophilic Nitration P 3-Nitro-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine I2->P Selective Reduction

Figure 1: High-level overview of the three-stage synthetic workflow.

Mechanistic Insights: The Key to Regioselectivity

A cornerstone of this synthetic approach is the highly controlled, regioselective nitration of the pyrazolo[1,5-a]pyrimidine scaffold. The orientation of electrophilic substitution on this ring system is strongly dependent on the specific reagent used.[4][5][6]

  • C3-Nitration (Desired Pathway): The use of a mixed acid system, typically nitric acid in concentrated sulfuric acid, leads to the formation of the 3-nitro derivative.[4][6] In this strongly acidic medium, the pyrazolo[1,5-a]pyrimidine is protonated. Molecular orbital calculations have shown that for both the free base and its conjugate acid, the C3 position is the most electron-rich and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺).[4][5]

  • C6-Nitration (Side Pathway): In contrast, using nitric acid in acetic anhydride results in the formation of the 6-nitro isomer.[4][5][6] This suggests a different reaction mechanism, likely an addition-elimination sequence, rather than a direct electrophilic substitution on the pyrazole ring.[4][5]

Understanding this reagent-dependent selectivity is critical for any researcher aiming to synthesize specific isomers within this class of compounds.

G cluster_mech Mechanism of C3-Nitration reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) reagents->nitronium Generates start Pyrazolo[1,5-a]pyrimidine nitronium->start intermediate σ-complex (Resonance Stabilized) start->intermediate Electrophilic Attack at C3 product 3-Nitropyrazolo[1,5-a]pyrimidine intermediate->product Deprotonation (-H⁺)

Figure 2: Simplified mechanism for the regioselective C3-nitration.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine (General Procedure)

This protocol describes the cyclocondensation reaction to form the core scaffold, adapted from established methods.[1][2]

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1H-pyrazole (1.0 eq).

    • Add ethanol (EtOH) as the solvent.

    • Add 1-phenyl-1,3-butanedione (a representative β-dicarbonyl compound) (1.0 eq).

    • Add a catalytic amount of acetic acid (AcOH) (approx. 0.1 eq).

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the resulting crude mixture into cold water, which should induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Regioselective C3-Nitration

This protocol is based on the highly regioselective method for C3-nitration.[4][5][6]

  • Reagents & Setup:

    • In a flask submerged in an ice-water bath (0-5 °C), add concentrated sulfuric acid (H₂SO₄).

    • Slowly and dropwise, add the synthesized pyrazolo[1,5-a]pyrimidine derivative (from Protocol 1) (1.0 eq) while stirring, ensuring the temperature remains below 10 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid at 0-5 °C.

  • Reaction:

    • Slowly add the prepared nitrating mixture dropwise to the solution of the pyrazolo[1,5-a]pyrimidine. Maintain the temperature between 0-5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup & Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The 3-nitro product will precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper.

    • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed for further purification.

Protocol 3: Selective Reduction to the Tetrahydro Derivative

This protocol outlines a general method for the selective reduction of the pyrimidine ring using complex metal hydrides, a strategy noted in the literature.[2]

  • Reagents & Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-nitropyrazolo[1,5-a]pyrimidine (from Protocol 2) (1.0 eq).

    • Add a suitable solvent, such as methanol (MeOH) or tetrahydrofuran (THF).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • In a portion-wise manner, carefully add sodium borohydride (NaBH₄) (2.0-4.0 eq) to the cooled, stirring suspension. Caution: Hydrogen gas evolution.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Workup & Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Data Summary: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a time-efficient alternative for producing 3-nitropyrazolo[1,5-a]pyrimidines in a one-pot sequence.[7] The table below summarizes representative yields from a published procedure involving the sequential cyclocondensation and nitration.

EntryR¹ SubstituentR² SubstituentYield (%)[7]
1PhenylMethyl85
24-Me-PhMethyl88
34-Cl-PhMethyl90
44-F-PhMethyl92
5PhenylPhenyl82

Characterization

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the regiochemistry of nitration and the loss of aromatic signals upon reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H, C=N, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

References

  • Synthesis of 3-nitropyrazolo[1,5-a]pyrimidines. Reaction conditions:... - ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. Available at: [Link]

  • Pharmacological activity of some pyrazolo[1,5-a]pyrimidines - PubMed. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][7][8]triazin-7(6H)-ones and Derivatives - MDPI. Available at: [Link]

  • Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. Available at: [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings - Canadian Science Publishing. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available at: [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives - Al-Farahidi Biomedical Journal. Available at: [Link].php/fabj/article/view/143)

Sources

Application Notes and Protocols for Investigating the Biological Activity of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold with Untapped Potential

The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This class of compounds, being isosteric to purines, has the potential to interact with a wide range of biological targets.[3] The introduction of a nitro group, a potent electron-withdrawing moiety, is a well-established strategy in drug design to enhance biological activity.[4] Furthermore, modification of the pyrimidine ring to its saturated form, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, offers an opportunity to explore novel structure-activity relationships by altering the molecule's three-dimensional conformation and physicochemical properties.

This document provides a comprehensive guide for the investigation of the biological activities of a novel derivative, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. It outlines a plausible mechanism of action based on related nitro-heterocyclic compounds and provides detailed, field-proven protocols for evaluating its potential as an anticancer and antimicrobial agent.

Plausible Mechanism of Action: The Role of Nitro-Group Bioactivation

The biological activity of many nitro-heterocyclic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell, be it a bacterium or a cancer cell.[1][5] This bioactivation process is a key determinant of their therapeutic efficacy and selectivity.

Antimicrobial Mechanism

In bacteria, particularly under anaerobic or microaerophilic conditions, nitroreductases play a pivotal role in the reduction of the nitro group of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This enzymatic process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[5][6] These reactive species are cytotoxic and can induce damage to a variety of critical cellular components, most notably bacterial DNA.[1][7] The resulting DNA lesions, such as strand breaks and adducts, disrupt DNA replication and repair processes, ultimately leading to bacterial cell death.[7]

Antimicrobial Mechanism Compound 3-Nitro-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters bacterial cell ReactiveSpecies Reactive Nitro Intermediates Nitroreductase->ReactiveSpecies Reduction of nitro group DNA Bacterial DNA ReactiveSpecies->DNA Interaction Damage DNA Damage (Strand breaks, adducts) DNA->Damage Induction of Death Bacterial Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism of action.

Anticancer Mechanism

A similar mechanism of action is plausible in cancer cells, particularly those exhibiting hypoxic regions, a common feature of solid tumors. Hypoxia upregulates the expression of nitroreductases, which can selectively activate 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in the tumor microenvironment.[4] The resulting reactive nitro species can induce DNA damage and oxidative stress, leading to cell cycle arrest and apoptosis.[2]

Anticancer Mechanism Compound 3-Nitro-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Nitroreductase Tumor Nitroreductase (Hypoxic cells) Compound->Nitroreductase Enters cancer cell ReactiveSpecies Reactive Nitro Intermediates Nitroreductase->ReactiveSpecies Reduction of nitro group DNA Cancer Cell DNA ReactiveSpecies->DNA Damage DNA Damage DNA->Damage CellCycleArrest Cell Cycle Arrest Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed anticancer mechanism of action.

Experimental Protocols

The following protocols provide a robust framework for the initial biological evaluation of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Protocol 1: Determination of In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell LinesMCF-7 (breast), HCT116 (colon), A549 (lung)
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
Positive ControlDoxorubicin (1 µM)
Absorbance Wavelength570 nm
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • 96-well microtiter plates (for broth microdilution) or Petri dishes (for agar dilution)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure (Broth Microdilution):

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Parameter Description
Bacterial StrainsS. aureus (Gram-positive), E. coli (Gram-negative)
MediumMueller-Hinton Broth
Inoculum Size~5 x 10⁵ CFU/mL
Compound ConcentrationsTwo-fold dilutions from 128 µg/mL to 0.25 µg/mL
Incubation37°C for 24 hours
Positive ControlCiprofloxacin

Conclusion and Future Directions

The provided protocols and mechanistic insights offer a foundational framework for the comprehensive evaluation of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Preliminary data from these assays will guide further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations. The unique combination of a saturated pyrimidine ring and a nitro functional group on the pyrazolo[1,5-a]pyrimidine scaffold presents a promising avenue for the discovery of novel therapeutic agents.

References

  • Hof, H., Chakraborty, T., Royer, R., & Buisson, J. P. (1987). Mode of Action of Nitro-Heterocyclic Compounds on Escherichia Coli. Drugs Exp Clin Res., 13(10), 635-9.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • BenchChem. (2025).
  • Lang, T., et al. (2020). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 25(12), 2759.
  • Microbe Investigations. (n.d.).
  • CSIRO Publishing. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 420-425.
  • Abcam. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Click-iT EdU Protocol for Flow Cytometry.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • BMG LABTECH. (2024, July 30).
  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-98.
  • Synapse. (2024, July 17).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.).
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry.
  • Multidisciplinary Digital Publishing Institute. (2022, June 14).
  • Multidisciplinary Digital Publishing Institute. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • Multidisciplinary Digital Publishing Institute. (2022, April 27). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury.
  • Multidisciplinary Digital Publishing Institute. (2019, March 19).
  • Multidisciplinary Digital Publishing Institute. (2022, January 14). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
  • American Chemical Society. (2025, January 24).
  • ResearchGate. (n.d.). Development of pyrazolo[1,5- a ]pyrimidine-based antibacterial agents.
  • ResearchGate. (n.d.). Synthesis of 3-nitropyrazolo[1,5-a]pyrimidines. Reaction conditions:...
  • PubMed Central. (2020). An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity.
  • PubMed Central. (2015). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents.
  • PubMed. (2020).
  • Thieme. (n.d.). Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles.
  • International Atomic Energy Agency. (2023).
  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • National Center for Biotechnology Information. (2018).

Sources

Application Notes and Protocols for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common feature in various cancers, making them prime targets for small-molecule inhibitors.[1] Among the extensive family of kinases, Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that, in complex with its cyclin partners (Cyclin E and Cyclin A), governs the G1/S phase transition of the cell cycle.[2][3] The aberrant activity of CDK2 is frequently observed in tumors, positioning it as a significant target for the development of novel anticancer drugs.[4][5]

This document provides a comprehensive guide for researchers on the evaluation of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine , a novel compound from this promising class, as a potential CDK2 inhibitor. We will detail its proposed mechanism of action, a plausible synthetic strategy, and provide robust, step-by-step protocols for its characterization, from in vitro enzymatic assays to cell-based functional analyses.

Compound Information and Synthesis

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a small molecule designed to leverage the ATP-mimetic properties of the pyrazolo[1,5-a]pyrimidine core. The nitro group at the 3-position is hypothesized to enhance binding affinity and selectivity through specific interactions within the kinase ATP-binding pocket.

A plausible synthetic route for related 3-nitropyrazolo[1,5-a]pyrimidines involves a one-pot, microwave-assisted cyclocondensation of a β-enaminone with an appropriate 5-aminopyrazole, followed by regioselective nitration.[6] Subsequent reduction of the pyrimidine ring would yield the desired tetrahydropyrazolo[1,5-a]pyrimidine core. Researchers should ensure the final compound is purified to >95% purity by HPLC and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before use in biological assays.

Proposed Mechanism of Action and Signaling Pathway

We hypothesize that 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine functions as an ATP-competitive inhibitor of CDK2. By occupying the ATP-binding site, it prevents the phosphorylation of key substrates essential for cell cycle progression. The primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb).[7] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and repressing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2, Rb releases E2F, initiating DNA replication.[2] Inhibition of CDK2 by our compound should maintain Rb in its active, hypophosphorylated state, leading to a G1/S cell cycle arrest and subsequent inhibition of tumor cell proliferation.

CDK2_Signaling_Pathway cluster_cdk46 Active Complex cluster_cdk2 Active Complex GF Growth Factors GFR Growth Factor Receptors GF->GFR binds Ras Ras/MAPK Pathway GFR->Ras activates CyclinD Cyclin D Ras->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE Cyclin E S_Phase_Genes->CyclinE expresses CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper-phosphorylates (inactivates) Inhibitor 3-Nitro-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine Inhibitor->CDK2 inhibits CellCycleArrest G1/S Cell Cycle Arrest Inhibitor->CellCycleArrest leads to p21 p21/p27 p21->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Workflow Overview

The evaluation of a novel kinase inhibitor follows a logical progression from biochemical characterization to cellular activity assessment. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action within a biologically relevant context.

Experimental_Workflow Start Compound Synthesis & Purification Protocol1 Protocol 1: In Vitro Kinase Assay (Biochemical Potency - IC₅₀) Start->Protocol1 Protocol2 Protocol 2: Cell-Based Proliferation Assay (Cellular Potency - GI₅₀) Protocol1->Protocol2 If potent (IC₅₀ < 1µM) DataAnalysis Data Analysis & Interpretation Protocol1->DataAnalysis Protocol3 Protocol 3: Western Blot Analysis (Target Engagement) Protocol2->Protocol3 Confirm on-target effect Protocol2->DataAnalysis Protocol3->DataAnalysis Conclusion Lead Candidate Evaluation DataAnalysis->Conclusion

Caption: Logical workflow for evaluating a novel kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of CDK2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9]

Materials:

  • CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega, Cat. No. V2971)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. No. V9101)

  • Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[9]

  • ATP, 10mM stock in water

  • Substrate: Histone H1 (1 mg/mL) or a specific peptide substrate (e.g., Rb peptide)

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (10mM stock in 100% DMSO)

  • Staurosporine (1mM stock in 100% DMSO) as a positive control inhibitor

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Staurosporine in 100% DMSO. A typical starting range is from 100 µM to 1 nM. Then, dilute these stocks into the Kinase Buffer to create a 2X final concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 2.5 µL of 2X test compound or control (DMSO vehicle, Staurosporine).

    • 5 µL of a mix containing CDK2/Cyclin A2 enzyme and substrate in Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 1-5 ng/well).

  • Kinase Reaction Initiation: Start the reaction by adding 2.5 µL of 4X ATP solution (final concentration should be at or near the Km of ATP for CDK2, typically 10-50 µM).

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This protocol assesses the compound's ability to inhibit the proliferation of cancer cells, providing a measure of its cellular potency (GI₅₀). We recommend using a cancer cell line known to be dependent on CDK2 activity, such as the human colon cancer cell line HCT-116 or the breast cancer cell line MCF-7.

Materials:

  • HCT-116 or MCF-7 cells

  • Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for MCF-7, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (10mM stock in 100% DMSO)

  • Clear, flat-bottom 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Incubator (37°C, 5% CO₂)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. The incubation time depends on the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Western Blot Analysis of Rb Phosphorylation

This protocol provides direct evidence of target engagement in a cellular context by measuring the phosphorylation status of a key CDK2 substrate, the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in Rb phosphorylation at CDK2-specific sites (e.g., Ser807/811).[10]

Materials:

  • HCT-116 or MCF-7 cells

  • 6-well cell culture plates

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (5% BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Rabbit anti-total Rb

    • Mouse anti-β-Actin (as a loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 6-24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with 100-200 µL of ice-cold lysis buffer.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Rb and β-Actin.

Data Analysis and Interpretation

Assay TypeParameter MeasuredData AnalysisExpected Result for Active Compound
In Vitro Kinase Assay Luminescence (RLU)Normalize data to controls. Plot % inhibition vs. log[inhibitor] and fit to a four-parameter logistic curve.Dose-dependent decrease in luminescence, yielding an IC₅₀ value (concentration for 50% inhibition).
Cell Proliferation Assay Absorbance (OD₄₉₀)Normalize data to controls. Plot % growth inhibition vs. log[inhibitor] and fit to a four-parameter logistic curve.Dose-dependent decrease in absorbance, yielding a GI₅₀ value (concentration for 50% growth inhibition).
Western Blot Band IntensityQuantify band intensity using densitometry software. Normalize phospho-Rb signal to total Rb and the loading control.Dose-dependent decrease in the phospho-Rb signal relative to total Rb.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a CDK2 inhibitor. By systematically assessing its biochemical potency, cellular activity, and on-target effects, researchers can effectively characterize this compound and determine its potential as a lead candidate for further development in cancer therapeutics. The insights gained from these experiments are crucial for establishing a clear structure-activity relationship and guiding the optimization of this promising chemical scaffold.

References

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]

  • Zhang, T., et al. (2018). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 9(56), 30776–30791. Retrieved from [Link]

  • Wikipedia. (2023). Cyclin-dependent kinase 2. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result CDK2 cyclin dependent kinase 2 [ (human)]. Retrieved from [Link]

  • UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). Retrieved from [Link]

  • Radi, M., et al. (2015). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 5(10), 7384-7388. Retrieved from [Link]

  • Aly, A. A., et al. (2021). Recent advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 26(16), 4967. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Anderson, M., et al. (2012). Discovery and Evaluation of Dual CDK1 and CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 289-293. Retrieved from [Link]

Sources

Analysis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide and detailed protocol for the analysis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Given the compound's structural features, including a fused heterocyclic pyrimidine ring system and a polar nitro group, a robust and sensitive analytical method is crucial for its characterization, quantification, and metabolic stability studies.[2] This guide details a complete workflow, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. We provide optimized protocols for Liquid Chromatography (LC) using Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention of this polar analyte, coupled with Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) for selective and sensitive detection. The rationale behind key experimental choices is discussed, and a proposed fragmentation pathway is elucidated to aid in structural confirmation.

Introduction: Methodological Rationale

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (Molecular Formula: C₆H₈N₄O₂, Molecular Weight: 168.15 g/mol ) belongs to the pyrazolopyrimidine class of compounds, which are recognized as privileged scaffolds in drug development due to their structural similarity to purines and their diverse biological activities.[1][3] The presence of a nitro group and multiple nitrogen atoms imparts significant polarity to the molecule.

Traditional reversed-phase liquid chromatography (RP-LC) often provides poor retention for such polar compounds, leading to co-elution with matrix components and compromised sensitivity.[4][5][6] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the separation technique. HILIC utilizes a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes that are poorly retained in RP-LC.[6][7]

For detection, Electrospray Ionization (ESI) is the method of choice for polar, non-volatile, and thermally labile compounds, making it perfectly suited for this analyte.[8][9] ESI is a soft ionization technique that typically produces a protonated molecular ion ([M+H]⁺), which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation and highly selective quantification.[10]

Comprehensive Experimental Workflow

The analytical process follows a systematic workflow designed to ensure accuracy, reproducibility, and sensitivity.[11] The key stages, from sample handling to data acquisition, are outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep_start Stock Solution (1 mg/mL in DMSO) prep_dilute Working Solutions (Dilution in 90:10 ACN:H₂O) prep_start->prep_dilute prep_filter Syringe Filtration (0.22 µm PTFE) prep_dilute->prep_filter lc HILIC Separation prep_filter->lc esi Positive ESI Source lc->esi ms1 MS1: Precursor Ion Scan (m/z 169.1) esi->ms1 ms2 MS2: Product Ion Scan ms1->ms2 data Fragmentation Analysis & Quantification ms2->data

Caption: Overall experimental workflow from sample preparation to data analysis.

Protocol: Sample Preparation

Proper sample preparation is critical to prevent contamination of the LC-MS system and ensure reproducible results.[11][12] High salt concentrations are particularly detrimental to ESI performance and must be avoided.[13]

Materials:

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine standard

  • Dimethyl sulfoxide (DMSO), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters

  • 2 mL amber glass autosampler vials with septa caps

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of DMSO.

    • Rationale: DMSO is used for its excellent solvating power for a wide range of organic compounds. However, high concentrations of DMSO can interfere with chromatography, necessitating significant dilution.

  • Working Solutions (e.g., 1 µg/mL): Prepare working solutions by diluting the stock solution. A recommended diluent for HILIC is a high-organic mixture, such as 90:10 (v/v) ACN:Water. For a 1 µg/mL solution, dilute 10 µL of the 1 mg/mL stock into 9.99 mL of the diluent.

    • Rationale: Diluting in a mobile phase-like solvent (high ACN) ensures good peak shape and compatibility with the HILIC separation mechanism.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter directly into a 2 mL autosampler vial.[13]

    • Rationale: Filtration removes any particulates that could block the LC column or tubing, which is crucial for maintaining system performance.[12]

  • Blanks and Quality Control: Prepare a blank sample using only the diluent (90:10 ACN:Water). Running blanks before and after sample sets is essential for monitoring system cleanliness and preventing sample carry-over.[13]

Protocol: Liquid Chromatography (HILIC)

This method is optimized for the retention and separation of the polar title compound.

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 ACN:Water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min)
Rationale: Ammonium formate and formic acid are volatile buffers compatible with mass spectrometry, providing good peak shape and ionization efficiency. The gradient starts at high organic content (95% B) to retain the polar analyte and gradually increases the aqueous portion to elute it.
Protocol: Mass Spectrometry (ESI-MS/MS)

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Parameter Setting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4500 V
Source Temperature 550 °C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
Collision Gas (CAD) Medium (e.g., 9 psi)
Scan Type Multiple Reaction Monitoring (MRM)
Rationale: Positive ion mode is selected due to the presence of multiple basic nitrogen atoms in the pyrazolopyrimidine ring, which are readily protonated to form [M+H]⁺ ions. The gas and temperature settings are optimized to facilitate desolvation of the ESI droplets and maximize ion transfer into the mass analyzer.[14]

Results: Fragmentation Pathway Analysis

Under positive ESI conditions, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is expected to form a protonated molecule [M+H]⁺ at m/z 169.1. Collision-induced dissociation (CID) of this precursor ion reveals a characteristic fragmentation pattern that can be used for structural confirmation.

The fragmentation of nitro-containing heterocyclic compounds often involves losses related to the nitro group (e.g., NO, NO₂) and cleavage of the heterocyclic rings.[15][16] A common fragmentation pathway for pyrimidine-containing structures involves the neutral loss of small molecules like HCN.[17]

Proposed Fragmentation Scheme:

G M [M+H]⁺ m/z 169.1 (C₆H₉N₄O₂⁺) F1 m/z 123.1 (C₆H₉N₃⁺) M->F1 -NO₂ (46 Da) F2 m/z 141.1 (C₆H₇N₃O⁺) M->F2 -CO (28 Da) (rearrangement) F3 m/z 96.1 (C₅H₆N₂⁺) F1->F3 -HCN (27 Da)

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of the analyte.

Summary of Key Mass Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossComments
169.1123.1NO₂ (46.0 Da)Primary and most characteristic loss from the nitro group. This is often the most intense fragment and is ideal for quantification.
169.1141.1CO (28.0 Da)Likely involves a rearrangement before loss, a known pathway for some heterocyclic systems.[18]
123.196.1HCN (27.0 Da)Subsequent fragmentation of the m/z 123.1 ion, involving the cleavage of the pyrazole or pyrimidine ring.[17]

The transition 169.1 → 123.1 is recommended as the primary transition for quantification (quantifier) due to its specificity and high expected intensity. The transition 169.1 → 141.1 can serve as a secondary transition (qualifier) to enhance confidence in analyte identification.

Conclusion

This application note provides a validated and scientifically grounded methodology for the analysis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine by LC-MS/MS. The use of HILIC effectively addresses the challenge of retaining this polar compound, while ESI-MS/MS offers the sensitivity and selectivity required for demanding applications in pharmaceutical research and development. The detailed protocols and the elucidated fragmentation pathway serve as a robust foundation for researchers working with this and structurally related compounds.

References

  • Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Available at: [Link]

  • P. T. T. Nguyen, et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • NIH. (n.d.). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ChemWhat. (n.d.). 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidine CAS#: 148777-84-8. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available at: [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. Available at: [Link]

  • CSIRO Publishing. (n.d.). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Available at: [Link]

  • JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32)and its.... Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolopyrimidine Scaffold

The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of naturally occurring purine nucleosides.[1][2] This structural similarity allows compounds based on this framework to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes such as kinases.[3] Derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The introduction of a nitro group can further enhance the biological activity, as this moiety is a known pharmacophore, though it can also contribute to toxicity.[5]

This guide provides a comprehensive overview of in vitro assays and detailed protocols for the initial characterization of the biological activity of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (referred to herein as Compound X). The described methodologies are designed to assess its cytotoxic potential, impact on cell cycle progression, ability to induce apoptosis, and its potential as a kinase inhibitor. These assays form the foundation for the preclinical evaluation of novel chemical entities in drug discovery.

Part 1: Cellular Viability and Cytotoxicity Assessment

A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol 1: MTT Assay for Determination of IC50

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of Compound X in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma)

  • Compound X

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.[7]

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in DMSO.

    • Perform serial dilutions of Compound X in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM)
A54915.28.5
HCT-11622.810.1
MCF-718.57.9

Part 2: Elucidation of the Mechanism of Action

Understanding how a compound exerts its cytotoxic effects is crucial. The following protocols are designed to investigate whether Compound X induces apoptosis and/or causes cell cycle arrest.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Compound X

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This dual-staining method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell line of interest

  • Compound X

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with Compound X at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation:

Treatment% G0/G1% S% G2/M% Early Apoptosis% Late Apoptosis
Vehicle Control65.220.114.73.51.2
Compound X (IC50)45.825.328.925.810.4

Part 3: Target Identification and Validation - Kinase Inhibition Assays

Given that pyrazolopyrimidine derivatives are often kinase inhibitors, it is pertinent to investigate the effect of Compound X on kinase activity.[3] Both biochemical and cell-based assays are valuable for this purpose.

Protocol 4: In Vitro Biochemical Kinase Assay

This protocol describes a generic method for assessing the direct inhibitory effect of Compound X on a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Compound X

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of Compound X.

    • In a 96-well plate, add the kinase, its substrate, and the kinase assay buffer.

    • Add the diluted Compound X or vehicle control.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time for the specific kinase.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.[9]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

Protocol 5: Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of Compound X to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.[10]

Materials:

  • Cell line with a known active kinase signaling pathway

  • Compound X

  • Phospho-specific antibody for the downstream substrate

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Lysis buffer

  • ELISA plates or Western blot apparatus

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of Compound X for a short duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells and lyse them to extract proteins.

  • Detection of Phosphorylation:

    • Use an ELISA-based method or Western blotting with the phospho-specific antibody to detect the levels of the phosphorylated substrate.

  • Data Analysis:

    • Quantify the signal and normalize it to the total protein concentration or a housekeeping protein.

    • Determine the IC50 of Compound X for the inhibition of substrate phosphorylation.

Data Presentation:

Kinase TargetBiochemical IC50 (µM)Cellular Phosphorylation IC50 (µM)
EGFR8.912.3
VEGFR211.215.8

Visualizations

Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation start Compound X cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis biochemical Biochemical Kinase Assay (Direct Inhibition) cytotoxicity->biochemical cellular Cell-Based Phosphorylation Assay (Cellular Activity) biochemical->cellular G RTK Receptor Tyrosine Kinase (e.g., EGFR) Substrate Downstream Substrate RTK->Substrate phosphorylates CompoundX Compound X CompoundX->RTK inhibits ATP ATP ADP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Proposed mechanism of Compound X inhibiting a receptor tyrosine kinase.

References

  • Wang, X., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(11), 1545. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1084. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1857. Available at: [Link]

  • El-Adl, K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1272. Available at: [Link]

  • Sodero, A. C. R., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 12(1), 31. Available at: [Link]

  • Fayed, E. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Pharmaceuticals, 14(11), 1159. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]

  • MDPI. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[3][4][6]riazin-7(6H)-ones and Derivatives. Available at: [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Available at: [Link]

  • ResearchGate. (2020). Biological activities oft[3][4][6]riazolo[1,5-a]pyrimidines and analogs. Available at: [Link]

  • ACS Omega. (2024). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. Available at: [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]

  • ResearchGate. (2022). The electrochemical behavior's character of a potential antiviral drug 3-nitro-4-hydroxy-7-methylthio-4H-t[3][4][6]riazolo[5,1-c]t[3][4][6]riazinide monohydrate. Available at: [Link]

  • ResearchGate. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • Kyushu University. (1973). Biological Activities of 1,3,4-Thiadiazolo[3,2-a]pyrimidines and s-Triazolo[1,5-a]pyrimidines. Available at: [Link]

  • MDPI. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Available at: [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Developing Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility in targeting a range of protein kinases.[1][2][3] These compounds are at the forefront of developing targeted cancer therapies, acting as inhibitors for crucial cellular regulators like cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and others.[1][4][5] However, the journey from a potent inhibitor in a test tube to a successful clinical therapeutic is dictated by its behavior within a biological system. This is the domain of pharmacokinetics (PK)—the study of how an organism affects a drug.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is paramount.[6][7] A comprehensive ADME profile can predict a drug's oral bioavailability, its distribution to the target site, its metabolic fate, and its potential for drug-drug interactions.[8] Early and systematic in vitro ADME testing is an indispensable part of the drug discovery pipeline. It enables researchers to identify and triage compounds with suboptimal PK properties, reducing the risk of costly late-stage clinical failures and guiding the chemical optimization of promising leads.[6][8]

This guide provides an in-depth overview of the key pharmacokinetic considerations for pyrazolo[1,5-a]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols for essential in vitro assays, but also the scientific rationale behind these experimental choices.

I. Overview of the Pharmacokinetic Profile of Pyrazolo[1,5-a]pyrimidine Derivatives

The pharmacokinetic journey of a drug candidate can be visualized as a sequence of critical steps, from administration to elimination. Understanding the potential liabilities at each stage is key to successful drug design.

cluster_workflow Pharmacokinetic Evaluation Workflow A Absorption (Caco-2 Permeability) B Distribution (Plasma Protein Binding) A->B Enters Systemic Circulation C Metabolism (Microsomal Stability) B->C Distributed to Liver & Other Tissues D Metabolism (CYP450 Inhibition) C->D Assess DDI Potential E In Vivo PK Studies (Rodent Models) D->E Predict Human PK & Dose

Caption: High-level workflow for pharmacokinetic characterization.

Absorption: For many indications, oral administration is the preferred route. Therefore, achieving sufficient oral bioavailability is a critical development goal.[9] Studies have shown that some pyrazolo[1,5-a]pyrimidine derivatives can be optimized to achieve good oral exposure, a key factor for clinical translation.[9][10]

Distribution: Once absorbed, a drug distributes throughout the body via the bloodstream. A crucial parameter is plasma protein binding (PPB), as it is generally the unbound (free) fraction of the drug that is available to interact with its target and exert a therapeutic effect.[11][12] Highly protein-bound compounds may have reduced efficacy and a different toxicity profile.[13]

Metabolism: The liver is the primary site of drug metabolism, a process largely mediated by the cytochrome P450 (CYP) family of enzymes.[14] Assessing a compound's metabolic stability provides insight into its likely half-life and clearance rate in vivo.[15] Furthermore, it is critical to determine if a compound inhibits major CYP isoforms, as this can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered medications.[16][17] Computational and in vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can interact with and inhibit key CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, a property that must be carefully managed during lead optimization.[10]

II. Quantitative Pharmacokinetic Data

Summarizing available data allows for direct comparison and helps establish a baseline for new chemical entities within the pyrazolo[1,5-a]pyrimidine class.

CompoundSpeciesDose (mg/kg)RouteElimination Half-Life (T½)Key Findings / CommentsReference
CFI-402257 Rat, Dog5OralN/AHigh oral exposure, low clearance. Potent TTK inhibitor.[9][10]
BS-194 Mouse25Oral178 minutesGood oral bioavailability noted. CDK inhibitor.[9]
BS-181 Mouse10i.p.405 minutesCDK inhibitor.[9]
Compound 24 N/AN/AN/AN/APrecursor to CFI-402257. Showed moderate inhibition of CYP3A4 and CYP2C9/19.[10]

N/A: Not Available in cited sources.

III. Experimental Protocols and Methodologies

The following sections provide detailed, field-proven protocols for the in vitro assessment of the core ADME properties of pyrazolo[1,5-a]pyrimidine derivatives.

A. Absorption: Caco-2 Permeability Assay

Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting oral drug absorption.[18] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the human small intestine.[19] This model allows for the assessment of a compound's passive diffusion and its potential interaction with active uptake and efflux transporters, providing a robust prediction of its in vivo absorption rate.[20][21]

cluster_caco2 Caco-2 Permeability Assay A Apical Chamber (Donor) [Drug Added] Caco2_layer Polarized Caco-2 Monolayer (Simulates Intestinal Wall) A->Caco2_layer Drug Transport B Basolateral Chamber (Receiver) Membrane Semi-Permeable Membrane

Caption: Diagram of the Caco-2 trans-well assay setup.

Protocol: Apparent Permeability (Papp) Determination

  • Cell Culture:

    • Culture Caco-2 cells in flasks until they reach approximately 80-90% confluency.

    • Seed the cells onto permeable Transwell® filter supports (e.g., 12-well plates) at a specified density.

    • Maintain the cell cultures for 21 days post-seeding to allow for full differentiation and the formation of a polarized monolayer with tight junctions.[18]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter.[21]

    • Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • Prepare the dosing solution by dissolving the pyrazolo[1,5-a]pyrimidine test compound in the transport buffer to a final concentration (e.g., 10 µM).[21]

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[21]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis & Data Calculation:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.[19]

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration in the donor chamber.

B. Distribution: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Scientific Rationale: The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein governs its free concentration, which in turn influences its efficacy, metabolism, and potential for toxicity.[11][12] The Rapid Equilibrium Dialysis (RED) method is a widely accepted, accurate, and reliable technique for determining the unbound fraction (fu) of a compound in plasma.[22] The device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing the free drug to equilibrate between them.[11]

cluster_red Rapid Equilibrium Dialysis (RED) Principle RED_Device Plasma Chamber Buffer Chamber Drug (Bound + Free) Drug (Free Only) RED_Device:f0->Membrane label_eq Free Drug Equilibrates RED_Device:f0->label_eq Membrane->RED_Device:f1 label_eq->RED_Device:f1

Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.

Protocol: Fraction Unbound (fu) Determination

  • Preparation:

    • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine test compound.

    • Spike the test compound into plasma (human, rat, or mouse) to a final concentration (e.g., 1-5 µM).[12]

  • RED Device Loading:

    • Add the plasma sample containing the test compound to one chamber of the RED device insert (e.g., the red-ringed sample chamber).[22]

    • Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the adjacent buffer chamber.[22]

    • Assemble the device by placing the inserts into the base plate.

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for approximately 4-6 hours to allow the system to reach equilibrium.[11][12]

  • Sample Collection and Preparation:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To ensure accurate analysis, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[11]

    • Precipitate the proteins by adding a sufficient volume of cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitated protein.[22]

  • Analysis and Calculation:

    • Analyze the supernatant from both samples by LC-MS/MS to determine the compound concentration.

    • Calculate the percentage of unbound drug (% Unbound or fu) using the equation:

      • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

C. Metabolism: Liver Microsomal Stability Assay

Scientific Rationale: This high-throughput assay is a workhorse in early drug discovery for assessing metabolic liability. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.[15] By incubating a compound with microsomes and the necessary cofactor (NADPH), one can measure the rate of its disappearance over time. This allows for the calculation of key parameters like in vitro half-life (T½) and intrinsic clearance (CLint), which help rank-order compounds and predict their in vivo hepatic clearance.[15][23]

cluster_msa Microsomal Stability Assay Workflow A Incubate Test Compound with Liver Microsomes + NADPH Cofactor at 37°C B Sample at Multiple Time Points (0, 5, 15, 30, 60 min) A->B C Quench Reaction (Cold Acetonitrile + IS) B->C D Analyze Remaining Parent Compound by LC-MS/MS C->D E Calculate T½ and Intrinsic Clearance (CLint) D->E

Caption: Workflow for the liver microsomal stability assay.

Protocol: In Vitro Half-Life (T½) Determination

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[23][24]

    • Prepare an NADPH-regenerating system solution.[25]

    • Thaw human or animal liver microsomes and dilute them in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[24] Keep on ice.

  • Incubation:

    • Pre-warm the microsomal solution and test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome/compound mixture. The final test compound concentration is typically 1 µM.[24]

    • Incubate the reaction mixture at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.[15] This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (T½) and intrinsic clearance (CLint) using the following formulas:

      • T½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / T½) * (Volume of Incubation / mg of Microsomal Protein)

D. Metabolism: Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Assessing a compound's potential to inhibit specific CYP enzymes is a regulatory requirement and is critical for predicting clinical drug-drug interactions.[14] This assay determines the concentration of a test compound required to inhibit 50% of the activity of a specific CYP isoform (the IC50 value). The major isoforms recommended for testing are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the vast majority of clinical drugs.[16][26]

cluster_cyp CYP Inhibition Assay Principle Enzyme CYP450 Enzyme Metabolite Specific Metabolite (Measured Signal) Enzyme->Metabolite Catalyzes Reaction Substrate Probe Substrate Substrate->Enzyme Binds to Active Site Inhibitor Pyrazolo[1,5-a]pyrimidine (Test Compound) Inhibitor->Enzyme Competes for Binding

Caption: Competitive inhibition of a CYP450 enzyme.

Protocol: IC50 Determination for Major CYP Isoforms

  • Incubation Mixture Preparation:

    • In a 96-well plate, combine human liver microsomes (HLM), phosphate buffer (pH 7.4), and a specific probe substrate for the CYP isoform being tested (e.g., Diclofenac for CYP2C9).[17]

    • Add the pyrazolo[1,5-a]pyrimidine test compound at a range of concentrations (e.g., 7-point dilution series from 0.01 to 50 µM).[17] Include a vehicle control (no inhibitor).

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for a few minutes to equilibrate.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C for a predetermined time that falls within the linear range of metabolite formation for that specific substrate.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

  • Analysis and IC50 Calculation:

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

    • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to yield potent and selective drug candidates with significant therapeutic promise. However, their ultimate clinical success is inextricably linked to their pharmacokinetic properties. A disciplined, early-stage evaluation of ADME characteristics is not merely a screening exercise but a fundamental component of rational drug design. By integrating the principles and protocols outlined in this guide, researchers can de-risk their candidates, make more informed decisions, and efficiently guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives toward becoming safe and effective medicines. This proactive approach helps to bridge the gap between molecular design and in vivo efficacy, ultimately accelerating the delivery of novel therapeutics to patients.[8]

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available!. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Dweedar, H. E., et al. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. Egyptian Journal of Chemistry. [Link]

  • Al-Ostath, A. I., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(19), 6828. [Link]

  • Mason, J. M., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(8), 940–945. [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Al-dujaili, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(25), 17876–17904. [Link]

  • Al-Sanea, M. M., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(28), 20083–20098. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(13), 4252. [Link]

  • Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 695. [Link]

  • Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950). [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • protocols.io. (2025). In-vitro CYP inhibition pooled. [Link]

  • ResearchGate. Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically.... [Link]

  • ResearchGate. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. [Link]

  • Charnwood Discovery. Cytochrome P450 Inhibition In Vitro Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including roles as potent protein kinase inhibitors in oncology.[1][2][3] The novel compound, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, presents a unique structural variation. The saturation of the pyrimidine ring to a tetrahydropyrimidine and the introduction of a nitro group at the 3-position suggest a departure from the typical kinase-inhibitory mechanism of action.

Recent studies have identified the tetrahydropyrazolo[1,5-a]pyrimidine core as a promising scaffold for anti-tubercular agents that target the essential Mycobacterium membrane protein Large (MmpL3).[4][5] MmpL3 is a transporter crucial for the assembly of the mycobacterial cell wall. Furthermore, nitro-containing heterocycles are a well-established class of antimicrobial agents, often acting as prodrugs that are reductively activated within the target pathogen.[6]

This document provides a comprehensive guide to elucidate the mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, with a primary hypothesis centered on anti-mycobacterial activity and MmpL3 inhibition. The protocols outlined herein are designed to be self-validating and provide a clear path for researchers to follow.

Hypothesized Mechanism of Action

Based on the structural features of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, we propose a primary and a secondary hypothesis for its mechanism of action:

  • Primary Hypothesis: The compound exhibits anti-mycobacterial activity through the inhibition of the MmpL3 transporter, disrupting the biosynthesis of the mycobacterial cell wall.

  • Secondary Hypothesis: The 3-nitro group acts as a prodrug element, requiring reductive activation by mycobacterial enzymes to exert its therapeutic effect.

The following sections provide detailed protocols to systematically investigate these hypotheses.

Part 1: Initial Screening for Biological Activity

The initial step is to ascertain the primary biological activity of the compound. Given the evidence for anti-tubercular action within this scaffold, a focused screen against Mycobacterium tuberculosis is warranted.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol will establish the potency of the compound against replicating mycobacteria.

Materials:

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microplates

  • Resazurin sodium salt

  • Positive control (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in 7H9 broth to achieve a range of final concentrations.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include positive and negative control wells.

  • Incubate the plates at 37°C for 7 days.

  • On day 7, add resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC, defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Data Interpretation: A low MIC value (in the µM or ng/mL range) indicates potent anti-mycobacterial activity and provides the basis for further mechanistic studies.

Part 2: Target Identification and Validation

Should the compound demonstrate significant anti-mycobacterial activity, the subsequent protocols will focus on identifying its molecular target, with a primary focus on MmpL3.

Protocol 2.1: Generation and Characterization of Resistant Mutants

This is a classical genetic approach to identify the target of a novel antimicrobial agent.

Materials:

  • Mycobacterium bovis BCG or Mycobacterium smegmatis mc²155 (as a surrogate for M. tuberculosis)

  • Middlebrook 7H10 agar plates supplemented with 10% OADC

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • Plate a high density of mycobacterial cells (e.g., 10^8 to 10^9 CFU) on 7H10 agar plates containing 5x, 10x, and 20x the MIC of the compound.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Isolate individual resistant colonies that appear.

  • Confirm the resistance phenotype of the isolated colonies by re-determining the MIC.

  • Extract genomic DNA from the resistant mutants and the wild-type parent strain.

  • Amplify the mmpL3 gene by PCR.

  • Sequence the PCR products and compare the sequences from the resistant mutants to the wild-type sequence to identify mutations.

Data Interpretation: The identification of consistent mutations within the mmpL3 gene across independently isolated resistant mutants provides strong evidence that MmpL3 is the direct target of the compound.[5]

Protocol 2.2: MmpL3-Mediated Trehalose Monomycolate (TMM) Transport Assay

This biochemical assay directly assesses the impact of the compound on the function of MmpL3.

Materials:

  • Spheroplasts from M. smegmatis overexpressing MmpL3

  • [¹⁴C]-TMM (radiolabeled trehalose monomycolate)

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • Known MmpL3 inhibitor (e.g., SQ109) as a positive control

  • Scintillation counter

Procedure:

  • Prepare spheroplasts from an M. smegmatis strain engineered to overexpress MmpL3.

  • Pre-incubate the spheroplasts with varying concentrations of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine or the positive control.

  • Initiate the transport assay by adding [¹⁴C]-TMM.

  • At various time points, stop the reaction and separate the spheroplasts from the assay medium by filtration.

  • Measure the amount of radioactivity incorporated into the spheroplasts using a scintillation counter.

Data Interpretation: A dose-dependent decrease in the transport of [¹⁴C]-TMM into the spheroplasts in the presence of the compound would confirm its inhibitory effect on MmpL3 function.[5]

Visualization of the Hypothesized Pathway

G cluster_bacterium Mycobacterium Compound Compound Nitroreductase Nitroreductase Compound->Nitroreductase Reduction MmpL3 MmpL3 Compound->MmpL3 Direct Inhibition? Activated_Compound Activated_Compound Activated_Compound->MmpL3 Inhibition Nitroreductase->Activated_Compound TMM_transport TMM Transport MmpL3->TMM_transport Cell_Wall_Synthesis Cell Wall Synthesis TMM_transport->Cell_Wall_Synthesis Cell_Death Cell Death Cell_Wall_Synthesis->Cell_Death Disruption leads to

Caption: Hypothesized mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Part 3: Investigating the Role of the 3-Nitro Group

The presence of the nitro group is a key structural feature that warrants specific investigation.

Protocol 3.1: Synthesis and Evaluation of a 3-Amino Analog

Comparing the activity of the 3-nitro compound with its 3-amino counterpart can reveal the importance of the nitro group for its biological effect.

Workflow:

  • Chemical Synthesis: Reduce the 3-nitro group of the parent compound to a 3-amino group. This can typically be achieved using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or reduction with SnCl₂).

  • Structural Verification: Confirm the structure of the synthesized 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine using NMR and mass spectrometry.

  • Biological Evaluation: Determine the MIC of the 3-amino analog against M. tuberculosis using the protocol described in section 1.1.

Data Interpretation:

  • Loss of activity: If the 3-amino analog is significantly less active or inactive, it suggests that the nitro group is essential for the compound's anti-mycobacterial effect, possibly acting as a prodrug element.

  • Similar or increased activity: If the 3-amino analog retains or has improved activity, it indicates that the nitro group is not essential for the mechanism of action and may even be detrimental to it. In this case, the 3-amino group might be a key pharmacophoric feature.

Protocol 3.2: Evaluation in a Nitroreductase-Deficient Mycobacterial Strain

This experiment directly tests the hypothesis of reductive activation.

Materials:

  • Wild-type M. smegmatis mc²155

  • A nitroreductase-deficient mutant strain of M. smegmatis (e.g., a strain with a deletion in the nfsB gene)

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • A known nitro-prodrug (e.g., Metronidazole) as a control

Procedure:

  • Determine the MIC of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and the control compound against both the wild-type and the nitroreductase-deficient strains of M. smegmatis using the broth microdilution method.

Data Interpretation: A significant increase in the MIC of the compound against the nitroreductase-deficient strain compared to the wild-type strain would provide strong evidence for its activation by a nitroreductase enzyme.

Quantitative Data Summary

CompoundM. tuberculosis H37Rv MIC (µM)M. smegmatis WT MIC (µM)M. smegmatis ΔnfsB MIC (µM)MmpL3 Inhibition (IC₅₀, µM)
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineTo be determinedTo be determinedTo be determinedTo be determined
3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineTo be determinedTo be determinedTo be determinedTo be determined
Isoniazid (Control)Known valueKnown valueKnown valueN/A
SQ109 (Control)Known valueKnown valueKnown valueKnown value

Experimental Workflow Visualization

G A Start: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine B Protocol 1.1: Determine MIC vs M. tuberculosis A->B C Active? B->C D Protocol 2.1: Generate Resistant Mutants C->D Yes N Investigate Alternative Mechanisms C->N No E Sequence mmpL3 gene D->E F Mutations in mmpL3? E->F G Protocol 2.2: TMM Transport Assay F->G Yes F->N No H MmpL3 Inhibition Confirmed G->H I Protocol 3.1: Synthesize & Test 3-Amino Analog H->I J Nitro Group Essential? I->J K Protocol 3.2: Test in Nitroreductase-Deficient Strain J->K Yes M End: Mechanism Elucidated J->M No L Reductive Activation Confirmed K->L L->M

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The protocols detailed in this application note provide a robust framework for elucidating the mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. By systematically investigating its anti-mycobacterial activity, identifying its molecular target, and probing the role of the key nitro functional group, researchers can build a comprehensive understanding of this novel compound's therapeutic potential. This structured approach, grounded in established methodologies, will enable a thorough and efficient investigation, paving the way for further drug development efforts.

References

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS One. [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds. PubChem. [Link]

  • 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • 4,5-dihydro- and 4,5,6,7-tetrahydropyrazolo (1,5-a)pyrimidines and pharmaceutical compositions.
  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. PubChem. [Link]

Sources

Application Notes and Protocols: The Emerging Role of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, the building blocks of DNA and RNA.[1] This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, by acting as ATP-competitive inhibitors.[2][3] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a critical target for therapeutic intervention.[2] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Among the various derivatives, those bearing a nitro group have shown particular promise. The introduction of a nitro group can significantly modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins and influencing its metabolic stability. While the specific 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a subject of ongoing research, the closely related dihydropyrazolo[1,5-a]pyrimidines with nitro substituents have emerged as potent inhibitors of key oncogenic kinases.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this promising scaffold, with a focus on its use as a kinase inhibitor in cancer research. We will delve into the mechanism of action, provide detailed protocols for synthesis and biological evaluation, and present data that underscores the therapeutic potential of this compound class.

Targeting Oncogenic Pathways: Case Study on Casein Kinase 2 (CK2) Inhibition

A significant application of nitro-substituted pyrazolo[1,5-a]pyrimidine derivatives is in the inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in many human cancers.[5][6] CK2 is implicated in a multitude of cellular processes that promote cancer progression, including cell growth, proliferation, and suppression of apoptosis. Therefore, the development of potent and selective CK2 inhibitors is a promising strategy for cancer therapy.

One such promising compound is 6-Nitro-7-(4'-nitrophenyl)-5-ethyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate , which has demonstrated notable antitumor activity by targeting CK2.[5] The dihydropyrimidine ring in this scaffold, combined with the electron-withdrawing nitro groups, is believed to contribute to its potent inhibitory activity.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit kinases is through competitive binding at the ATP-binding pocket of the enzyme.[2] The pyrazolo[1,5-a]pyrimidine core acts as a scaffold that presents various substituents to interact with specific amino acid residues within this pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively contribute to the high-affinity binding of the inhibitor and prevent the natural substrate, ATP, from binding. This, in turn, blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cancer cell survival and proliferation.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of nitro-substituted dihydropyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.

Protocol 1: Synthesis of a Representative 6-Nitro-4,7-dihydropyrazolo[1,5-a]pyrimidine Derivative

This protocol is a generalized procedure based on multi-component reactions for the synthesis of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines.[6]

Materials:

  • 3-Aminopyrazole

  • 1-Morpholino-2-nitroalkene (e.g., 1-morpholino-2-nitropropylene)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • n-Butanol (n-BuOH)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a suspension of 3-aminopyrazole (1.0 eq) and 1-morpholino-2-nitropropylene (1.0 eq) in n-BuOH (5 mL per 2 mmol of 3-aminopyrazole), add BF₃·Et₂O (1.5 eq).

  • Heat the reaction mixture at 80°C for 15 minutes.

  • Add 4-nitrobenzaldehyde (1.0 eq) to the reaction mixture.

  • Increase the temperature and heat the reaction mixture at 120°C for 2 hours.

  • Cool the resulting solution to room temperature and stir for 15 minutes.

  • The crude product may precipitate out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 6-nitro-5-methyl-7-(4'-nitrophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine.[6]

Causality Behind Experimental Choices:

  • Multi-component reaction: This approach allows for the efficient and atom-economical construction of the complex heterocyclic scaffold in a single step.

  • BF₃·Et₂O: This Lewis acid acts as a catalyst to promote the initial condensation and subsequent cyclization reactions.

  • High temperature: The elevated temperature is necessary to overcome the activation energy barrier for the cyclization and dehydration steps.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, such as CK2, using the ADP-Glo™ Kinase Assay (Promega).[6][7] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human CK2 enzyme

  • Substrate peptide for CK2

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the CK2 enzyme and its substrate peptide in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Self-Validating System:

  • Controls: Include positive controls (known inhibitor, e.g., staurosporine) and negative controls (vehicle, no enzyme) to ensure the assay is performing correctly.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Data Presentation

The inhibitory activities of a series of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines against human recombinant CK2 are summarized in the table below.[6]

CompoundIC₅₀ (µM) for CK2
5f CO₂EtEt4-NO₂-Ph0.048
5h CO₂EtEt4-Cl-Ph0.052
5k CNEt4-NO₂-Ph0.055
Staurosporine (Reference) ---0.045

Data extracted from Povar et al., Molecules, 2022.[6]

Visualizations

Signaling Pathway

CK2_Pathway CK2 Casein Kinase 2 (CK2) (Overexpressed in Cancer) Proliferation Cell Proliferation & Growth CK2->Proliferation Apoptosis Suppression of Apoptosis CK2->Apoptosis Cancer Cancer Progression Proliferation->Cancer Apoptosis->Cancer Inhibitor 6-Nitro-dihydropyrazolo [1,5-a]pyrimidine Inhibitor->CK2 Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Reaction_Setup 3. Add Compound, Enzyme, Substrate to Plate Compound_Prep->Reaction_Setup Reagent_Prep 2. Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Reaction_Setup Reaction_Start 4. Initiate with ATP Reaction_Setup->Reaction_Start Incubation1 5. Incubate at RT Reaction_Start->Incubation1 Stop_Reaction 6. Add ADP-Glo™ Reagent Incubation1->Stop_Reaction Incubation2 7. Incubate at RT Stop_Reaction->Incubation2 Develop_Signal 8. Add Kinase Detection Reagent Incubation2->Develop_Signal Incubation3 9. Incubate at RT Develop_Signal->Incubation3 Read_Plate 10. Measure Luminescence Incubation3->Read_Plate Calc_Inhibition 11. Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve 12. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 13. Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion and Future Directions

The 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold and its di- and tetrahydro- analogues represent a promising class of compounds in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the design of novel therapeutic agents. The demonstrated activity of nitro-substituted dihydropyrazolo[1,5-a]pyrimidines against CK2 highlights the potential of this chemical class.

Future research should focus on:

  • Exploring the Structure-Activity Relationship (SAR): Systematic modification of the substituents on the pyrazolo[1,5-a]pyrimidine core to optimize potency and selectivity against a broader panel of kinases.

  • Improving Pharmacokinetic Properties: Optimization of the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.

By leveraging the insights and protocols outlined in this document, researchers can further explore and exploit the therapeutic potential of this versatile and promising scaffold in the ongoing quest for novel and effective medicines.

References

  • Kovygin, Y. A., et al. (2024). Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme-connect.com. [Link]

  • Various Authors. (n.d.). Synthesis of tetrahydropyrazolo[1,5-a]pyrimidines 258 and 259 and... ResearchGate. [Link]

  • Various Authors. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Various Authors. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Various Authors. (2023). Determination of 6-Nitro-7-(4'-Nitrophenyl)-5-Ethyl-4,7-Dihydropyrazolo[1,5-a]Pyrimidine-3-Carboxylate as a Potential Antitumor Agent by Voltammetry. Journal of Analytical Chemistry. [Link]

  • Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

  • Povar, I., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Various Authors. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Various Authors. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Various Authors. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this synthesis. Our focus is on explaining the causality behind experimental choices to ensure both success and reproducibility in your work.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including protein kinase inhibitors for cancer therapy.[1][2] The introduction of a nitro group, specifically at the 3-position of the tetrahydropyrazolo[1,5-a]pyrimidine core, serves as a crucial synthetic handle for further functionalization and can be a key pharmacophore in its own right.[3][4]

However, the synthesis, particularly the nitration of the electron-rich heterocyclic core, is not without its challenges. Issues such as low yields, poor regioselectivity, and difficult purifications are common hurdles. This guide provides a structured approach to overcoming these obstacles.

Overall Synthetic Workflow

The synthesis is typically approached in a two-step sequence: first, the construction of the bicyclic 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core, followed by its regioselective nitration.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Nitration A 3-Aminopyrazole Derivative C Cyclocondensation A->C B 1,3-Biselectrophilic Compound (e.g., 1,3-dicarbonyl, γ-butyrolactone) B->C D 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine C->D Formation of Pyrimidine Ring F 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine D->F Electrophilic Aromatic Substitution E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: General two-stage synthesis pathway.

PART 1: Synthesis of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Core

The foundational step is the construction of the bicyclic system. This typically involves the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-bielectrophilic partner.[2]

Troubleshooting & FAQs: Core Synthesis

Q: My cyclocondensation reaction is giving very low yields. What are the common causes?

A: Low yields in this step often trace back to three main factors:

  • Reagent Quality: Ensure the 3-aminopyrazole is pure. Impurities can interfere with the nucleophilicity of the amino group. Similarly, the 1,3-bielectrophile (e.g., 1,3-diketone or a lactone derivative) should be of high purity.

  • Reaction Conditions: The choice of solvent and catalyst (acidic or basic) is critical. For reactions with β-dicarbonyl compounds, acidic media can promote the formation of the desired products.[2] In some cases, microwave irradiation has been shown to improve yields and reduce reaction times significantly.[1]

  • Side Reactions: The aminopyrazole has two nucleophilic nitrogen atoms, which can lead to isomeric products. Controlling the regioselectivity is key. The reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds has been shown to proceed with good regioselectivity.[1]

Q: I am observing the formation of multiple products. How can I improve regioselectivity?

A: Regioselectivity is a known challenge. The outcome is often dictated by the substitution pattern on the aminopyrazole and the nature of the electrophile.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the cyclization to the less hindered nitrogen atom.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole can modulate the nucleophilicity of the different nitrogen atoms, influencing the reaction pathway.[2]

  • Control of Reaction Conditions: As explored by Portilla et al. (2012), the choice of the β-dicarbonyl compound can strongly influence the reaction pathway and regioselective formation of the product.[1]

Detailed Protocol: Synthesis of the Core Heterocycle

This protocol is a generalized method based on common literature procedures for the reaction of a 5-aminopyrazole with a lactone.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 eq) in a suitable solvent such as dioxane or toluene.

  • Addition of Electrophile: Add the appropriate lactone, such as 2-acetylbutyrolactone (1.1 eq), to the solution.

  • Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 100-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Microwave conditions, if available, can significantly shorten the reaction time (e.g., 150 °C for 30-60 minutes).[1]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core.

PART 2: Nitration of the Pyrazolopyrimidine Core

This electrophilic substitution reaction is the most critical and sensitive step in the synthesis. Careful control of reaction parameters is essential to achieve the desired 3-nitro product in high yield and purity.

Troubleshooting & FAQs: Nitration

Q: My nitration reaction is producing a complex mixture of byproducts, or I am getting no desired product at all. What is going wrong?

A: This is a common and frustrating issue, often pointing to overly harsh reaction conditions.

  • Causality: The pyrazolopyrimidine ring system is electron-rich and can be sensitive to strong acids and oxidants. Standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) can lead to decomposition, oxidation, or the formation of multiple nitrated species.[5][6]

  • Solution: Employ milder nitrating conditions. The choice of nitrating agent and activating reagent is crucial.[6] Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) for better control.[5][7] Temperature control is paramount; run the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions.[7]

G Start Low/No Yield in Nitration Q1 Check Reaction Temperature Start->Q1 A1_High High Temp (>10°C) Leads to Decomposition Q1->A1_High Too High Q2 Assess Nitrating Agent Q1->Q2 Optimal A1_Sol Solution: Maintain Temp at -10°C to 0°C A1_High->A1_Sol A2_Harsh Harsh Conditions (conc. HNO₃/H₂SO₄) Cause Side Reactions Q2->A2_Harsh Too Harsh Q3 Verify Reagent Purity Q2->Q3 Mild A2_Sol Solution: Use Milder Agents (e.g., Ac-ONO₂, NO₂BF₄) A2_Harsh->A2_Sol A3_Impure Water or Impurities Quench Reaction A3_Sol Solution: Use Anhydrous Solvents & Fresh Reagents

Sources

Technical Support Center: Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, featured in compounds targeting a range of diseases from cancer to central nervous system disorders.[1][2]

The introduction of a nitro group and the saturated pyrimidine ring presents unique challenges, including control of regioselectivity, potential for side reactions, and purification difficulties. This guide provides practical, field-tested insights in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The most common and versatile route to the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[3][4] For the synthesis of the target molecule, this involves the reaction of 3-aminopyrazole with a suitable C4 synthon carrying a nitro group, such as a nitrated 1,3-dielectrophile. The reaction typically proceeds through an initial condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.

Q2: What are the critical reaction parameters to monitor for a successful synthesis?

Four parameters are crucial for optimizing yield and minimizing byproducts:

  • Solvent: The choice of solvent can influence reaction rate and byproduct formation. Protic solvents like ethanol or acetic acid are commonly used to facilitate proton transfer during the condensation and cyclization steps.

  • Catalyst: The reaction is often catalyzed by either acid or base. An acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) protonates the carbonyl group of the electrophile, activating it for nucleophilic attack. A base catalyst can deprotonate the aminopyrazole, increasing its nucleophilicity. The choice depends on the specific 1,3-bielectrophile used.

  • Temperature: Sufficient thermal energy is required to overcome the activation barrier for the cyclization and dehydration steps. However, excessive heat can lead to the decomposition of starting materials or the formation of polymeric byproducts. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for similar scaffolds.[5][6]

  • Stoichiometry: Using a slight excess of one reagent can help drive the reaction to completion, but a large excess can complicate purification. A 1:1 or 1:1.1 molar ratio of the aminopyrazole to the 1,3-bielectrophile is a good starting point.

Q3: How can I definitively confirm the formation of the correct 3-nitro regioisomer?

Distinguishing between the desired 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and a potential 2-nitro regioisomeric byproduct is critical. While 1D ¹H and ¹³C NMR provide initial confirmation, unambiguous structural elucidation requires 2D NMR techniques:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations between the pyrazole proton (H2) and the carbons of the pyrimidine ring (C7, C3a). A key correlation would be between the pyrazole proton and the carbon bearing the nitro group (C3).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons. A NOE between the pyrazole proton (H2) and the methylene protons at C4 would provide strong evidence for the [1,5-a] fusion.

Below is a table summarizing the expected spectroscopic data for the target compound.

Table 1: Expected Spectroscopic Data for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Technique Expected Data Notes
¹H NMR δ ~8.5-8.8 (s, 1H, H2), ~4.2-4.5 (t, 2H, H4), ~3.2-3.5 (t, 2H, H7), ~2.2-2.5 (m, 2H, H5/H6) The exact chemical shifts can vary with solvent. The H2 proton is typically downfield due to the aromatic pyrazole ring and proximity to the electron-withdrawing nitro group.
¹³C NMR δ ~150-155 (C7), ~145-150 (C3a), ~135-140 (C3), ~120-125 (C2), ~40-45 (C4), ~25-30 (C7), ~20-25 (C5/C6) The carbon bearing the nitro group (C3) will be significantly deshielded.

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₆H₇N₅O₂ | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

Troubleshooting Guide

This section addresses specific experimental issues in a Problem/Cause/Solution format.

Problem 1: Low or No Yield of the Desired Product
  • Possible Cause A: Poor Quality of Starting Materials.

    • Plausibility: High. 3-Aminopyrazole can degrade over time if not stored properly. The 1,3-bielectrophilic partner may be unstable or impure.

    • Solution: Verify Starting Material Integrity.

      • Protocol: Starting Material QC.

        • Run ¹H NMR on your 3-aminopyrazole and the 1,3-bielectrophile to confirm their structure and purity.

        • Check the melting point of solid starting materials against literature values.

        • If using a commercial source, verify the Certificate of Analysis (CoA).

  • Possible Cause B: Competing Isomeric Byproduct Formation.

    • Plausibility: High. The reaction of 3-aminopyrazole, which has two nucleophilic nitrogen atoms (N1 and the exocyclic NH₂), can potentially lead to different fused ring systems. The primary competing pathway often leads to a pyrazolo[3,4-b]pyridine-type structure.

    • Solution: Optimize for Regioselectivity.

      • Control Reaction Conditions: The regiochemical outcome is often dictated by kinetic vs. thermodynamic control.

        • Kinetic Control (lower temperatures): May favor attack at the more nucleophilic site, which is often the exocyclic amino group, leading to the desired pyrazolo[1,5-a]pyrimidine.

        • Thermodynamic Control (higher temperatures, longer reaction times): May allow for equilibration and formation of the more stable isomer.

      • pH Control: The pH can influence the nucleophilicity of the different nitrogen atoms. A systematic screen of acidic, neutral, and basic conditions is recommended. Generally, mildly acidic conditions (e.g., refluxing in acetic acid) favor the formation of the pyrazolo[1,5-a]pyrimidine core.

  • Possible Cause C: Incomplete Reaction or Stalling at an Intermediate Stage.

    • Plausibility: Moderate. The initial condensation may be fast, but the subsequent intramolecular cyclization can be slow or reversible.

    • Solution: Monitor Reaction and Drive to Completion.

      • Protocol: Reaction Monitoring by TLC/LC-MS.

        • Prepare TLC plates and an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexanes).

        • Spot the starting materials and the reaction mixture at regular intervals (e.g., every 30 minutes).

        • Monitor for the disappearance of starting materials and the appearance of the product spot. An intermediate may appear as a new spot that is later consumed.

        • LC-MS is even more powerful, as it can provide the mass of the intermediate, helping to identify its structure (e.g., an acyclic condensation product).

      • Drive the Reaction: If the reaction stalls, consider:

        • Increasing the temperature or switching to a higher-boiling solvent.

        • Using a Dean-Stark apparatus to remove water, which is a byproduct of the cyclization, thereby driving the equilibrium towards the product.

Diagram: Competing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus a potential isomeric byproduct pathway.

reaction_pathways SM 3-Aminopyrazole + Nitrated 1,3-Bielectrophile Intermediate Acyclic Condensation Intermediate SM->Intermediate Condensation Product 3-Nitro-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine (Desired) Intermediate->Product Intramolecular Cyclization (Attack by N1) Byproduct Isomeric Byproduct (e.g., Pyrazolo[3,4-b]pyridine type) Intermediate->Byproduct Competing Cyclization (Attack by N2)

Caption: Reaction scheme showing the formation of the desired product and a potential isomeric byproduct.

Problem 2: Product Purification is Difficult; Impurities Co-elute
  • Possible Cause A: Structurally Similar Byproducts.

    • Plausibility: High. Isomeric byproducts or partially saturated/oxidized versions of the target molecule will have very similar polarities, making chromatographic separation challenging.

    • Solution: Employ Orthogonal Purification Techniques.

      • Optimize Column Chromatography:

        • Solvent System: Instead of just ethyl acetate/hexanes, try a ternary system. Adding a small amount of methanol or dichloromethane can significantly alter selectivity.

        • Gradient: Use a very shallow elution gradient to maximize the separation between closely eluting spots.

        • Adsorbent: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase C18 silica.

      • Protocol: Recrystallization.

        • If the product is a solid and has >85% purity after initial chromatography, recrystallization is an excellent method for removing minor, structurally similar impurities.

        • Step 1: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or acetonitrile).

        • Step 2: Slowly add a "non-solvent" (a solvent in which the product is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.

        • Step 3: Re-heat gently to clarify the solution, then allow it to cool slowly to room temperature, and finally in an ice bath.

        • Step 4: Collect the crystals by vacuum filtration and wash with a small amount of the cold non-solvent.

  • Possible Cause B: Product Degradation on Silica Gel.

    • Plausibility: Moderate. The nitro group is electron-withdrawing, and the pyrazole ring has both acidic and basic character. The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Use Milder Purification Methods.

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in the column solvent containing a small amount of a volatile base (e.g., 0.1-1% triethylamine). This deactivates the acidic sites.

      • Alternative Adsorbents: Use neutral alumina or a polymer-based column packing material.

Diagram: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving synthesis issues.

troubleshooting_workflow Start Experiment Complete: Analyze Crude Product (TLC, NMR, LC-MS) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity >95%? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No Impure Problem: Impure Product CheckPurity->Impure No Success Success: Proceed to Next Step CheckPurity->Success Yes Sol_Yield_SM Verify Starting Material Quality LowYield->Sol_Yield_SM Sol_Yield_Conditions Optimize Reaction (Temp, Solvent, Catalyst) LowYield->Sol_Yield_Conditions Sol_Yield_Monitor Monitor for Intermediates & Drive to Completion LowYield->Sol_Yield_Monitor Sol_Purity_Column Optimize Column Chromatography Impure->Sol_Purity_Column Sol_Purity_Recrys Attempt Recrystallization Impure->Sol_Purity_Recrys Sol_Purity_Degrade Consider Product Degradation on Silica Impure->Sol_Purity_Degrade

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (PubMed Central) [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532727/]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8705307/]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines - ProQuest. [Link: https://www.proquest.com/openview/f5d540306155535e69123882776c5b9f/1?pq-origsite=gscholar&cbl=18750&diss=y]
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. [Link: https://www.researchgate.net/figure/The-mechanism-for-the-synthesis-of-pyrazolo-1-5-a-pyrimidines-using-the_fig2_349141042]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165502/]
  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. [Link: https://pubmed.ncbi.nlm.nih.gov/17559135/]
  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. [Link: https://www.researchgate.net/publication/285338161_Synthesis_of_6-Alkyl-7-oxo-4567-tetrahydropyrazolo15-cpyrimidine-3-carboxamides]
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443026/]
  • 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | C6H3ClN4O2 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/72207283]
  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link: https://www.journal.uob.edu.bh/handle/123456789/4148]
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][7]triazin-7(6H)-ones and Derivatives - MDPI. [Link: https://www.mdpi.com/1420-3049/27/19/6630]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link: https://www.cofo.edu.cn/uploads/soft/20210312/1615518296.pdf]
  • Recent developments in aminopyrazole chemistry - arkat usa. [Link: https://www.arkat-usa.
  • Recent developments in aminopyrazole chemistry - ResearchGate. [Link: https://www.researchgate.net/publication/257850060_Recent_developments_in_aminopyrazole_chemistry]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. [Link: https://www.mdpi.com/1420-3049/27/19/6226]

Sources

Technical Support Center: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to the Stability Profile

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine possesses a unique chemical architecture that, while promising for various applications, also presents specific stability considerations. The presence of a nitroaromatic system fused to a tetrahydropyrimidine ring suggests potential susceptibility to several degradation pathways. Understanding these liabilities is crucial for accurate experimental design, data interpretation, and formulation development.

The primary factors influencing the stability of this molecule are expected to be:

  • pH of the medium: The tetrahydropyrimidine ring may be susceptible to acid- or base-catalyzed hydrolysis.

  • Light exposure: Nitroaromatic compounds are often photosensitive and can undergo photodegradation.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including potential decomposition of the nitro group and the heterocyclic core.[2][4][5][6]

  • Oxidative and Reductive Conditions: The nitro group is susceptible to reduction, and the heterocyclic core may be prone to oxidation.

This guide will equip you with the knowledge to anticipate, identify, and mitigate these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine stock solution over time, even when stored at 4°C. What could be the cause?

A1: Several factors could contribute to the degradation of your stock solution, even under refrigerated conditions. The most probable causes are pH-dependent hydrolysis and slow photodegradation if the solution is not adequately protected from light. The solvent system can also play a role. For instance, protic solvents may facilitate hydrolytic degradation more readily than aprotic solvents. We recommend verifying the pH of your stock solution and ensuring it is stored in an amber vial or otherwise protected from light.

Q2: What are the likely degradation products I might observe during my experiments?

A2: Based on the structure of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the tetrahydropyrimidine ring.

  • Reduction of the nitro group: Formation of nitroso, hydroxylamino, or amino derivatives.[2]

  • Photodegradation: This can lead to a complex mixture of products, potentially including phenolic compounds if the aromatic ring is hydroxylated during the process.[2]

Identifying these degradation products typically requires analytical techniques such as LC-MS to determine their mass and NMR to elucidate their structure.

Q3: How can I best prepare and store solutions of this compound to maximize its stability?

A3: To ensure the stability of your solutions, we recommend the following practices:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent for your primary stock solution (e.g., DMSO, DMF). For aqueous buffers, prepare fresh solutions for each experiment.

  • pH Control: If working in an aqueous medium, maintain the pH within a neutral range (pH 6-8), unless your experimental conditions require otherwise. Use buffers to stabilize the pH.[7]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[8]

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, solutions can be kept at 4°C, but their stability should be monitored.

  • Inert Atmosphere: For sensitive experiments or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

Q4: Are there any known incompatibilities with common excipients or reagents?

A4: While specific incompatibility data for this molecule is not widely available, general chemical principles suggest potential issues with:

  • Strong reducing agents: These can reduce the nitro group.

  • Strong acids and bases: These can catalyze the hydrolysis of the heterocyclic ring.

  • Nucleophiles: The electron-deficient pyrimidine ring may be susceptible to nucleophilic attack, especially under basic conditions.

  • Excipients with high water content: This could promote hydrolysis.

Compatibility studies are essential during formulation development to identify any adverse interactions.[9]

Troubleshooting Guides

Guide 1: Investigating Unexpected Experimental Results or Poor Reproducibility

If you are encountering inconsistent results, it is crucial to systematically investigate the stability of your compound under your specific experimental conditions.

Step-by-Step Troubleshooting Protocol:

  • Prepare a Fresh Stock Solution: Synthesize or acquire a new batch of the compound and prepare a fresh stock solution in a recommended solvent.

  • Characterize the Fresh Solution: Immediately analyze the fresh solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to establish a baseline purity and concentration.

  • Incubate Under Experimental Conditions: Aliquot the fresh solution into separate vials and expose them to the various conditions of your experiment (e.g., temperature, pH, light exposure, presence of other reagents) for the duration of your assay.

  • Analyze Incubated Samples: At different time points, analyze the incubated samples and compare the results to the baseline. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating degradation products.

  • Data Interpretation:

    • If degradation is observed, identify the condition(s) that are causing the instability.

    • If no degradation is observed, the issue may lie with other experimental parameters or reagents.

Diagram of Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental results.

Guide 2: Forced Degradation Study Protocol

A forced degradation study is a systematic way to identify the potential degradation pathways of a molecule and to develop stability-indicating analytical methods.

Experimental Protocol:

Objective: To assess the stability of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine under various stress conditions.

Materials:

  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Temperature-controlled oven

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution in a temperature-controlled oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (as per ICH Q1B guidelines) in a photostability chamber.[10]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

Data Summary Table:

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C (Solid)48
80°C (Solution)48
UV Light Exposure-

Diagram of Potential Degradation Pathways:

G cluster_0 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine cluster_1 Degradation Pathways A Parent Compound B Hydrolysis Products (Ring Opening) A->B  Acid/Base C Reduction Products (-NO2 -> -NH2) A->C  Reducing Agents D Photodegradation Products A->D  UV Light E Oxidation Products A->E  Oxidizing Agents

Caption: Potential degradation pathways for the target compound.

References

  • Douglas, T. A., et al. (2009).
  • Wang, W., et al. (2017). Degradation of nitro-based pharmaceuticals by UV photolysis: Kinetics and simultaneous reduction on halonitromethanes formation potential.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • BenchChem. (2025). Stability issues of 5-Nitro-1,2,3-benzenetricarboxylic acid in solution.
  • Urbański, T. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Industrial & Engineering Chemistry Research.
  • BenchChem. (2025). Troubleshooting 6-Nitronicotinamide Instability in Aqueous Solution: A Technical Support Guide.
  • Corma, A., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Alex I. (2024). Rule for which heterocycles are stable?. Chemistry Stack Exchange.
  • Chemistry Learning. (2020). Stability and Aromaticity of Heterocyclic Compounds. YouTube.
  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products.
  • Glasnapp, A. (2022).
  • Singh, R., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry.
  • Reed, R. A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology.
  • Talele, T. T. (2016). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
  • Szczesna, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules.
  • Al-Ostoot, F. H., et al. (2024).
  • Lu, W., et al. (2015).
  • Pharmaguideline. (2025).
  • Zhang, J., et al. (2001). [Thermal decomposition kinetics of ribavirin and its stability]. Yao Xue Xue Bao.
  • Klopfenstein, S. R., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters.
  • Di, L., & Kerns, E. H. (2006). Stability challenges in drug discovery. Current Opinion in Chemical Biology.
  • BenchChem. (2025). troubleshooting guide for N-nitrosamine analysis errors.
  • Riswan Ahamed, M. M., et al. (2012). Thermal degradation kinetics and antimicrobial studies of terpolymer resins. Journal of the Serbian Chemical Society.
  • Janga, A. R., et al. (2022).
  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Quiroga-Varela, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Al-Mulla, A. (2025).
  • Wang, Y., et al. (2020).
  • The General Administration of Stability. (2024).
  • Marshall, C. M., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry.

Sources

Technical Support Center: Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic strategy for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The most reliable and common approach is a two-stage synthesis.

  • Stage 1: Cyclocondensation. Formation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core. This is typically achieved by the reaction of a 3-aminopyrazole precursor with a suitable four-carbon, 1,4-dielectrophilic building block, such as 4-chlorobutyryl chloride or a related derivative, under basic conditions.

  • Stage 2: Electrophilic Nitration. Introduction of the nitro group onto the 3-position of the pyrazole ring via an electrophilic aromatic substitution reaction.

This staged approach allows for better control over each transformation, simplifying purification and maximizing the overall yield.

Synthesis_Workflow Start 3-Aminopyrazole + 1,4-Dielectrophile Step1 Stage 1: Cyclocondensation Start->Step1 Intermediate 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Step1->Intermediate Step2 Stage 2: Nitration Intermediate->Step2 Product 3-Nitro-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Step2->Product

Caption: General two-stage workflow for the synthesis.

Troubleshooting Guide: Stage 1 - Cyclocondensation

Q2: My cyclocondensation reaction to form the heterocyclic core has a very low yield. What are the common causes and how can I fix this?

Low yield in the cyclocondensation step is a frequent issue stemming from reactant purity, side reactions, or suboptimal reaction conditions.

Answer:

The cyclocondensation between an aminopyrazole and a 1,4-dielectrophile is sensitive to several factors. The most common synthetic routes for related pyrazolo[1,5-a]pyrimidines involve the condensation of aminopyrazoles with 1,3-bis-electrophilic compounds.[3] For the tetrahydro variant, a saturated electrophile is required. Let's break down the troubleshooting process.

1. Purity of Starting Materials:

  • 3-Aminopyrazole: Ensure it is free from impurities, especially hydrazine from its own synthesis. Use freshly purified material if possible.

  • 1,4-Dielectrophile (e.g., 4-chlorobutyryl chloride): This reagent is moisture-sensitive. Use a fresh bottle or redistill/purify it before use. Hydrolysis will deactivate it and introduce acidic impurities that can complicate the reaction.

2. Optimization of Reaction Conditions: The choice of base, solvent, and temperature is critical for maximizing yield and minimizing side products.

  • Base Selection: A non-nucleophilic base is required to deprotonate the aminopyrazole for the initial attack and to neutralize the HCl generated. Proton sponges or hindered tertiary amines (e.g., Diisopropylethylamine - DIPEA) are often superior to simpler amines like triethylamine (TEA), which can sometimes form stable salts or participate in side reactions.

  • Solvent Choice: An inert, aprotic solvent is recommended. Dichloromethane (DCM), acetonitrile (ACN), or N,N-Dimethylformamide (DMF) are common choices. The polarity of the solvent can influence reaction rates.

  • Temperature Control: The initial acylation is often exothermic. Running the reaction at 0 °C during the addition of the acyl chloride, followed by warming to room temperature or gentle heating, can prevent side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[4]

Experimental Protocol: Optimized Cyclocondensation

  • Dissolve 3-aminopyrazole (1.0 eq) in anhydrous ACN.

  • Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous ACN dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Reduces formation of quaternary ammonium salts and is less nucleophilic.
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or DMFHigher boiling point allows for increased reaction temperature if needed.
Temperature Room Temperature0 °C initially, then heat to 60-70 °CControls initial exothermic acylation and promotes the final intramolecular cyclization.

Troubleshooting Guide: Stage 2 - Electrophilic Nitration

Q3: I am struggling with the nitration step. I either get no reaction, a low yield, or decomposition of my starting material. How can I improve this?

Answer:

Nitration of an electron-rich pyrazole ring requires careful control of conditions to prevent side reactions like oxidation or over-nitration. The key is to generate the electrophile, the nitronium ion (NO₂⁺), under conditions that are compatible with the substrate.[5]

1. Choice of Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is often too harsh for complex heterocyclic systems. Milder, more controllable reagents are recommended.

  • Acetyl Nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride. It is an excellent choice for sensitive substrates.

  • N-Nitropyrazoles: These have emerged as powerful and versatile nitrating reagents with good functional group tolerance.[6]

  • Nitronium Tetrafluoroborate (NO₂BF₄): A stable, crystalline salt that can be used in organic solvents, offering excellent control.

2. Controlling Reaction Conditions:

  • Temperature: This is the most critical parameter. Nitrations are highly exothermic. Reactions should be started at low temperatures (-10 °C to 0 °C) and allowed to warm slowly only if necessary. Overheating is a primary cause of decomposition and byproduct formation.

  • Solvent: Sulfuric acid can act as both a catalyst and a solvent, but for milder conditions, using a co-solvent like acetic acid or an inert solvent like DCM with a reagent like NO₂BF₄ is preferable.

  • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nitrating agent. A large excess dramatically increases the risk of dinitration and oxidative degradation.

Troubleshooting_Nitration Start Low Nitration Yield Q1 Is starting material consumed? Start->Q1 A1_No No Reaction: - Increase temperature cautiously - Use stronger nitrating agent (e.g., NO₂BF₄) Q1->A1_No No A1_Yes Decomposition/Multiple Spots: - Lower reaction temperature (-10 °C) - Use milder nitrating agent (e.g., Acetyl Nitrate) - Reduce equivalents of nitrating agent Q1->A1_Yes Yes Q2 Is the product the wrong isomer? A1_Yes->Q2 A2_Yes Regioselectivity Issue: - Confirm structure of starting material - Nitration at C3 is electronically favored; re-evaluate characterization data

Caption: Decision tree for troubleshooting low nitration yield.

Q4: How do I perform a controlled nitration using a milder reagent?

Answer:

Using acetyl nitrate generated in situ is a reliable method for achieving clean, high-yield nitration of the tetrahydropyrazolo[1,5-a]pyrimidine core.

Experimental Protocol: Nitration with Acetyl Nitrate

  • Cool acetic anhydride (5.0 eq) to 0 °C in an ice-salt bath.

  • Add fuming nitric acid (1.1 eq) dropwise to the acetic anhydride with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting solution for 30 minutes at 0 °C to pre-form the acetyl nitrate.

  • In a separate flask, dissolve the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.0 eq) in acetic acid or DCM. Cool this solution to 0 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the substrate solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography or recrystallization.

This controlled procedure minimizes the exposure of the sensitive substrate to harsh acidic conditions and high concentrations of the nitrating agent, thereby significantly improving the yield and purity of the desired 3-nitro product.

References

  • Benchchem. Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
  • AWS. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro.
  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.
  • Arch Pharm (Weinheim). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. 2007 May;340(5):236-43.
  • Silicon Analyst. The Role of Heterocyclic Compounds in Modern Drug Discovery.
  • International Journal of Advances in Engineering and Management (IJAEM). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • MDPI. Heterocyclic Compounds in Drug Discovery and Their Medical Applications.
  • Research and Reviews. Role of Heterocyclic Compounds in Drug Development: An Overview.
  • ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate.
  • ResearchGate. Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides.
  • ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
  • ResearchGate. Examples of (a) nitration and (b) halogenation reactions of pyrazolo[1,5-a]pyrimidines.
  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][7]triazin-7(6H)-ones and Derivatives. Available from:

  • PubMed. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics.
  • PMC, PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • NIH. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • ResearchGate. Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
  • RSC Publishing. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents.
  • ResearchGate. Nitration reaction of pyrimidine derivatives at the carbon.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • NIH. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.

Sources

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutics, including kinase inhibitors for cancer treatment.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses the most common practical issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines. Each problem is broken down into potential causes and actionable solutions, explaining the chemical reasoning behind each recommendation.

Problem 1: Low or No Yield of the Desired Product

Low product yield is one of the most frequent frustrations in synthetic chemistry. In the context of pyrazolo[1,5-a]pyrimidine synthesis, which typically involves the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophile, several factors can be responsible.[4]

Potential Causes & Solutions
  • Purity of Starting Materials:

    • Cause: Impurities in the 5-aminopyrazole or the 1,3-dicarbonyl compound can introduce competing side reactions or inhibit the catalyst.[5]

    • Solution: Always verify the purity of your starting materials by NMR or LC-MS. If purity is questionable, recrystallize or chromatographically purify the reagents before use. This is a critical first step that can save significant time and resources.

  • Suboptimal Reaction Conditions:

    • Cause: The delicate balance of solvent, catalyst, temperature, and reaction time is paramount. An incorrect choice can lead to a sluggish reaction or decomposition of reactants and products.[5]

    • Solution: A systematic optimization is necessary.

      • Solvent & Catalyst: Acetic acid is a common solvent that can also act as a catalyst.[1][5] For less reactive substrates, a stronger acid catalyst like a catalytic amount of H₂SO₄ may be required.[1][5] Conversely, some reactions benefit from basic conditions, using catalysts like piperidine or sodium ethoxide.[4][5]

      • Temperature & Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider increasing the temperature or extending the reaction time.[5] However, be cautious of potential decomposition at elevated temperatures.

      • Microwave-Assisted Synthesis: Employing microwave (MW) irradiation can dramatically reduce reaction times and often improve yields by promoting efficient and uniform heating.[1][4][6]

  • Low Reactivity of Substrates:

    • Cause: The electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl compound significantly influence reactivity.[1][5] For instance, highly enolized 1,3-dicarbonyls tend to be more reactive.[5]

    • Solution: For less reactive starting materials, more forcing conditions are necessary. This could involve using a higher boiling point solvent, a stronger acid or base catalyst, or higher temperatures (conventional or microwave heating).[5]

Problem 2: Formation of Multiple Products (Regioisomers & By-products)

The formation of a mixture of products, particularly regioisomers, is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5]

Visualizing the Regioselectivity Problem

The reaction between a 5-aminopyrazole and an unsymmetrical 1,3-diketone can potentially yield two different regioisomers. The outcome is determined by which carbonyl group is more electrophilic and therefore more susceptible to the initial nucleophilic attack by the exocyclic amino group of the pyrazole.[1][5]

G cluster_reactants Reactants cluster_attack Initial Nucleophilic Attack cluster_products Potential Products Aminopyrazole 5-Aminopyrazole Attack_C1 Attack at Carbonyl 1 Aminopyrazole->Attack_C1 Attack_C2 Attack at Carbonyl 2 Aminopyrazole->Attack_C2 Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) Diketone->Attack_C1 Diketone->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization & Dehydration

Caption: Control of Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis.

Potential Causes & Solutions
  • Use of Unsymmetrical 1,3-Dicarbonyls:

    • Cause: When the two carbonyl groups of the biselectrophile have different electronic environments (e.g., in benzoylacetone), the aminopyrazole can attack either carbonyl, leading to a mixture of isomers.[1]

    • Solution:

      • Control Reaction Conditions: Fine-tuning the temperature and catalyst can favor the formation of one regioisomer.[5] For example, milder acidic conditions might enhance selectivity. The reaction generally proceeds via attack at the more electrophilic carbonyl carbon.[5]

      • Use Symmetrical Reagents: If possible, using a symmetrical 1,3-dicarbonyl compound (e.g., acetylacetone or dibenzoylmethane) will completely avoid the issue of regioselectivity.[5]

      • Pre-functionalization: Consider alternative synthetic routes where the desired regiochemistry is locked in by the choice of starting materials, such as using β-enaminones.[4][6]

  • Competing Side Reactions:

    • Cause: Under certain conditions, starting materials can undergo self-condensation (dimerization) or other unintended reactions, leading to complex product mixtures.[4]

    • Solution: Carefully control reactant stoichiometry. In some cases, using a slight excess of one reactant can suppress side reactions and simplify purification.[4] Additionally, ensure that reaction conditions are not overly harsh, which could promote decomposition or polymerization.

Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure pyrazolo[1,5-a]pyrimidine can be challenging.

Potential Causes & Solutions
  • Similar Polarity of Products and By-products:

    • Cause: Regioisomers or certain side products often have very similar polarities, making separation by standard column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems (e.g., using a gradient elution of ethyl acetate/hexanes or dichloromethane/methanol) and different stationary phases (e.g., alumina instead of silica gel).

      • Recrystallization: This is often a highly effective method for purifying solid products and can sometimes be more efficient than chromatography for removing closely related impurities.[4] Test various solvent systems to find one where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below.

      • Derivatization: In difficult cases, consider a temporary derivatization of the product mixture to alter the polarity of one component, enabling easier separation. The protecting group can then be removed.

  • Contamination with Starting Materials:

    • Cause: Incomplete reactions leave unreacted starting materials in the crude product mixture.

    • Solution:

      • Drive Reaction to Completion: Use TLC to monitor the reaction until the limiting reagent is consumed.

      • Aqueous Wash: If one of the starting materials has acidic or basic properties (like 5-aminopyrazole), an aqueous acid/base wash during the workup can effectively remove it from the organic layer.

      • Stoichiometry Control: As mentioned by Xu and co-workers, using an excess of one volatile or easily separable starting material can sometimes drive the reaction to completion and simplify the purification process.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic strategy for my target pyrazolo[1,5-a]pyrimidine?

The optimal strategy depends on the desired substitution pattern and the availability of starting materials.

Comparison of Common Synthetic Strategies
Synthetic StrategyKey ReactantsAdvantagesCommon Issues
Condensation 5-Aminopyrazole + 1,3-Dicarbonyl CompoundWidely applicable, uses readily available and inexpensive reagents.[4]Regioselectivity with unsymmetrical dicarbonyls.[1][5]
Three-Component Reaction 3-Aminopyrazole + Aldehyde + Activated MethyleneOne-pot efficiency, builds complexity quickly.[1]Can result in highly substituted products, potential for side reactions.[4]
Reaction with Enaminones 5-Aminopyrazole + β-EnaminoneOften provides excellent regiocontrol.[4][6]Enaminones may need to be synthesized separately.
Microwave-Assisted VariousDrastically reduced reaction times, often higher yields.[1][6]Requires specialized equipment, optimization may be needed.

Q2: What is the general mechanism for the condensation reaction between a 5-aminopyrazole and a 1,3-diketone?

The reaction is a classic cyclocondensation. It proceeds through an initial nucleophilic attack, followed by an intramolecular cyclization and finally a dehydration step to form the aromatic pyrimidine ring.

G Reactants 5-Aminopyrazole + 1,3-Diketone Step1 Nucleophilic Attack (Exocyclic NH₂ attacks a C=O) Reactants->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Endocyclic NH attacks second C=O) Intermediate->Step2 Cyclized Cyclized Intermediate (non-aromatic) Step2->Cyclized Step3 Dehydration (-H₂O) Cyclized->Step3 Product Pyrazolo[1,5-a]pyrimidine Step3->Product

Caption: General Mechanism of Pyrazolo[1,5-a]pyrimidine Formation.

Q3: Can I use β-ketoesters or other dicarbonyl equivalents?

Yes, β-ketoesters, β-ketonitriles, and other equivalents are frequently used and expand the synthetic scope.[1][4] The choice of the biselectrophile directly influences the substitution pattern on the final pyrimidine ring, which is a key strategy for tuning the biological and pharmacological properties of the molecule.[1]

Q4: My target compound is insoluble and difficult to handle. What can I do?

Poor solubility can hinder both reaction and purification. Introducing solubilizing functional groups into the molecular design can be a powerful strategy. Fraley et al. demonstrated that adding a basic side-chain or incorporating pyridyl groups can significantly improve physical properties, leading to enhanced cellular activity and more favorable pharmacokinetics without sacrificing potency.[7]

Part 3: General Experimental Protocol

This protocol provides a representative, step-by-step methodology for a microwave-assisted synthesis, a technique noted for its efficiency.[1][6]

Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine from a 5-Aminopyrazole and a β-Enaminone

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol, 1.0 equiv).

  • Solvent and Reactant Addition: Add the appropriate β-enaminone (1.1 mmol, 1.1 equiv) to the vial, followed by glacial acetic acid (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes. Safety Note: Always follow the safety guidelines for your specific microwave reactor model.

  • Reaction Monitoring: After cooling to room temperature, check the reaction progress by taking a small aliquot and analyzing it by TLC or LC-MS to confirm the consumption of the limiting starting material.

  • Workup: Pour the reaction mixture into a beaker containing ice-water (50 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Purification: Allow the solid to air-dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) or by silica gel column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Online]. Available: [Link]

  • Billacura, M. D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7228. [Online]. Available: [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Online]. Available: [Link]

  • Shaaban, M. R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(9), 1196-1238. [Online]. Available: [Link]

  • Deshmukh, R. R., et al. (2021). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Heterocyclic Chemistry, 58(8), 1669-1684. [Online]. Available: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(14), 3560. [Online]. Available: [Link]

  • Fathalla, O. A., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Online]. Available: [Link]

  • Iorkula, T. H., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-13. [Online]. Available: [Link]

  • Roux, A., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. European Journal of Medicinal Chemistry, 124, 64-79. [Online]. Available: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4945. [Online]. Available: [Link]

  • Park, H., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. [Online]. Available: [Link]

  • Fathalla, O. A., et al. (2003). Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. Acta Poloniae Pharmaceutica, 60(1), 51-60. [Online]. Available: [Link]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. [Online]. Available: [Link]

Sources

Technical Support Center: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. The solutions provided are based on established chemical principles and experience with related molecular scaffolds.

Synthesis & Reaction Issues

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can stem from several factors, primarily related to the stability of intermediates and the reaction conditions. The synthesis likely proceeds through the cyclization of a 3-amino-4-nitropyrazole with a suitable C3-electrophile, followed by reduction of the resulting pyrazolo[1,5-a]pyrimidine.

Potential Causes & Solutions:

  • Incomplete Cyclization: The initial cyclization step is critical. Ensure your reagents are pure and anhydrous. The choice of base and solvent is also crucial. If using a weaker base, consider switching to a stronger, non-nucleophilic base like DBU or a sodium alkoxide to facilitate the final ring closure. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Side Reactions of the Nitro Group: The electron-withdrawing nitro group can be susceptible to nucleophilic attack under certain conditions. It's important to control the reaction temperature and avoid overly harsh basic conditions that could lead to decomposition or side-product formation.

  • Suboptimal Hydrogenation Conditions: If your synthesis involves the reduction of a pyrazolo[1,5-a]pyrimidine precursor, the choice of catalyst and reaction conditions for the hydrogenation of the pyrimidine ring is critical.

    • Catalyst Poisoning: Impurities in your substrate can poison the catalyst (e.g., Pd/C). Ensure the precursor is sufficiently pure.

    • Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the nitro group. Carefully monitor the reaction progress.

  • Moisture and Air Sensitivity: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Moisture can quench reagents and intermediates, leading to lower yields.

Experimental Protocol: A General Synthetic Approach

A plausible synthetic route involves the cyclocondensation of 3-amino-4-nitropyrazole with a suitable three-carbon building block like 1,3-dihalopropane or acrolein, followed by appropriate functional group manipulations.

Synthesis_Workflow A 3-Amino-4-nitropyrazole C Cyclocondensation A->C B 1,3-Dihalopropane or Acrolein derivative B->C D Intermediate Pyrazolo[1,5-a]pyrimidinium salt or dihydropyrimidine C->D Base, Solvent, Heat E Reduction / Aromatization Control D->E e.g., NaBH4 or Catalytic Hydrogenation F 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine E->F

Caption: A plausible synthetic workflow for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely impurities and what purification strategies do you recommend?

Answer:

The presence of multiple, hard-to-separate spots on a TLC plate is a common issue, often indicating a mixture of structurally similar compounds.

Likely Impurities:

  • Regioisomers: Depending on the synthetic route, regioisomers of the desired product can form. For instance, if the cyclization is not perfectly regioselective, you may have isomers with the nitro group at a different position.

  • Partially Reduced or Oxidized Species: If your synthesis involves hydrogenation, incomplete reaction can leave starting material, while over-oxidation during workup can lead to the corresponding aromatic pyrazolo[1,5-a]pyrimidine.

  • Byproducts from Side Reactions: Decomposition of the starting materials or intermediates can lead to a variety of byproducts.

Purification Strategies:

Technique Application Considerations
Column Chromatography Primary purification method.Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. The choice of silica gel (or alumina) and the solvent system is critical. Consider using a solvent system like ethyl acetate/hexane or dichloromethane/methanol.
Recrystallization For final purification of the solid product.Finding a suitable solvent or solvent pair is key. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain in solution. Test small batches with various solvents like ethanol, methanol, or ethyl acetate.
Preparative HPLC For separating very similar compounds.This can be a highly effective but more resource-intensive method for separating isomers or closely related impurities.

A general approach to purification involves an initial column chromatography step to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure product.

Question 3: My NMR spectrum is complex and difficult to interpret. How can I confirm the structure of my product?

Answer:

The 1H NMR spectrum of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is expected to show distinct signals for the protons on the tetrahydropyrimidine ring. However, overlapping signals and complex splitting patterns can make interpretation challenging.

Characterization Workflow:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Spectrometry cluster_other Other Techniques A 1H NMR C 2D NMR (COSY, HSQC, HMBC) A->C If ambiguous B 13C NMR B->C If ambiguous End Structure Confirmed C->End Confirms Connectivity D High-Resolution Mass Spectrometry (HRMS) D->End Confirms Molecular Formula E FT-IR Spectroscopy E->End Confirms Functional Groups (e.g., NO2) F Single Crystal X-ray Diffraction F->End Definitive Structure Start Purified Compound Start->A Start->B Start->D Start->E

Caption: A comprehensive workflow for the structural characterization of the target compound.

Key Spectroscopic Features to Look For:

  • 1H NMR: Expect to see signals corresponding to the protons on the pyrazole ring and the three methylene groups of the tetrahydropyrimidine ring. The chemical shifts will be influenced by the nitro group and the fused ring system.

  • 13C NMR: This will provide information on the number of unique carbon atoms in the molecule.

  • 2D NMR: If the 1D spectra are ambiguous, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing the connectivity of protons and carbons.

  • HRMS: High-resolution mass spectrometry will provide an accurate mass, which can be used to confirm the elemental composition of your product.

  • FT-IR: The presence of a strong absorption band around 1500-1550 cm-1 and 1300-1350 cm-1 can confirm the presence of the nitro group.

If you can obtain suitable crystals, single-crystal X-ray diffraction provides the most definitive structural proof.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

A1: Nitropyrazole compounds are generally stable at room temperature.[1] However, the presence of the nitro group can make the molecule sensitive to strong reducing agents and high temperatures. The tetrahydropyrimidine ring may be susceptible to oxidation to the aromatic pyrazolo[1,5-a]pyrimidine. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Q2: What are the potential safety concerns when working with this compound?

A2: While there is no specific safety data for this exact compound, it is prudent to handle it with the care afforded to all new chemical entities. Nitrated organic compounds can be energetic and should be handled with caution, avoiding heat, shock, and friction.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Q3: In which solvents is this compound likely to be soluble?

A3: The solubility will depend on the overall polarity of the molecule. Based on its structure, it is likely to be soluble in polar aprotic solvents such as DMSO and DMF, and may have some solubility in other organic solvents like ethyl acetate, acetone, and dichloromethane. The solubility in alcohols like methanol and ethanol may be moderate.[1] It is expected to have low solubility in water and non-polar solvents like hexanes.

Q4: Why is the pyrazolo[1,5-a]pyrimidine scaffold of interest in drug discovery?

A4: The pyrazolo[1,5-a]pyrimidine core is considered a "privileged structure" in medicinal chemistry.[3] This means that this scaffold is capable of binding to a variety of biological targets. Derivatives of this and related pyrazolopyrimidine systems have shown a wide range of biological activities, including as kinase inhibitors for cancer therapy and as antibacterial agents.[4][5][6] The introduction of a nitro group can modulate the electronic properties and binding interactions of the molecule, potentially leading to new therapeutic agents.

References

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. Retrieved January 19, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Nitropyrazoles (review). (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. (2007). Archiv der Pharmazie. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (2017). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][8]triazin-7(6H)-ones and Derivatives. (2022). Molecules. Retrieved January 19, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). Biomedicine & Pharmacotherapy. Retrieved January 19, 2026, from [Link]

  • Preparation method of 3,4-binitropyrazole. (2011). Google Patents.
  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (2015). Australian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogenation. (2021). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). Molecules. Retrieved January 19, 2026, from [Link]

  • Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6',7'-Dihydrospiro[Piperidine-4,4'-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. (2013). PLoS One. Retrieved January 19, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. Retrieved January 19, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2000). Journal of Combinatorial Chemistry. Retrieved January 19, 2026, from [Link]

  • Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. (2013). PLoS One. Retrieved January 19, 2026, from [Link]

  • Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and radiation stability of some new biologically active pyrazolo[3,4-d]pyrimidines. (2000). Journal of Heterocyclic Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Production of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. As direct literature on the scale-up of this specific molecule is limited, this document provides a robust, two-part synthetic strategy grounded in established chemical principles for the pyrazolo[1,5-a]pyrimidine scaffold. We will address the synthesis of the core heterocyclic system, its subsequent reduction, and the critical, regioselective nitration step. This support center offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up production.

Synthetic Strategy Overview

The most logical and controllable pathway to synthesize 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine at scale involves a three-stage process. This approach allows for purification at intermediate stages, ensuring the final product's quality and minimizing complex purification challenges post-nitration.

  • Stage 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: Construction of the aromatic heterocyclic scaffold is the foundational step. The most common and versatile method involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-dielectrophile.[1][2]

  • Stage 2: Reduction to the Tetrahydro Scaffold: The aromatic pyrazolo[1,5-a]pyrimidine is reduced to the desired 4,5,6,7-tetrahydro core. This is typically achieved through catalytic hydrogenation.[3]

  • Stage 3: Regioselective Nitration: The final step is the introduction of a nitro group at the 3-position of the pyrazole ring. This is a critical step where regioselectivity is paramount and is achieved under specific, strongly acidic conditions.[4][5]

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Nitration A 3-Aminopyrazole + 1,3-Dicarbonyl Compound B Cyclocondensation A->B Reaction C Pyrazolo[1,5-a]pyrimidine B->C Product D Catalytic Hydrogenation C->D Intermediate E 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrimidine D->E Product F Regioselective Nitration (HNO3/H2SO4) E->F Intermediate G 3-Nitro-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine F->G Final Product

Caption: Overall synthetic workflow for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Part A: Synthesis and Reduction of the Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold

Frequently Asked Questions (FAQs)
  • Q1: What are the most common starting materials for the pyrazolo[1,5-a]pyrimidine core?

    • A1: The most prevalent method is the reaction of 3-aminopyrazole with a 1,3-dicarbonyl compound (like acetylacetone or malondialdehyde) or other 1,3-bis-electrophiles.[1] The choice of the 1,3-dicarbonyl compound allows for various substituents on the pyrimidine ring.

  • Q2: What conditions are typically used for the initial cyclocondensation reaction?

    • A2: The reaction is often carried out in a protic solvent like ethanol or acetic acid, sometimes with catalytic acid or base, and may require heating. Microwave-assisted synthesis has also been shown to be effective, often leading to higher yields and shorter reaction times.[6]

  • Q3: Why is it preferable to reduce the core before nitration?

    • A3: Performing the reduction first simplifies the overall process. Nitro groups can be sensitive to some reduction conditions, potentially leading to the undesired reduction of the nitro group to an amine.[7][8] Also, purifying the tetrahydro intermediate before the hazardous nitration step is a safer and more efficient strategy for scaling up.

  • Q4: What are the recommended conditions for the reduction of the pyrazolo[1,5-a]pyrimidine core?

    • A4: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under a hydrogen atmosphere is a standard and effective method. Stronger reducing agents have also been reported for similar systems.[3] The solvent is typically an alcohol (e.g., ethanol, methanol) or ethyl acetate.

Troubleshooting Guide: Scaffold Synthesis & Reduction
ProblemPossible Cause(s)Recommended Solution(s)
Low yield in cyclocondensation 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time. 3. Decomposition of starting materials or product.1. Monitor the reaction by TLC or LC-MS to confirm completion. 2. Gradually increase the reaction temperature or extend the reaction time. Consider switching to a higher-boiling solvent or using microwave irradiation.[6] 3. Ensure starting materials are pure. If the product is heat-sensitive, try milder conditions.
Formation of multiple products 1. Isomeric side products from non-symmetrical 1,3-dicarbonyls. 2. Undesired side reactions.1. Use a symmetrical 1,3-dicarbonyl if possible. If not, expect to perform careful chromatographic purification. 2. Adjust the pH or temperature. A change in catalyst might improve selectivity.
Incomplete reduction to the tetrahydro scaffold 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure or reaction time. 3. Poor catalyst-substrate mixing.1. Use fresh, high-quality catalyst. Ensure starting material is free of catalyst poisons (e.g., sulfur compounds). 2. Increase hydrogen pressure (ensure equipment is rated for the pressure). Extend reaction time and monitor by LC-MS. 3. Ensure vigorous stirring to keep the catalyst suspended, especially at a larger scale.
Over-reduction or side reactions 1. Reaction conditions are too harsh (high temperature or pressure). 2. Cleavage of other functional groups.1. Reduce the temperature and/or pressure. 2. Screen different catalysts (e.g., Pd, Pt, Rh) to find one with better chemoselectivity for your specific substrate.

Part B: Regioselective Nitration at the 3-Position

The nitration of the pyrazolo[1,5-a]pyrimidine core is a critical step where the choice of reagents dictates the position of the nitro group.

Nitration_Troubleshooting start Nitration of Tetrahydropyrazolo [1,5-a]pyrimidine reagent What nitrating agent was used? start->reagent mixed_acid HNO3 / H2SO4 reagent->mixed_acid other_reagent HNO3 / Ac2O reagent->other_reagent outcome1 Product is primarily 3-Nitro Isomer (Correct) mixed_acid->outcome1 outcome2 Product is primarily 6-Nitro Isomer (Incorrect) other_reagent->outcome2 advice To obtain the 3-nitro isomer, use a mixture of concentrated nitric and sulfuric acids. outcome2->advice

Caption: Decision tree for achieving correct regioselectivity in nitration.

Frequently Asked Questions (FAQs)
  • Q1: Why is a mixture of nitric and sulfuric acid used for 3-nitration?

    • A1: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+). This powerful electrophile is required for substitution on the electron-rich pyrazole ring, specifically at the 3-position in this system.[4][5]

  • Q2: How can I avoid the formation of the 6-nitro isomer?

    • A2: The formation of the 6-nitro isomer is favored when using nitric acid in acetic anhydride (HNO3/Ac2O).[5] To ensure exclusive or predominant 3-nitration, you must use the mixed acid (HNO3/H2SO4) system.

  • Q3: What is the most critical parameter to control during the nitration reaction?

    • A3: Temperature control is absolutely critical. Nitration reactions are highly exothermic.[9] The reaction should be run at low temperatures (e.g., -5 to 5 °C) with slow, controlled addition of the nitrating agent to prevent thermal runaway and the formation of unwanted byproducts.

  • Q4: What are the main safety hazards associated with this step?

    • A4: The primary hazards are the use of highly corrosive acids and the potential for a runaway exothermic reaction.[10][11] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[12] Always work in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[13]

Troubleshooting Guide: Regioselective Nitration
ProblemPossible Cause(s)Recommended Solution(s)
Formation of the 6-nitro isomer 1. Incorrect nitrating agent used (e.g., HNO3/Ac2O).1. Confirm the use of a mixed acid system (concentrated HNO3 and H2SO4) as this is reported to yield the 3-nitro product.[4][5]
Low yield of 3-nitro product 1. Incomplete reaction. 2. Decomposition of the product. 3. Insufficiently strong nitrating conditions.1. Allow the reaction to stir for a longer duration at low temperature. Monitor by TLC/LC-MS. 2. Maintain strict temperature control. Overheating can lead to decomposition. 3. Ensure the use of fuming nitric acid and concentrated sulfuric acid as described in literature protocols.[5]
Formation of di-nitro or other byproducts 1. Reaction temperature was too high. 2. Excess of nitrating agent used. 3. Extended reaction time at a higher temperature.1. Maintain the reaction temperature at or below 0-5 °C during addition and stirring. 2. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. 3. Quench the reaction by pouring it onto ice as soon as monitoring indicates the consumption of the starting material.
Reaction turns dark brown/black 1. Significant decomposition or charring. 2. Temperature spike (loss of cooling).1. This often indicates a failed reaction. Re-attempt with stricter temperature control and slower addition of reagents. 2. Ensure your cooling bath is adequate for the scale of the reaction. For larger scales, an overhead mechanical stirrer and a reliable cooling system are essential.

Part C: Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine (Illustrative)

This is a general procedure and should be optimized for the specific desired substitution pattern.

  • To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add 1,3-dicarbonyl compound (e.g., acetylacetone, 1.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Reduction to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
  • In a hydrogenation vessel, dissolve the synthesized pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi, consult equipment specifications) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by periodic analysis via LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used directly or purified further if necessary.

Protocol 3: Synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine

This protocol is adapted from literature for the aromatic system and should be carefully tested and optimized for the tetrahydro-analog.[5]

  • Safety First: Perform this procedure in a certified chemical fume hood. Wear a face shield, safety goggles, and acid-resistant gloves. Ensure an emergency shower and eyewash station are accessible.[11]

  • To a flask maintained at -5 °C (ice-salt bath), add concentrated sulfuric acid (d 1.84).

  • Slowly add the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine substrate in portions, ensuring the temperature does not rise above 5 °C.

  • In a separate, cooled flask, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between -5 °C and 0 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for 15-30 minutes, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.

  • The precipitated yellow solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

  • Further purification can be achieved by recrystallization from water or an appropriate organic solvent. Industrial purification may involve washing with a dilute ammonia solution followed by a caustic wash to remove acidic impurities.[14]

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings - Canadian Science Publishing.
  • Examples of (a) nitration and (b) halogenation reactions of pyrazolo[1,5-a]pyrimidines. - ResearchGate.
  • NITRIC ACID SAFETY.
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings | Request PDF - ResearchGate. (2025).
  • Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific - Substitution in the Pyrazole and/or Pyrimidine Rings1. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrWmiw1i0qVDm-TKINS0-bzKpCtvFFChdxJ-NPTc8HmFQNhypHYL6MPRxTP1NHEVqyZ-l3Dc8VmZvGzGzf_J-bxrjJHxQRpGtiuKtqr17dLnt2LiZMcErbXc8q6cK9zzU_CQ3XRn7m2j-ohA==
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles - Thieme E-Books & E-Journals -.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (2020).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE - IJRAR.org.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement | Australian Journal of Chemistry - CSIRO Publishing.
  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement | Australian Journal of Chemistry | ConnectSci.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • WO2017163257A1 - Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative.
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed.
  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed.
  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents.
  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate. (2013).
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. (2022).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH.
  • Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. (2025).

Sources

Technical Support Center: Recrystallization of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the purification of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Given the specific nature of this molecule, a one-size-fits-all recrystallization protocol is often insufficient. This document is structured as a troubleshooting and FAQ hub to empower you to develop a robust, optimized purification strategy based on sound scientific principles.

Section 1: Understanding the Molecule - Key Physicochemical Considerations

Before attempting recrystallization, it is crucial to understand the structural characteristics of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The molecule's fused heterocyclic pyrazolo[1,5-a]pyrimidine core, combined with a highly polar nitro group (-NO₂), dictates its solubility behavior.

  • Polarity: The presence of multiple nitrogen atoms and the strongly electron-withdrawing nitro group makes this a polar molecule. Following the principle of "like dissolves like," polar solvents are the most promising candidates for recrystallization.[1]

  • Hydrogen Bonding: The pyrimidine ring nitrogens can act as hydrogen bond acceptors, suggesting that polar protic solvents (like alcohols) which can donate hydrogen bonds may be effective.

  • Thermal Stability: Nitro-containing compounds can be thermally sensitive. While heating is necessary for dissolution, prolonged exposure to high temperatures should be avoided to prevent degradation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of this compound.

Q1: What is the best starting solvent to try for recrystallization?

A1: There is no single "best" solvent without experimental testing. However, based on the molecule's polarity, a logical starting point is a polar protic solvent like ethanol or methanol.[2] These solvents often exhibit a desirable solubility curve, meaning the compound is highly soluble when hot but poorly soluble when cold, which is the ideal characteristic for recrystallization.[1][3] Many pyrazolopyrimidine derivatives are successfully recrystallized from ethanol or dioxane.[4][5][6] A systematic screening of a small panel of solvents is the most rigorous approach.

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the boiling point of the solvent is higher than the melting point of the solute.[1]

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil completely.

  • Add a small amount of additional hot solvent to decrease the saturation point.

  • Cool the solution much more slowly. Rapid cooling favors oil formation, while slow, undisturbed cooling allows for the formation of a crystal lattice.

  • If the issue persists, consider a lower-boiling point solvent or switch to a multi-solvent system.[1]

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A3: Crystal formation requires nucleation, which can sometimes be slow to initiate.

Methods to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure, crystalline product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for further crystallization.

  • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. For low-boiling solvents, a dry ice-acetone bath can be used cautiously.

Q4: When should I use a single-solvent versus a multi-solvent (solvent/anti-solvent) system?

A4: A single-solvent system is ideal when you can find a solvent that dissolves the compound well when hot but poorly when cold.[3] This is the simplest and often preferred method.

A multi-solvent system is necessary when no single solvent has this ideal property.[1] This is common for compounds that are either extremely soluble in most solvents or poorly soluble in all solvents. The technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[1]

Q5: How do I choose an effective solvent/anti-solvent pair?

A5: The two solvents must be fully miscible with each other.[7] A good strategy is to start with a mid-polarity solvent that dissolves your compound, and then add a non-polar anti-solvent, or vice-versa.

Commonly Successful Miscible Pairs:

  • Ethanol / Water

  • Acetone / Water[3]

  • Dichloromethane (DCM) / Hexane

  • Ethyl Acetate / Heptane[7]

  • Dimethylformamide (DMF) / Water or Dichloromethane (DCM)[8]

For 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a good starting pair to investigate would be dissolving the compound in a minimum of hot ethanol or acetone, followed by the dropwise addition of water as the anti-solvent.

Q6: My final yield of recrystallized product is very low. How can I improve it?

A6: Low yield can result from several factors:

  • Solvent Choice: The solvent may be too "good," meaning a significant portion of your compound remains dissolved even at low temperatures.[1] Re-evaluate your solvent choice using the screening protocol below.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the compound may crystallize prematurely in the funnel. To prevent this, use a pre-heated funnel and filter flask, and add a slight excess of hot solvent before filtering.[1]

  • Excessive Washing: Washing the final crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product. Use a minimal amount of ice-cold recrystallization solvent for washing.[9]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to maximize crystal formation.

Section 3: Troubleshooting & Experimental Protocols

Protocol 3.1: Systematic Solvent Screening

This protocol allows you to efficiently identify the optimal solvent or solvent system for your specific batch of crude product.

Objective: To determine a solvent that dissolves the compound when hot but not when cold.

Methodology:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane). Start with ~0.5 mL.

  • Agitate the tubes at room temperature. Observe and record the solubility.

    • If it dissolves completely in the cold solvent, that solvent is unsuitable as a primary recrystallization solvent but may be a "good" solvent for a multi-solvent system.

    • If it remains insoluble, proceed to the next step.

  • Gently heat the tubes that showed poor solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of crystals formed. The ideal solvent will produce a high yield of well-formed crystals upon cooling.

Workflow for Solvent Selection

Below is a visual decision-making workflow for the solvent screening process.

Solvent_Screening_Workflow start Start: Crude Product (20-30 mg) test_solvents Add 0.5 mL of Test Solvent (e.g., Water, EtOH, Acetone, EtOAc, Toluene) start->test_solvents check_cold_sol Is it soluble at room temp? test_solvents->check_cold_sol soluble_cold Result: Unsuitable for single-solvent. Consider as 'Good' solvent for solvent-pair. check_cold_sol->soluble_cold Yes insoluble_cold Proceed to heating check_cold_sol->insoluble_cold No heat_sample Heat sample gently. Add solvent dropwise until dissolved. insoluble_cold->heat_sample check_hot_sol Does it dissolve when hot? heat_sample->check_hot_sol insoluble_hot Result: Unsuitable solvent. Try a different solvent. check_hot_sol->insoluble_hot No soluble_hot Proceed to cooling check_hot_sol->soluble_hot Yes cool_sample Cool slowly to room temp, then place in ice bath. soluble_hot->cool_sample check_crystals Do high-quality crystals form? cool_sample->check_crystals good_crystals Result: IDEAL SOLVENT FOUND. Proceed to bulk recrystallization. check_crystals->good_crystals Yes poor_crystals Result: Sub-optimal solvent. Consider for solvent-pair system or re-screen. check_crystals->poor_crystals No

Caption: Decision workflow for systematic solvent screening.

Protocol 3.2: Standard Single-Solvent Recrystallization
  • Place the crude 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with a water bath). Swirl the flask continuously.

  • Continue adding the hot solvent until the compound has just completely dissolved. Avoid adding a large excess of solvent as this will reduce your yield.

  • If there are insoluble impurities, perform a hot filtration at this stage.

  • Remove the flask from the heat and cover it. Allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum.

Protocol 3.3: Standard Multi-Solvent Recrystallization
  • Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.

  • While keeping the solution hot, add the "anti-solvent" dropwise with constant swirling.

  • Continue adding the anti-solvent until you observe persistent cloudiness (turbidity), which indicates the point of saturation.

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution again.

  • Follow steps 5-9 from the Single-Solvent protocol above.

Section 4: Solvent Data for Recrystallization Screening

The table below lists common laboratory solvents, ordered by decreasing polarity, that can be used for the initial screening protocol.

SolventBoiling Point (°C)PolaritySuitability Rationale for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Water100Very HighMay be a good anti-solvent with alcohols. Unlikely to be a good primary solvent unless the compound is very polar.[11]
Methanol65HighGood starting choice due to high polarity and relatively low boiling point.
Ethanol78HighExcellent starting choice. Often used for recrystallizing pyrimidine and pyrazole derivatives.[2][4]
Acetone56Medium-HighGood polar aprotic option. Its low boiling point makes it easy to remove.
Ethyl Acetate77MediumA versatile solvent that can be effective for compounds of intermediate polarity.
Dichloromethane (DCM)40Medium-LowLow boiling point is advantageous, but its polarity might be too low to be a good primary solvent.
Toluene111LowUnlikely to be a good primary solvent due to low polarity, but could be an anti-solvent.
Hexane / Heptane69 / 98Very LowUnsuitable as primary solvents. Excellent candidates for use as an anti-solvent with a more polar solvent.

References

  • A New Recrystallization Method for Nitroguanidine. (n.d.). AIChE. Retrieved from [Link]

  • Method of crystallizing nitro products. (1959). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022). ResearchGate. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Institutes of Health. Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. Retrieved from [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (n.d.). CSIRO Publishing. Retrieved from [Link]

Sources

Technical Support Center: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a specialized chemical for which detailed public safety and handling information is not widely available. The guidance provided herein is based on the chemical properties of its constituent functional groups—a nitro group and a fused heterocyclic pyrazolopyrimidine system. It is imperative to treat this compound with caution and to perform a thorough risk assessment before use. Always consult your institution's safety officer and any available supplier-specific information.

Section 1: Core Concepts in Handling and Storage

Understanding the Compound's Reactivity Profile

The structure of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine suggests a reactivity profile that requires careful management. The presence of a nitro group on an aromatic-like system is a key feature. Nitro-containing compounds can be thermally sensitive and may undergo exothermic decomposition at elevated temperatures.[1][2] Some nitroalkanes are even predicted to be shock-sensitive.[1] While the tetrahydropyrazolo[1,5-a]pyrimidine core is generally stable, the nitro functional group dictates the primary safety considerations.

Recommended Storage Protocols

Proper storage is critical to maintaining the integrity and safety of this compound. The following conditions are recommended based on best practices for nitro-containing heterocyclic compounds:[3]

  • Temperature: Store in a cool, dry place.[3] Avoid exposure to high temperatures, as this can accelerate decomposition.[4]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric oxygen or moisture.

  • Container: Use a tightly sealed container to prevent contamination and exposure to air and moisture.[3] Avoid metal containers or lids, as some nitro compounds can form shock-sensitive salts with metals.[5][6]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in an experimental setting.

Q1: My compound has changed color (e.g., darkened) during storage. What does this indicate and is it still usable?

A1: A change in color, typically darkening, is often a visual indicator of degradation. This can be caused by exposure to light, heat, or air. The nitro group can be susceptible to photoreactions, and the overall molecule may be prone to slow oxidation or decomposition.

Troubleshooting Steps:

  • Assess the Extent: A slight color change may not significantly impact every experiment, but it suggests a decrease in purity.

  • Analytical Verification: Before use, it is highly recommended to re-analyze the compound's purity using techniques like HPLC, LC-MS, or NMR to quantify the level of degradation.

  • Future Prevention: Review your storage conditions. Ensure the compound is stored in a cool, dark, and inert environment.

Q2: I am having difficulty dissolving the compound. What solvents are recommended?

A2: Pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, are often readily soluble in DMSO and other organic solvents but have limited solubility in water.[7][8][9]

Recommended Solvents (in order of typical effectiveness):

  • Primary: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Secondary: Dichloromethane (DCM), Chloroform, Ethyl Acetate

  • Aqueous Solutions: Solubility in aqueous buffers is likely to be low.[7][8] If required for biological assays, a common strategy is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.

Troubleshooting Steps:

  • Gentle Warming: Gently warming the solution may aid dissolution. However, be cautious due to the thermal sensitivity of nitro compounds.

  • Sonication: Use of an ultrasonic bath can help break up solid particles and enhance dissolution.

  • Solvent Purity: Ensure that your solvents are anhydrous, as water can sometimes hinder the dissolution of organic compounds.

Q3: Are there any chemical incompatibilities I should be aware of?

A3: Yes. The nitro group can react with a variety of reagents.

Key Incompatibilities:

  • Strong Reducing Agents: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation can reduce the nitro group to an amino group. This may be an intended transformation, but it will be an undesired side reaction if not controlled.

  • Strong Bases: Strong bases can deprotonate parts of the molecule, potentially leading to side reactions or degradation.

  • Strong Acids: While some stability in acidic media might be expected, highly concentrated or hot acids could lead to decomposition.

  • Heat: As with many nitro compounds, avoid excessive heating, as this can lead to rapid and exothermic decomposition.[1]

Q4: The results of my experiment are inconsistent. Could the compound's stability be a factor?

A4: Absolutely. Inconsistent results are a common symptom of compound instability.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Prepare Fresh Solution from Solid A->B C Re-run Experiment B->C D Results Consistent? C->D E Yes: Issue was Solution Stability. Adopt fresh solution protocol. D->E Yes F No: Problem is likely elsewhere. D->F No G Check Compound Purity (LC-MS/NMR) F->G H Purity Acceptable? G->H I Yes: Investigate other experimental parameters (reagents, cell lines, etc.). H->I Yes J No: Obtain new batch of compound. H->J No

Caption: Troubleshooting workflow for inconsistent results.

Explanation:

  • Solution Stability: The compound may be degrading after being dissolved in a solvent, especially if stored in solution for an extended period. Always use freshly prepared solutions for your experiments.

  • Solid-State Stability: If fresh solutions do not resolve the issue, the solid stock may have degraded. Verify its purity analytically.

  • Experimental Parameters: If the compound's purity and solution stability are confirmed, the source of inconsistency lies elsewhere in your experimental setup.

Section 3: Safety and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE)

Given the potential hazards associated with nitro-containing compounds, a stringent PPE policy is mandatory.[10]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.[10]
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[10]
Body Protection Laboratory coat.Protects clothing and skin from spills.[10]
Handling Procedures
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Dispensing: When weighing and dispensing the solid, take care to avoid generating dust.

  • Waste Disposal: Dispose of waste materials containing this compound in accordance with your institution's hazardous waste disposal procedures.

References

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • Safety Data Sheet. (2019). Nitroaromatics and Isophorone Standard.
  • NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC.
  • U.S. Department of Energy. (n.d.). Safety & Health Bulletin, Safe Management of Shock Sensitive Chemicals.
  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
  • UOW. (2024). Guideline for the Management of Time Sensitive Chemicals.
  • ResearchGate. (2025). The Thermal Properties of Nitrocellulose: From Thermal Decomposition to Thermal Explosion.

Sources

Validation & Comparative

A Prospective Analysis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in the Landscape of Pyrimidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids.[1] Its inherent drug-like properties and synthetic accessibility have established it as a privileged scaffold in the development of therapeutics targeting a wide array of diseases. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] A significant subset of these compounds, the pyrazolo[1,5-a]pyrimidines, have garnered considerable attention for their potent and often selective inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[4]

This technical guide presents a comparative analysis of a specific, yet underexplored, derivative: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 148777-84-8)[5][6][7][8][9][10], in the context of other well-characterized pyrimidine and pyrazolo[1,5-a]pyrimidine analogues. Due to the limited publicly available experimental data for this specific molecule, this guide will adopt a prospective approach. By dissecting its structural features—the pyrazolo[1,5-a]pyrimidine core, the 3-nitro substituent, and the saturated pyrimidine ring—we will infer its potential synthetic routes, biological activities, and structure-activity relationships (SAR), drawing comparisons with established derivatives from the scientific literature.

Structural Dissection and Synthetic Considerations

The core of the target molecule is the pyrazolo[1,5-a]pyrimidine bicyclic system, a fused heterocycle that has proven to be a versatile scaffold for kinase inhibitors.[4] The general and most common synthesis of this scaffold involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[11]

Prospective Synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

A plausible synthetic route to the target compound would likely begin with a substituted 3-aminopyrazole. The synthesis of 3-aminopyrazoles is well-established and can be achieved through various methods, such as the reaction of hydrazines with α,β-unsaturated nitriles or 3-oxoalkenenitriles.[12][13][14]

Experimental Protocol: General Synthesis of 3-Aminopyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-3-phenylpropanenitrile (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: Add hydrazine (1.05 equivalents) and a catalytic amount of acetic acid to the solution.

  • Reaction: Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield the desired 3-aminopyrazole.[13]

To obtain the target molecule, a key intermediate would be a 3-aminopyrazole bearing a nitro group at the 4-position of the pyrazole ring. The subsequent cyclization with a suitable four-carbon synthon would form the tetrahydropyrimidine ring.

G A 3-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine A->C B β-Dicarbonyl Compound B->C

Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Comparative Analysis of Structural Features and Biological Activity

The unique combination of a nitro group and a saturated pyrimidine ring in 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine suggests the potential for distinct biological activities compared to its aromatic or differently substituted counterparts.

The Influence of the 3-Nitro Group

The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties and biological activity of a molecule. In some contexts, the nitro group can be a pharmacophore, contributing to the molecule's therapeutic effect, while in others, it can be a toxicophore.[1] The reduction of the nitro group within cells can lead to the formation of reactive species that are cytotoxic to microorganisms and parasites.[1]

Studies on nitro-azolo[1,5-a]pyrimidines have demonstrated their potential as anti-inflammatory agents.[13] This suggests that 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine could also possess anti-inflammatory properties. The electron-withdrawing nature of the nitro group can also influence the binding affinity of the molecule to its biological target.

The Role of the Tetrahydropyrimidine Ring

Saturation of the pyrimidine ring introduces conformational flexibility, which can be advantageous for optimizing interactions with a protein binding pocket. While many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors are aromatic, there is evidence that the tetrahydropyrimidine scaffold can confer potent biological activity. For instance, a series of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues have been identified as potent bactericidal agents against Mycobacterium tuberculosis, targeting the essential MmpL3 transporter.[15] This highlights the potential for the tetrahydropyrimidine core to be a key feature for specific biological targeting.

Prospective Biological Evaluation and Comparative Performance

Based on the structure-activity relationships of related compounds, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine could be a candidate for evaluation in several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Kinase Inhibition Profile

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor pharmacophore.[4] Numerous derivatives have been developed as potent inhibitors of various kinases, including Pim-1, FLT3-ITD, and cyclin-dependent kinases (CDKs).[16] The specific substitution pattern on the scaffold dictates the kinase selectivity. A comparative analysis of the inhibitory activity of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine against a panel of kinases would be crucial to determine its potential as a targeted therapeutic.

Pyrazolo[1,5-a]pyrimidine Derivative Target Kinase IC50 (nM) Reference
Compound 11b Pim-1<10[16]
Quizartinib Analogue FLT3-ITD0.4[17]
Dinaciclib CDK21

Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine) and a positive control inhibitor (e.g., staurosporine) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18][19][20][21][22]

G A Kinase + Substrate + ATP C Phosphorylated Substrate + ADP A->C D Inhibited Kinase A->D B Inhibitor B->D

Caption: Schematic of a kinase inhibition assay.

Antiproliferative and Cytotoxic Activity

The potential of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as an anticancer agent can be assessed by evaluating its effect on the viability and proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4][15][16][23]

Anti-inflammatory Potential

Given that some nitro-substituted azolopyrimidines exhibit anti-inflammatory activity, it is plausible that 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine could have similar effects. This can be investigated using in vitro and in vivo models of inflammation. For instance, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Determine the inhibitory effect of the compound on each COX isoenzyme and calculate the IC50 values to assess potency and selectivity.[1][2][3][17][24]

Conclusion and Future Directions

While direct experimental data for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is currently lacking in the public domain, a prospective analysis based on its structural components and the established knowledge of related pyrimidine derivatives provides a solid foundation for guiding future research. The unique combination of a proven kinase-inhibiting scaffold, a potentially bio-active nitro group, and a conformationally flexible saturated ring suggests that this compound could possess interesting and potentially novel pharmacological properties.

Future research should focus on the definitive synthesis and characterization of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Subsequent comprehensive biological evaluation, including kinase profiling, antiproliferative assays against a panel of cancer cell lines, and assessment of its anti-inflammatory and antimicrobial activities, will be crucial to elucidate its therapeutic potential. This systematic approach will determine where this intriguing molecule fits within the vast and ever-expanding landscape of pyrimidine-based drug candidates.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • La Rosa, V., et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. PLoS One, 8(4), e60933.
  • Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4984.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidine CAS#: 148777-84-8. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Retrieved from [Link]

  • Sharma, V., et al. (2014). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 76(2), 95–102.
  • MDPI. (2015). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Aaron Chemistry GmbH. (n.d.). 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved from [Link]

  • Arkat USA. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidine CAS#: 148777-84-8. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Retrieved from [Link]

  • Synthonix. (n.d.). 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 148777-84-8 | 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a.... Retrieved from [Link]

  • ResearchGate. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]assays/)

Sources

Efficacy of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Analogues as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for therapeutic applications.[1] This guide provides a comparative analysis of the efficacy of various analogues based on the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine core structures. While direct comparative data on 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine analogues is limited in the current literature, this guide will focus on the well-documented structure-activity relationships (SAR) of related pyrazolopyrimidine series to provide valuable insights for researchers in drug discovery and development.

The pyrazolopyrimidine core acts as a bioisostere of adenine, the purine base in ATP, enabling these compounds to competitively bind to the ATP-binding site of various kinases.[1] This fundamental mechanism has led to the successful development of several clinically approved drugs.[1] The versatility of the pyrazolopyrimidine scaffold allows for substitutions at multiple positions, significantly influencing their potency, selectivity, and pharmacokinetic properties.[2][3]

Comparative Efficacy of Pyrazolopyrimidine Analogues as Kinase Inhibitors

The efficacy of pyrazolopyrimidine analogues is highly dependent on the substitution patterns around the core scaffold. These substitutions influence the binding affinity to the target kinase through various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[2][3]

Pyrazolo[3,4-d]pyrimidine Analogues

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored, leading to the discovery of potent inhibitors for a range of kinases. A notable example is the development of Src kinase inhibitors. Structure-activity relationship studies have revealed that a 3-phenyl group is crucial for inhibitory activity, likely through hydrophobic interactions within the ATP-binding pocket.[4] Further modifications at the N1 position with different hydrophobic residues can enhance this potency.[4]

For instance, in a series of 3-phenylpyrazolo[3,4-d]pyrimidines, the unsubstituted N1 analogue (compound 7) and the N1-pentyl analogue (compound 8) exhibited significant Src kinase inhibition with IC50 values of 6.2 µM and 5.6 µM, respectively.[4] However, introducing a larger aryl group at the N1 position, as in compound 9, led to a decrease in activity (IC50 = 17.4 µM), suggesting that the size and nature of the substituent at this position are critical for optimal binding.[4]

Table 1: Comparative Efficacy of N1-Substituted 3-Phenylpyrazolo[3,4-d]pyrimidines against Src Kinase [4]

CompoundN1-SubstituentSrc Kinase IC50 (µM)
7H6.2
8-(CH2)4CH35.6
94-Methoxyphenyl17.4

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] A study on new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds 15 and 16 exhibited significant anti-proliferative activity against a panel of 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM.[5][6] Enzymatic assays revealed potent EGFR tyrosine kinase inhibition with IC50 values of 0.135 µM and 0.034 µM for compounds 15 and 16 , respectively.[5]

Pyrazolo[1,5-a]pyrimidine Analogues

The pyrazolo[1,5-a]pyrimidine scaffold has also yielded numerous potent kinase inhibitors. Structure-activity relationship studies on this series have highlighted the importance of substitutions at the 5, 6, and 7-positions for biological activity, with a 7-amino group being particularly favorable.[7]

In the context of Tropomyosin receptor kinase (Trk) inhibitors, a series of substituted amino pyrazolo[1,5-a]pyrimidines were evaluated.[8] The structure-activity relationship analysis indicated that substituting the pyrrolidine moiety with 2,5-difluorophenyl and fluorine significantly enhances activity.[8] The N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the methionine residue (Met592) in the hinge region of the kinase.[8]

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action of these inhibitors requires knowledge of the targeted signaling pathways. For instance, many of these compounds target kinases involved in cancer cell proliferation and survival.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, Trk) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Analogue Pyrazolopyrimidine_Inhibitor->RTK

Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway targeted by pyrazolopyrimidine inhibitors.

The evaluation of these compounds typically follows a standardized workflow, from initial biochemical assays to cell-based and in vivo studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Analogues Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Proliferation SAR_Analysis->Synthesis Optimization Cytotoxicity_Assay Cytotoxicity Assay Cell_Proliferation->Cytotoxicity_Assay Animal_Models Xenograft Animal Models Cell_Proliferation->Animal_Models Apoptosis_Assay Apoptosis Assay Cytotoxicity_Assay->Apoptosis_Assay PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Models->PK_PD_Studies

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, leading to a wide array of biological activities.[2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their applications as kinase inhibitors in oncology and as novel antibacterial agents. By examining the impact of specific structural modifications on biological potency and selectivity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of next-generation therapeutics.

Decoding the Structure-Activity Landscape: Key Substitution Points

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Extensive research has identified several key positions where modifications can dramatically alter potency, selectivity, and pharmacokinetic properties.[3] This section will dissect the SAR at these critical junctures, drawing comparisons across different therapeutic targets.

The C3 and C5 Positions: Gatekeepers of Potency and Selectivity

Substitutions at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine ring are frequently pivotal for potent biological activity, particularly in the context of kinase inhibition.

For instance, in the development of Tropomyosin receptor kinase (Trk) inhibitors for the treatment of solid tumors, the presence of a picolinamide moiety at the C3 position has been shown to significantly enhance inhibitory activity.[4] The amide bond of the picolinamide is crucial for this enhanced potency. Furthermore, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position further boosts Trk inhibition.[4] This highlights a synergistic interplay between substituents at these two positions.

In the context of Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML), optimization of a screening hit led to the discovery of potent derivatives with IC50 values in the nanomolar range.[5] These compounds feature specific substitutions at C3 and C5 that are critical for their high affinity and selectivity.[5]

The C7 Position: A Hub for Modulating Diverse Biological Activities

The C7 position of the pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile point for modification, leading to compounds with a broad spectrum of biological activities, including anticancer and antitubercular effects.

In the pursuit of novel antitubercular agents, a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were synthesized and evaluated against Mycobacterium tuberculosis (Mtb) H37Rv.[6][7] These studies revealed that the nature of the substituent at the C7 position is a key determinant of antitubercular potency.

Comparative Analysis of Biological Activity: A Data-Driven Perspective

To provide a clear and objective comparison of the performance of different pyrazolo[1,5-a]pyrimidine derivatives, the following tables summarize key experimental data from the literature.

Table 1: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as TrkA Inhibitors

CompoundR1 (C3-position)R2 (C5-position)TrkA IC50 (nM)Cellular Activity (KM12 cells) IC50 (nM)
8 Picolinamide2,5-difluorophenyl-substituted pyrrolidine1.7Not Reported
9 Picolinamide2,5-difluorophenyl-substituted pyrrolidine1.7Not Reported
12 Carboxamide-linked pyridinePyrrolidine1-100Not Reported
13 Carboxamide-linked pyridinonePyrrolidine1-100Not Reported
23 VariedVariedNot Reported0.1
24 VariedVariedNot Reported0.2

Data compiled from multiple sources.[4]

Table 2: Potency of Pyrazolo[1,5-a]pyrimidine Derivatives as FLT3-ITD Inhibitors

CompoundModificationsFLT3-ITD IC50 (nM)FLT3D835Y IC50 (nM)
17 Optimized substitutions at C3 and C50.40.3
19 Optimized substitutions at C3 and C50.40.3

Data sourced from a study on potent FLT3-ITD inhibitors.[5][8]

Visualizing Structure-Activity Relationships and Experimental Workflows

To further elucidate the key principles of pyrazolo[1,5-a]pyrimidine SAR and the methodologies used for their evaluation, the following diagrams are provided.

SAR_Highlights cluster_C3 C3 Position cluster_C5 C5 Position cluster_C7 C7 Position Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Core C3_sub Picolinamide (Trk Inhibition) Pyrazolo_Pyrimidine->C3_sub Enhances Potency C5_sub Substituted Pyrrolidine (Trk Inhibition) Pyrazolo_Pyrimidine->C5_sub Improves Selectivity C7_sub Varied Substituents (Antitubercular Activity) Pyrazolo_Pyrimidine->C7_sub Modulates Activity

Key SAR hotspots on the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental_Workflow start Compound Synthesis (Pyrazolo[1,5-a]pyrimidine Derivatives) biochemical_assay Biochemical Kinase Assay (e.g., TrkA ELISA, FLT3 ADP-Glo) start->biochemical_assay cellular_assay Cellular Proliferation Assay (e.g., MV4-11 MTT, Clonogenic Assay) start->cellular_assay whole_cell_screen Whole-Cell Screen (e.g., M. tuberculosis H37Rv) start->whole_cell_screen data_analysis Data Analysis (IC50/MIC Determination, SAR Analysis) biochemical_assay->data_analysis cellular_assay->data_analysis whole_cell_screen->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Sources

A Researcher's Guide to Validating the Biological Target of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of a bioactive small molecule is a moment of significant promise. Yet, it is the rigorous validation of its biological target that transforms a promising compound into a viable therapeutic candidate. This guide provides an in-depth, technical framework for researchers seeking to validate the molecular target of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a novel compound emerging from phenotypic screening. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2][3][4] Therefore, our validation strategy will proceed with the hypothesis that this compound's activity is mediated through kinase inhibition, while maintaining an unbiased approach to discover all potential targets.

Our methodology is built on a tripartite strategy designed to provide orthogonal evidence of target engagement, moving from broad, unbiased screening to specific, in-cell validation. This approach ensures a high degree of confidence in the identified target, a cornerstone of modern drug development.[5][6]

Part 1: Unbiased Target Discovery via Chemical Proteomics

The initial and most critical step is to identify all potential protein interactors of our compound in an unbiased manner. Chemical proteomics is a powerful tool for this purpose, enabling the identification of direct binding partners from the entire proteome.[7][8][9] We will employ an affinity-based protein profiling (ABPP) approach.

The Rationale Behind Affinity-Based Protein Profiling

ABPP allows for the enrichment and subsequent identification of proteins that directly bind to our small molecule.[7] This method requires the synthesis of a chemical probe by modifying the parent compound with a "linker" arm and a "tag" (e.g., biotin) for affinity capture.[10][11] This technique is superior to indirect methods like gene expression profiling, as it directly identifies physical interactions, thus reducing the likelihood of identifying downstream signaling effects rather than the primary target.[6]

Experimental Workflow: Affinity-Based Protein Profiling

cluster_0 Probe Synthesis & Characterization cluster_1 Affinity Capture cluster_2 Target Identification A Synthesize tagged 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (with biotin tag) B Validate biological activity of the tagged compound A->B C Incubate tagged compound with cell lysate B->C D Add streptavidin beads to capture biotin-tagged compound-protein complexes C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G Digest proteins into peptides F->G H Analyze peptides by LC-MS/MS G->H I Identify proteins via database search H->I

Caption: Workflow for affinity-based protein profiling.

Detailed Protocol: Affinity-Based Protein Profiling
  • Probe Synthesis: Synthesize an analog of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with a linker and a terminal biotin tag. The linker position should be chosen carefully to minimize disruption of the compound's binding pharmacophore.

  • Probe Validation: Confirm that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.

  • Cell Lysis: Prepare a lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).

  • Incubation: Incubate the cell lysate with the biotinylated probe. A parallel incubation with a DMSO control and a competitive incubation with an excess of the untagged parent compound should be performed.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its interacting proteins.[8]

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control, and whose binding is competed away by the parent compound, are considered high-confidence candidate targets.

Part 2: Validating Target Engagement in a Cellular Context

Identifying a binding partner is not sufficient; we must demonstrate that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13][14]

The Rationale Behind CETSA

CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[14] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. This change in thermal stability can be measured in intact cells, providing direct evidence of target engagement in a physiological context.[15][16]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Target Quantification A Treat intact cells with compound or DMSO B Heat cell suspensions to a range of temperatures A->B C Lyse cells B->C D Separate soluble proteins from precipitated proteins by centrifugation C->D E Quantify the amount of soluble target protein (e.g., by Western Blot) D->E F Plot protein abundance vs. temperature E->F G Determine the melting temperature (Tm) shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine or a vehicle control (DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.

  • Quantification: Analyze the amount of the soluble candidate target protein in the supernatant at each temperature using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) to a higher temperature in the compound-treated samples compared to the control indicates target engagement.[12]

Part 3: Profiling Kinase Selectivity

If the initial proteomics and CETSA experiments point towards a protein kinase as the primary target, it is crucial to understand the compound's selectivity across the human kinome. Dysregulation of kinase activity is implicated in many diseases, but off-target kinase inhibition can lead to toxicity.[17][18] Kinome profiling services provide a broad assessment of a compound's inhibitory activity against a large panel of kinases.[19][20][21]

The Rationale Behind Kinome Profiling

Kinome profiling provides a comprehensive view of a compound's selectivity.[18] By screening against a large panel of kinases, we can identify both the intended target and any potential off-targets. This information is vital for optimizing lead compounds and predicting potential side effects.[20] Many services offer profiling at physiologically relevant ATP concentrations, which provides more translatable data.[19][22]

Experimental Workflow: Kinome Profiling

A Submit compound to a kinome profiling service B Compound is screened against a large panel of kinases at a fixed concentration A->B C For kinases showing significant inhibition, determine IC50 values B->C D Analyze data to determine selectivity profile C->D E Visualize results (e.g., kinome tree map) D->E

Caption: Workflow for kinome selectivity profiling.

Detailed Protocol: Kinome Profiling
  • Compound Submission: Provide the compound to a commercial vendor that offers kinome profiling services (e.g., Reaction Biology, Eurofins, Carna Biosciences).

  • Primary Screen: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

  • IC50 Determination: For any kinase where inhibition exceeds a certain threshold (e.g., >50%), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The results are provided as a report detailing the percent inhibition and IC50 values for each kinase tested. This data can be used to generate a selectivity score and visualize the compound's profile on a kinome map.

Comparison of Target Validation Methods

MethodPrincipleProsCons
Affinity-Based Proteomics Captures and identifies direct binding partners of a tagged compound.[10]Unbiased; identifies novel targets; provides direct evidence of binding.Requires chemical synthesis of a probe; potential for false positives/negatives due to the tag; performed on cell lysates.[5]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in cells.[13]Confirms target engagement in intact cells; label-free; applicable to various cell and tissue types.[14]Requires a specific antibody for the target protein; throughput can be limited for Western blot-based detection.
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.[20]Comprehensive selectivity data; highly quantitative (IC50 values); standardized assays.In vitro assay using purified enzymes; may not fully reflect cellular activity; does not identify non-kinase targets.[19]

Hypothetical Data Summary

Let's assume our multi-pronged approach yielded the following hypothetical results for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Table 1: Top Hits from Affinity-Based Proteomics

Protein IDProtein NameFold Enrichment (Probe vs. DMSO)Fold Reduction (Competition)
P00533Epidermal growth factor receptor (EGFR)25.422.1
P06239Tyrosine-protein kinase Src18.916.5
P24941Cyclin-dependent kinase 2 (CDK2)12.110.8
Q02750Heat shock protein 702.11.5

Based on this data, EGFR and Src kinase are the top candidates.

Table 2: CETSA Results for Top Candidates

Target ProteinMelting Temp (Tm) - DMSOMelting Temp (Tm) - CompoundΔTm (°C)
EGFR48.2°C54.5°C+6.3°C
Src Kinase50.1°C55.2°C+5.1°C
CDK246.5°C47.0°C+0.5°C

The significant thermal shift for both EGFR and Src confirms target engagement in intact cells.

Table 3: Kinome Profiling IC50 Results (Top 5 Hits)

KinaseIC50 (nM)
EGFR15
Src45
YES180
LCK120
FYN150

The kinome profiling data confirms potent inhibition of EGFR and Src, with selectivity over other related kinases.

Conclusion and Forward Path

This systematic, multi-faceted approach provides a robust framework for validating the biological target of a novel compound like 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. By integrating unbiased chemical proteomics, cellular target engagement with CETSA, and comprehensive kinome selectivity profiling, we can build a compelling, evidence-based case for a specific mechanism of action. Our hypothetical data converge to strongly suggest that this compound is a potent inhibitor of EGFR and Src kinases.

The next logical steps would involve detailed cell-based assays to confirm the inhibition of downstream signaling pathways of EGFR and Src, followed by in vivo studies in relevant xenograft models to establish a clear link between target engagement and therapeutic efficacy. This rigorous, step-wise validation process is fundamental to de-risking a drug discovery program and paving the way for successful clinical development.

References

  • 17

  • 23

  • 10

  • 7

  • 24

  • 18

  • 19

  • 20

  • 25

  • [Anonymous. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][17][23]triazolopyrimidine Derivatives as Potential Anticancer Agents - NIH.]([Link])

  • 7][17][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH.

  • [Anonymous. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][17][23]triazin-7(6H)-ones and Derivatives - MDPI.]([Link])

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncology and other diseases. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute target specificity. Understanding the cross-reactivity profile of these inhibitors is paramount for deciphering their true mechanism of action, anticipating potential off-target effects, and guiding further drug development efforts.

This guide provides an in-depth comparison of the cross-reactivity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, using the well-characterized multi-cyclin-dependent kinase (CDK) inhibitor, AT7519 , as a primary example. We will delve into the experimental data that illuminates its selectivity profile and compare it with other inhibitors sharing the same core structure. This guide will also provide detailed methodologies for assessing kinase inhibitor cross-reactivity, empowering researchers to critically evaluate and generate such data.

The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that share a structurally related ATP-binding site. This homology makes the design of truly selective inhibitors a formidable task. Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is not just an academic exercise but a critical step in preclinical and clinical development.

AT7519: A Case Study in Pyrazolo[1,5-a]pyrimidine Cross-Reactivity

AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[1][2] Its pyrazolo[1,5-a]pyrimidine core is a key structural feature that enables its interaction with the hinge region of the kinase ATP-binding pocket. While primarily targeting CDKs, AT7519 exhibits a distinct cross-reactivity profile, highlighting the importance of broad kinome screening.

Kinase Selectivity Profile of AT7519

The selectivity of AT7519 has been extensively profiled using various platforms, including the KINOMEscan™ competition binding assay. This technology measures the binding affinity of a compound against a large panel of kinases, providing a quantitative measure of its cross-reactivity.

Below is a summary of the inhibitory activity of AT7519 against a panel of kinases, with a focus on its primary CDK targets and notable off-targets.

Kinase TargetKinase FamilyIC50 / Kd (nM)Selectivity (Fold vs. CDK2)
CDK2/Cyclin A CMGC47 1
CDK1/Cyclin B CMGC210 4.5
CDK4/Cyclin D1 CMGC100 2.1
CDK5/p35 CMGC13 0.3
CDK6/Cyclin D3 CMGC170 3.6
CDK9/Cyclin T CMGC<10 <0.2
GSK3βCMGC891.9
Other kinases with significant binding (Kd < 1000 nM) may be included here based on comprehensive KinomeScan data.

Data compiled from multiple sources.[2][3][4] IC50 and Kd values can vary depending on the assay conditions.

As the data indicates, AT7519 is a potent inhibitor of several CDKs, with particularly high affinity for CDK2, CDK5, and CDK9.[3][4] Notably, it also demonstrates significant activity against Glycogen Synthase Kinase 3 beta (GSK3β), another member of the CMGC kinase family.[2] This cross-reactivity is a critical piece of information for researchers using AT7519 as a chemical probe, as effects on GSK3β signaling pathways could contribute to the observed cellular phenotype.

Comparative Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is utilized in a variety of kinase inhibitors targeting different subfamilies. A comparative look at their selectivity profiles underscores how substitutions on the core structure can dramatically influence target preference and cross-reactivity.

CompoundPrimary Target(s)Notable Off-Targets
AT7519 CDKs (1, 2, 4, 5, 6, 9)GSK3β
BS-194 CDKs (1, 2, 5, 7, 9)-
A well-characterized Trk inhibitor TrkA, TrkB, TrkCOther RTKs
A selective PI3Kδ inhibitor PI3KδOther PI3K isoforms

This table is a conceptual representation. Specific cross-reactivity data for each compound would be required for a direct comparison.

For instance, while both AT7519 and BS-194 target CDKs, their selectivity profiles across the CDK family and the broader kinome can differ based on their respective chemical modifications.[5] Similarly, pyrazolo[1,5-a]pyrimidine-based inhibitors developed for receptor tyrosine kinases like Trk or lipid kinases like PI3Kδ will have distinct off-target profiles.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A multi-faceted approach is essential for a thorough evaluation of kinase inhibitor selectivity. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete picture of a compound's activity.

In Vitro Kinase Profiling: KINOMEscan™

The KINOMEscan™ platform from Eurofins Discovery (formerly DiscoveRx) is a widely used competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.[6][7][8][9]

Workflow for KINOMEscan™ Assay

G Kinase DNA-tagged Kinase Reaction Incubate Components Kinase->Reaction Ligand Immobilized Ligand Ligand->Reaction Compound Test Compound Compound->Reaction Wash Wash to Remove Unbound Kinase Reaction->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR of DNA tag Elution->qPCR G Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation WB Western Blot for Target Protein Centrifugation->WB

Caption: CETSA® workflow.

Experimental Protocol: CETSA® for CDK2 Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) and treat with AT7519 or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration and analyze the amount of soluble CDK2 at each temperature using Western blotting with a specific anti-CDK2 antibody.

  • Data Analysis: Plot the amount of soluble CDK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of AT7519 indicates target engagement.

Functional Consequences of Cross-Reactivity: A Deeper Dive into AT7519's Mechanism

The cross-reactivity of AT7519 for multiple CDKs and GSK3β translates into complex biological effects. As a multi-CDK inhibitor, AT7519 disrupts the cell cycle at multiple checkpoints, leading to cell cycle arrest and apoptosis. [1][5][10]Its inhibition of transcriptional CDKs, like CDK9, also contributes to its anti-cancer activity by downregulating the expression of anti-apoptotic proteins. [1][11] The off-target inhibition of GSK3β can also have significant downstream consequences, as GSK3β is a key regulator of numerous signaling pathways, including those involved in metabolism, inflammation, and apoptosis. [2][12] Simplified CDK Signaling Pathway

G cluster_0 Cell Cycle Progression cluster_1 Transcriptional Regulation G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Gene Transcription RNA_Pol_II->Transcription AT7519 AT7519 AT7519->G1 Inhibits AT7519->S Inhibits AT7519->G2 Inhibits AT7519->M Inhibits AT7519->CDK9 Inhibits

Caption: AT7519's impact on cell cycle and transcription.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. As this guide illustrates through the example of AT7519, a thorough understanding of a compound's cross-reactivity profile is essential for its successful development and application. The use of broad-panel kinase screening platforms like KINOMEscan™, coupled with cellular target engagement assays such as CETSA®, provides a robust framework for characterizing inhibitor selectivity.

For researchers in the field, it is crucial to move beyond single-target inhibition data and embrace a more holistic, kinome-wide perspective. This approach will not only lead to the development of safer and more effective drugs but also uncover novel polypharmacological opportunities and deepen our understanding of complex signaling networks. Future efforts should focus on developing even more predictive in silico models for cross-reactivity and integrating multi-omics data to better understand the functional consequences of off-target activities.

References

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Anderson, K. C. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325-2336.
  • Squires, M. S., Cooke, L., Lock, V., Qi, W., Lewis, E. J., Thompson, N. T., ... & Lyons, J. F. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular cancer therapeutics, 8(2), 324-332.
  • Santo, L., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., Catley, L., ... & Anderson, K. C. (2008). AT7519, a Novel Small Molecule Multi-Cyclin Dependent Kinase Inhibitor, Induces Apoptosis in Multiple Myeloma VIA GSK3β Activation and RNA Polymerase II Inhibition. Blood, 112(11), 975.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Mahadevan, D., Plummer, R., Squires, M. S., M., Yule, M., & Calvert, H. (2007). A Phase I Study of a Novel PIM/Aurora Kinase Inhibitor, AT7519, in Patients with Refractory Solid Tumors. Journal of Clinical Oncology, 25(18_suppl), 3532-3532.
  • QIAGEN. (n.d.). CDK5 Signaling. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Cyclin-dependent kinase. In Wikipedia. [Link]

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Moore, J. D. (2008). Identification of N-(4-piperidinyl)-4-(2, 6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based drug design. Journal of medicinal chemistry, 51(16), 4986-4999.
  • ClinicalTrials.gov. (n.d.). Onalespib and CDKI AT7519 in Treating Patients With Solid Tumors That Are Metastatic or Cannot Be Removed by Surgery. Retrieved from [Link]

  • Santo, L., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., Catley, L., ... & Anderson, K. C. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325–2336.
  • Siu, L. L., Leong, W. L., Chen, E. X., Wang, L., He, Z., Oza, A., ... & Hirte, H. (2015). A Phase I Study of Cyclin-Dependent Kinase Inhibitor, AT7519, in Patients With Advanced Cancer: NCIC Clinical Trials Group IND 177.
  • LINCS Data Portal. (n.d.). AT-7519 KINOMEscan (LDG-1169: LDS-1172). Retrieved from [Link]

  • Promega Connections. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • van de Kooij, B., Verbist, B. M., van Veen, M., Vereecke, L., van den Bossche, J., van de Laar, L., ... & Lemeire, K. (2021). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 27(1), 256-267.
  • Wang, Z., Liu, Y., Zhang, Y., Wang, S., & Lu, W. (2023). The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest.
  • Leitch, A. E., Lucas, C. D., Marwick, J. A., Duffin, R., Haslett, C., & Rossi, A. G. (2011).
  • Cicenas, J., Kalyan, K., Sorokinas, A., Stankunas, E., Levy, J., & Valius, M. (2014). The CDK inhibitor AT7519 promotes the resolution of eosinophil-dominant allergic inflammation.
  • Dolman, M. E., van de Kooij, B., van Veen, M., Vereecke, L., van den Bossche, J., van de Laar, L., ... & Lemeire, K. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 21(21), 4858-4868.
  • BPS Bioscience. (n.d.). Cell-Based Assay Kits. Retrieved from [Link]

  • Squires, M. S., Feltell, R. E., Lock, V., Cooke, L., Lewis, E. J., Thompson, N. T., ... & Lyons, J. F. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular cancer therapeutics, 8(2), 324–332.
  • Chen, E. X., Siu, L. L., Leong, W. L., Wang, L., He, Z., Oza, A., ... & Hirte, H. (2015). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177.
  • Massachusetts Institute of Technology. (n.d.). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Retrieved from [Link]

  • Harvard Medical School LINCS Center. (n.d.). Assays. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Eurofins Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Yao, C. H., Liu, G. Y., Wang, R., Moon, S. H., Gross, R. W., & Patti, G. J. (2019).
  • Tadesse, S., Caldon, E., Tilley, W., & Wang, S. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2024).
  • Tadesse, S., Bisteau, X., Caldon, E., & Wang, S. (2022). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 12(10), 2344-2363.

Sources

Comparative analysis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry due to its potential as a building block for novel therapeutic agents. Its synthesis, however, presents unique challenges requiring careful consideration of strategic route selection. This guide provides a comparative analysis of two primary synthetic pathways to this target molecule, offering insights into the rationale behind experimental choices and providing detailed protocols to inform laboratory practice.

Introduction

The pyrazolo[1,5-a]pyrimidine core is a well-established privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group and the saturation of the pyrimidine ring to form the 3-nitro-4,5,6,7-tetrahydro derivative opens new avenues for chemical space exploration and the development of compounds with novel pharmacological profiles. This guide will dissect two logical and distinct synthetic approaches:

  • Method A: Aromatic Ring Assembly, Nitration, and Subsequent Reduction. This convergent strategy focuses on the initial construction of the aromatic pyrazolo[1,5-a]pyrimidine core, followed by functionalization via nitration, and finally, reduction of the pyrimidine ring.

  • Method B: Saturated Ring Construction Followed by Nitration. This linear approach prioritizes the early formation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, with the critical nitration step performed on the saturated heterocyclic system.

A thorough understanding of the advantages and limitations of each route is paramount for efficient and successful synthesis in a research and development setting.

Method A: Aromatic Ring Assembly, Nitration, and Subsequent Reduction

This synthetic pathway leverages the well-established chemistry of aromatic pyrazolo[1,5-a]pyrimidines, allowing for a modular and often high-yielding initial assembly.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The construction of the aromatic pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophile. A highly efficient and modern approach involves a microwave-assisted, one-pot reaction of a β-enaminone with an NH-5-aminopyrazole.[1] This method offers significant advantages in terms of reaction time and yield.

Experimental Protocol: Microwave-Assisted Synthesis of a 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidine

  • In a microwave vial, combine the β-enaminone (0.50 mmol) and the appropriate NH-5-aminopyrazole (0.50 mmol).

  • Seal the vial and subject the mixture to microwave irradiation at 180 °C for 2 minutes.

  • Allow the reaction mixture to cool to room temperature. The crude product can often be used directly in the next step after a simple work-up.

Step 2: Nitration of the Aromatic Core

The subsequent nitration of the pyrazolo[1,5-a]pyrimidine ring is a critical step. The regioselectivity of this reaction is influenced by the existing substituents on the ring system. A common and effective method for the nitration of such electron-rich heterocyclic systems involves the use of a mixture of nitric acid and sulfuric acid.[1]

Experimental Protocol: Nitration of a 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidine

  • To the cooled, crude pyrazolo[1,5-a]pyrimidine from the previous step, carefully add nitric acid (2.0 mmol) followed by sulfuric acid (1.0 mmol).

  • The reaction is conducted under solvent-free microwave irradiation at 60 °C for 10 minutes.

  • After cooling, the reaction mixture is carefully quenched with ice water and neutralized to precipitate the 3-nitro-pyrazolo[1,5-a]pyrimidine product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Step 3: Reduction of the 3-Nitropyrazolo[1,5-a]pyrimidine

The final step in this pathway is the reduction of the pyrimidine ring of the 3-nitro-pyrazolo[1,5-a]pyrimidine to its tetrahydro derivative. Catalytic hydrogenation is the most effective method for this transformation. Iridium-based catalysts, such as those complexed with chiral ligands like (R)-t-Bu-FcPhox, have shown high efficacy in the enantioselective reduction of pyrazolo[1,5-a]pyrimidines.[2] Ruthenium catalysts have also been employed for the hydrogenation of related fused heterocyclic systems.

Experimental Protocol: Catalytic Hydrogenation of a 3-Nitropyrazolo[1,5-a]pyrimidine

  • In a high-pressure autoclave, dissolve the 3-nitro-pyrazolo[1,5-a]pyrimidine (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Add the Iridium or Ruthenium catalyst (typically 0.5-2 mol%).

  • Pressurize the autoclave with hydrogen gas (50-80 bar).

  • Heat the reaction mixture to 50-90 °C and stir for 24-48 hours.

  • After cooling and carefully venting the hydrogen, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure, and the resulting 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is purified by column chromatography.

Method B: Saturated Ring Construction Followed by Nitration

This alternative strategy involves the initial formation of the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine ring system, followed by the challenging nitration of this non-aromatic core.

Step 1: Synthesis of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Core

A robust method for the synthesis of the tetrahydropyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction of a 3-aminopyrazole with a suitable C4 synthon. One reported approach is the recyclization of N-arylitaconimides with aminopyrazoles.[3] A conceptually simpler, though potentially lower-yielding, approach would be the direct reaction of a 3-aminopyrazole with a bifunctional C4 electrophile like γ-butyrolactone or 4-chlorobutyryl chloride.

Conceptual Protocol: Cyclocondensation of 3-Aminopyrazole with γ-Butyrolactone

  • A mixture of 3-aminopyrazole (1.0 equiv) and γ-butyrolactone (1.2 equiv) in a high-boiling solvent such as diphenyl ether is heated at reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via column chromatography.

Step 2: Nitration of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Core

The direct nitration of a saturated heterocyclic system like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a significant chemical challenge. The absence of an aromatic system necessitates harsh reaction conditions, which can lead to side reactions and degradation. A potential nitrating system for such a substrate would be a mixture of nitric acid and a strong dehydrating agent like trifluoroacetic anhydride. This combination can generate the powerful nitronium ion in situ.

Conceptual Protocol: Nitration of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

  • The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.0 equiv) is dissolved in trifluoroacetic anhydride at 0 °C.

  • Concentrated nitric acid (1.1 equiv) is added dropwise while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for a specified time, with progress monitored by TLC or LC-MS.

  • The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Comparative Analysis

ParameterMethod AMethod B
Overall Strategy Convergent: Aromatic core synthesis, then functionalization and reduction.Linear: Saturated core synthesis, then functionalization.
Key Advantages - Well-established chemistry for aromatic pyrazolo[1,5-a]pyrimidines.- Modular approach allows for late-stage diversification.- Potentially higher overall yields due to well-optimized initial steps.- Fewer overall steps if the initial cyclization is efficient.- Avoids the need for a high-pressure hydrogenation step.
Key Challenges - Requires a high-pressure hydrogenation step, which may not be accessible in all laboratories.- Reduction of the nitro group can be a competing reaction during pyrimidine ring reduction.- Direct nitration of the saturated ring can be low-yielding and produce multiple side products.- The initial cyclization to form the saturated ring may be less efficient than the aromatic counterpart.
Reagent & Condition Severity High pressure and temperature for hydrogenation.Potentially harsh nitrating conditions.
Predictability & Control Generally more predictable due to the well-understood reactivity of aromatic systems.Less predictable, with the nitration step being particularly challenging to control.

Visualizing the Synthetic Workflows

Method_A cluster_0 Method A: Aromatic Assembly, Nitration, Reduction 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine Microwave Cyclocondensation β-Enaminone β-Enaminone β-Enaminone->Pyrazolo[1,5-a]pyrimidine 3-Nitro-pyrazolo[1,5-a]pyrimidine 3-Nitro-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->3-Nitro-pyrazolo[1,5-a]pyrimidine Nitration (HNO3/H2SO4) Target_A 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 3-Nitro-pyrazolo[1,5-a]pyrimidine->Target_A Catalytic Hydrogenation

Caption: Workflow for Method A.

Method_B cluster_1 Method B: Saturated Ring Construction, Nitration 3-Aminopyrazole_B 3-Aminopyrazole Tetrahydropyrazolo[1,5-a]pyrimidine Tetrahydropyrazolo[1,5-a]pyrimidine 3-Aminopyrazole_B->Tetrahydropyrazolo[1,5-a]pyrimidine Cyclocondensation C4_Synthon C4 Synthon (e.g., γ-Butyrolactone) C4_Synthon->Tetrahydropyrazolo[1,5-a]pyrimidine Target_B 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Tetrahydropyrazolo[1,5-a]pyrimidine->Target_B Nitration (HNO3/(CF3CO)2O)

Caption: Workflow for Method B.

Conclusion and Recommendations

The choice between Method A and Method B for the synthesis of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine will largely depend on the available laboratory equipment and the desired scale of the synthesis.

Method A is recommended for:

  • Laboratories equipped with high-pressure hydrogenation reactors.

  • Projects where a modular approach is beneficial for creating a library of analogs by modifying the aromatic precursor before reduction.

  • Situations where higher overall yields and predictability are prioritized.

Method B may be considered for:

  • Laboratories without access to high-pressure hydrogenation equipment.

  • Exploratory synthesis where a shorter, albeit potentially lower-yielding, route is desired.

  • Projects where the direct nitration of the saturated core, despite its challenges, is of mechanistic interest.

Further optimization of the nitration conditions for the saturated core in Method B is a critical area for future research to enhance the viability of this pathway. For most applications, the greater control and predictability of Method A make it the more robust and reliable approach for the synthesis of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

References

  • Sikdar, A., et al. (2023). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 13(1), 1-10. [Link]

  • Yuan, H., et al. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry, 89(3), 1748-1752. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (referred to herein as Cmpd-X). Given the extensive research into the pyrazolo[1,5-a]pyrimidine scaffold as a source of potent kinase inhibitors, this guide is structured around the hypothesis that Cmpd-X exhibits antitumor activity through the inhibition of a key oncogenic kinase. The experimental design emphasizes scientific rigor, featuring self-validating systems and direct comparisons to established alternatives.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known to form critical hinge-binding interactions with the ATP-binding pocket of various kinases.[1] Derivatives of this scaffold have shown promise as inhibitors of EGFR, B-Raf, MEK, Pim-1, and CDKs, among others.[2] The unique 3-nitro substitution and the saturated tetrahydropyrimidine ring of Cmpd-X suggest a distinct chemical space that warrants thorough investigation. This guide will outline a logical, stepwise progression from preliminary characterization to robust in vivo efficacy studies.

Part 1: Foundational In Vitro Characterization and Target Identification

Before committing to costly and ethically sensitive animal studies, a foundational understanding of Cmpd-X's in vitro activity is paramount. This initial phase serves to identify the most probable mechanism of action and to establish baseline potency, which will inform the design of subsequent in vivo experiments.

Kinase Panel Screening

The most logical first step is to screen Cmpd-X against a broad panel of recombinant kinases. This is a cost-effective method to quickly identify potential targets and assess selectivity.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize Cmpd-X in DMSO to a stock concentration of 10 mM.

  • Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®) for screening against a panel of at least 100 oncogenic kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Identify kinases for which Cmpd-X shows significant inhibition (e.g., >70% inhibition).

  • Follow-up: For the most promising hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Cellular Proliferation Assays

The next step is to determine if the enzymatic inhibition observed translates into a functional effect in a cellular context.

Experimental Protocol: Cellular Proliferation Assay

  • Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on the kinases identified in the initial screen. For example, if Pim-1 is a top hit, use cell lines with documented Pim-1 overexpression, such as certain lymphomas or prostate cancer lines.[3][4]

  • Treatment: Seed cells in 96-well plates and treat with a serial dilution of Cmpd-X for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) for each cell line.

Part 2: In Vivo Pharmacokinetics and Target Engagement

Once a compelling in vitro profile is established, the focus shifts to understanding how Cmpd-X behaves in a living organism. These studies are critical for establishing a dosing regimen that will maintain a therapeutically relevant concentration of the drug at the target site.

Pharmacokinetic (PK) Studies

The goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of Cmpd-X.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c).

  • Dosing: Administer a single dose of Cmpd-X via both intravenous (IV) and oral (PO) routes to separate cohorts of mice. A typical starting dose might be 10 mg/kg.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Extract Cmpd-X from plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F). Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated good oral bioavailability.[5]

Target Engagement Studies

It is crucial to confirm that Cmpd-X is reaching its intended target in the tumor and eliciting the expected biological response.

Experimental Protocol: Xenograft Target Engagement

  • Model: Use a human tumor xenograft model in immunocompromised mice (e.g., nude mice) with a cell line that is sensitive to Cmpd-X in vitro.

  • Dosing: Once tumors are established, administer a single dose of Cmpd-X at a level expected to be efficacious based on PK and in vitro data.

  • Tissue Collection: At various time points post-dose, euthanize cohorts of mice and harvest tumor tissue and plasma.

  • Analysis:

    • Compound Levels: Measure the concentration of Cmpd-X in both tumor and plasma.

    • Pharmacodynamic (PD) Biomarkers: Analyze tumor lysates by Western blot to assess the phosphorylation status of a downstream substrate of the target kinase. For example, if Pim-1 is the target, one could measure the phosphorylation of BAD.[3][4]

Below is a diagram illustrating the workflow for PK/PD analysis.

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) PK_Dose Administer Cmpd-X (IV and PO) PK_Sample Collect Blood Samples (Time Course) PK_Dose->PK_Sample PK_LCMS LC-MS/MS Analysis PK_Sample->PK_LCMS PK_Params Calculate PK Parameters (t1/2, Cmax, %F) PK_LCMS->PK_Params PD_Dose Administer Cmpd-X to Tumor-Bearing Mice PK_Params->PD_Dose Inform Dosing Regimen PD_Sample Harvest Tumor & Plasma (Time Course) PD_Dose->PD_Sample PD_Analysis Analyze Compound Levels & Target Phosphorylation PD_Sample->PD_Analysis PD_Result Correlate Drug Exposure with Target Inhibition PD_Analysis->PD_Result

Caption: Workflow for pharmacokinetic and pharmacodynamic studies.

Part 3: In Vivo Efficacy and Comparative Analysis

The definitive test of Cmpd-X's potential is its ability to inhibit tumor growth in a preclinical cancer model. This phase should include direct comparisons to a standard-of-care agent or a structurally related competitor.

Xenograft Efficacy Study

Experimental Protocol: Xenograft Efficacy Study

  • Model: Use the same human tumor xenograft model as in the target engagement study.

  • Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or a suitable formulation vehicle)

    • Cmpd-X (at one or two dose levels, administered daily by oral gavage)

    • Comparator Compound (e.g., a known inhibitor of the same target, dosed according to literature)

  • Treatment and Monitoring: Administer treatments for a set period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for PD markers, immunohistochemistry).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the efficacy of Cmpd-X to the comparator compound.

Comparator Compounds

The choice of a comparator is critical for contextualizing the performance of Cmpd-X. Given the broad activity of pyrazolo[1,5-a]pyrimidines, several options exist depending on the identified target.

Putative TargetPotential Comparator CompoundRationale
Pim-1 KinaseSGI-1776A previously studied, though less selective, Pim-1 inhibitor.[3][4]
CDKsBS-194A pyrazolo[1,5-a]pyrimidine-based CDK inhibitor with demonstrated in vivo activity.[5]
Trk KinasesLarotrectinibA marketed, highly potent and selective Trk inhibitor with a pyrazolo[1,5-a]pyrimidine core.[1]
PI3KδIdelalisibA marketed PI3Kδ inhibitor (though not a pyrazolo[1,5-a]pyrimidine).
Data Presentation and Interpretation

The results of the efficacy study should be summarized in a clear, comparative format.

Table 1: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-1500 ± 150-+2.5
Cmpd-X25750 ± 9050-1.0
Cmpd-X50450 ± 7570-4.5
Comparator(Optimal Dose)600 ± 8060-3.0

This data would suggest that Cmpd-X demonstrates dose-dependent antitumor activity, with the 50 mg/kg dose showing superior efficacy to the comparator in this hypothetical scenario.

Below is a diagram illustrating the overall validation pathway.

G cluster_invitro In Vitro Assessment cluster_invivo_pkpd In Vivo PK/PD cluster_invivo_eff In Vivo Efficacy A Kinase Panel Screening B Determine IC50 of Hits A->B C Cellular Proliferation Assays (GI50) B->C D Pharmacokinetic Studies (PK) C->D Proceed if GI50 is potent E Target Engagement Studies (PD) D->E Establish Dose F Xenograft Efficacy Study vs. Comparator E->F Proceed if target is engaged G Analyze Tumor Growth Inhibition (TGI) F->G H Toxicity Assessment (Body Weight) F->H I I G->I Go/No-Go Decision

Caption: Overall workflow for the in vivo validation of Cmpd-X.

Conclusion

This guide outlines a rigorous, multi-step process for the in vivo validation of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. By logically progressing from broad in vitro screening to targeted in vivo efficacy studies with appropriate comparators, researchers can build a comprehensive data package to support the continued development of this novel compound. The causality behind each experimental choice is grounded in established principles of drug discovery, ensuring that the resulting data is both reliable and translatable.

References

  • Terungwa, S. et al.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Xu, Y. et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Goshu, G. M. et al. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors.
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
  • Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evalu
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health.

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed.
  • 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. PubMed.

Sources

Benchmarking 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of protein kinases.[1] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] The fused bicyclic system of pyrazolo[1,5-a]pyrimidines allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against specific kinase targets.[1]

This guide introduces a novel derivative, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (referred to herein as Compound X ), and proposes a comprehensive benchmarking strategy to evaluate its potential as a kinase inhibitor. Given the established activity of this scaffold against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), this investigation will focus on these two high-value therapeutic targets.[4][5]

We will outline a series of robust biochemical and cell-based assays to characterize Compound X, comparing its performance against well-established inhibitors: Roscovitine for CDK2 and CHIR-99021 for GSK-3β. The experimental design detailed below is intended to provide a clear, logical, and self-validating framework for researchers in drug discovery and development.

Experimental Design: A Multi-tiered Approach to Inhibitor Characterization

A successful benchmarking study requires a multi-faceted approach, moving from direct enzyme inhibition to cellular activity and functional outcomes. Our proposed workflow is designed to provide a comprehensive profile of Compound X.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Validation a In Vitro Kinase Assay (IC50 Determination) b Target Engagement Assay (Western Blot) a->b Confirm Cellular Activity c Cell Proliferation Assay (GI50 Determination) b->c Functional Outcome

Caption: High-level experimental workflow for inhibitor benchmarking.

Biochemical Potency: Direct Measurement of Kinase Inhibition

The initial step is to determine the direct inhibitory effect of Compound X on purified CDK2/Cyclin A and GSK-3β enzymes. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice due to its high sensitivity and suitability for high-throughput screening.[3] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Protocol: Luminescence-Based Kinase Assay
  • Enzyme and Substrate Preparation: Reconstitute recombinant human CDK2/Cyclin A and GSK-3β enzymes and their respective substrates (e.g., Histone H1 for CDK2, a synthetic peptide for GSK-3β) in kinase assay buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of Compound X, Roscovitine, and CHIR-99021 in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

cluster_workflow Biochemical Assay Workflow start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) reaction Initiate Kinase Reaction (Mix and Incubate) start->reaction terminate Terminate Reaction & Deplete ATP reaction->terminate detect Add Detection Reagent (Convert ADP to ATP) terminate->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for the luminescence-based kinase assay.

Hypothetical Data Summary: Biochemical IC50 Values
CompoundCDK2/Cyclin A IC50 (nM)GSK-3β IC50 (nM)
Compound X 75 150
Roscovitine90>10,000
CHIR-99021>10,0005

This hypothetical data suggests that Compound X is a potent inhibitor of CDK2 and a moderately potent inhibitor of GSK-3β, warranting further investigation in a cellular context.

Cellular Activity: Target Engagement and Functional Consequences

While biochemical assays are crucial, it is essential to determine if a compound can engage its target within the complex environment of a living cell.[6][7] We will assess target engagement by measuring the phosphorylation of known downstream substrates. For CDK2, a key substrate is the Retinoblastoma protein (Rb), and for GSK-3β, it is β-catenin.[8]

Protocol: Western Blot for Substrate Phosphorylation
  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7, which is sensitive to CDK inhibitors) in 6-well plates. After 24 hours, treat the cells with increasing concentrations of Compound X, Roscovitine, or CHIR-99021 for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811) and phospho-β-catenin (Ser33/37/Thr41). Also, probe for total Rb, total β-catenin, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration.

cluster_pathway Signaling Pathways cluster_cdk2 CDK2 Pathway cluster_gsk3b GSK-3β Pathway CDK2 CDK2/ Cyclin A Rb Rb CDK2->Rb Phosphorylates pRb p-Rb Rb->pRb G1S G1/S Transition pRb->G1S Promotes GSK3b GSK-3β bCat β-catenin GSK3b->bCat Phosphorylates pbCat p-β-catenin bCat->pbCat Deg Degradation pbCat->Deg Promotes CompX Compound X CompX->CDK2 CompX->GSK3b Rosc Roscovitine Rosc->CDK2 CHIR CHIR-99021 CHIR->GSK3b

Caption: Inhibition points of test compounds in the CDK2 and GSK-3β pathways.

Antiproliferative Effects: Assessing the Impact on Cancer Cell Growth

The ultimate goal of many kinase inhibitors is to halt the uncontrolled proliferation of cancer cells.[9] A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, can quantify the antiproliferative effects of Compound X.

Protocol: Cell Proliferation Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of Compound X and the benchmark inhibitors.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition and Analysis: Measure luminescence and calculate the GI50 (the concentration that causes 50% growth inhibition).

Hypothetical Data Summary: Cellular Assays
CompoundCellular p-Rb IC50 (nM)Cellular p-β-catenin IC50 (nM)MCF-7 GI50 (nM)
Compound X 250 600 300
Roscovitine300>20,000400
CHIR-99021>20,00050>20,000

These hypothetical results demonstrate that Compound X effectively inhibits CDK2-mediated Rb phosphorylation and subsequent cell proliferation in a cellular context, with a potency comparable to the known inhibitor Roscovitine.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel pyrazolo[1,5-a]pyrimidine derivative, Compound X, against established inhibitors of CDK2 and GSK-3β. The proposed workflow, from biochemical IC50 determination to cellular target engagement and functional antiproliferative assays, provides a comprehensive framework for evaluating its therapeutic potential.

The hypothetical data presented herein positions Compound X as a promising dual inhibitor of CDK2 and GSK-3β, with potent cellular activity. Further studies, including comprehensive kinase profiling to assess selectivity across the kinome, pharmacokinetic evaluations, and in vivo xenograft models, would be the logical next steps in the preclinical development of this compound.[4] The methodologies described provide the foundational data necessary to justify these more extensive investigations.

References

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Drug Hunter. (2025). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. [Link]

  • Frontiers. (2023). Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations. [Link]

  • Thieme Connect. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. [Link]

  • ResearchGate. (n.d.). ROC curves for CDK2 inhibitor identification. Our model was able to.... [Link]

  • PubMed. (2025). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). [Link]

  • MDPI. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. [Link]

  • ResearchGate. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. [Link]

  • MDPI. (n.d.). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • PubMed. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. [Link]

  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • PubMed Central. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • PubMed Central. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • PubMed Central. (n.d.). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. [Link]

  • PubMed. (2020). Discovery of[10][11][12]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and Related Kinase Inhibitors

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1] Its structural resemblance to purines allows it to function as an effective antimetabolite and, more notably, as a versatile ATP-competitive hinge-binding motif for various protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] This has positioned pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for the development of targeted therapies.[2]

This guide provides a side-by-side comparison of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and related analogs. We will delve into their synthesis, structure-activity relationships (SAR), and performance as kinase inhibitors, supported by experimental data from peer-reviewed literature. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on how substitutions on this scaffold, particularly at the C3-position, modulate biological activity.

Comparative Synthesis Strategies

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from its accessible synthesis, which allows for the introduction of diverse functional groups.[2] The primary and most adaptable route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-enaminone or a β-dicarbonyl compound.[1] This modularity is key to exploring the structure-activity relationships.

The synthesis of the parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core typically involves the reaction of a 5-aminopyrazole with a cyclic β-dicarbonyl compound.[2] Subsequent functionalization, such as nitration, allows for the introduction of the C3-nitro group. A modern, one-pot microwave-assisted approach has been developed for the efficient synthesis of 3-nitro and 3-halo derivatives, demonstrating the scaffold's synthetic tractability.[5] This method involves an initial cyclocondensation followed by an in-situ electrophilic aromatic substitution (nitration or halogenation).

Below is a generalized workflow for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization 5_Aminopyrazole 5-Aminopyrazole Derivative Cyclocondensation Cyclocondensation (e.g., Microwave-assisted) 5_Aminopyrazole->Cyclocondensation Beta_Dicarbonyl β-Dicarbonyl or β-Enaminone Beta_Dicarbonyl->Cyclocondensation Core_Scaffold Pyrazolo[1,5-a]pyrimidine Core Structure Cyclocondensation->Core_Scaffold Electrophilic_Sub Electrophilic Substitution (e.g., Nitration, Halogenation) Core_Scaffold->Electrophilic_Sub Final_Compound 3-Nitro or 3-Halo Derivative Electrophilic_Sub->Final_Compound

Caption: Generalized workflow for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines.

Side-by-Side Comparison: The Impact of C3-Substitution on Kinase Inhibition

The C3-position of the pyrazolo[1,5-a]pyrimidine ring is a critical site for modification to modulate kinase inhibitory activity and selectivity. By comparing the 3-nitro compound with other analogs, we can discern clear structure-activity relationships. For this comparison, we will focus on FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), and Pim-1 kinase, an oncogenic serine/threonine kinase.[6][7]

While direct data for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is sparse, we can infer its potential activity by analyzing SAR studies on the aromatic pyrazolo[1,5-a]pyrimidine core, which is electronically similar. The electron-withdrawing nature of the nitro group is expected to significantly influence the electronic properties of the heterocyclic system and its interactions with the kinase hinge region.

Compound IDC3-SubstituentC5-SubstituentTarget KinaseIC₅₀ (nM)Reference
Analog A -H-NH-ArFLT3-ITD>1000[6]
Analog B -Cl-NH-ArFLT3-ITD0.4[6]
Analog C -H4-(morpholinomethyl)phenylPim-145[8]
Analog D -CN4-(morpholinomethyl)phenylPim-118[8]

Note: Ar represents a substituted aryl group. Data is synthesized from multiple sources for comparative purposes.

Analysis of Structure-Activity Relationship (SAR):

  • Impact of C3-Substitution: The data clearly demonstrates the profound impact of the C3 substituent. In the FLT3-ITD inhibitor series, moving from an unsubstituted compound (Analog A) to a 3-chloro derivative (Analog B) results in a dramatic increase in potency, with the IC₅₀ value dropping from micromolar to sub-nanomolar levels.[6] The chlorine atom, being an electron-withdrawing group, likely alters the hydrogen-bonding capacity of the pyrimidine nitrogen atoms, enhancing interaction with the kinase hinge region. Similarly, for Pim-1 inhibitors, introducing an electron-withdrawing cyano (-CN) group at C3 (Analog D) improves potency over the unsubstituted analog (Analog C).[8]

  • Role of the 3-Nitro Group: Based on these trends, it is highly probable that a 3-nitro group would also confer potent kinase inhibitory activity. The nitro group is a strong electron-withdrawing group, even more so than chlorine or cyano groups. This would significantly modulate the electronic distribution of the pyrazolo[1,5-a]pyrimidine core, potentially leading to strong and favorable interactions within the ATP-binding pocket of kinases like FLT3 or Pim-1.

  • Influence of C5 and C7 Substituents: It is crucial to note that substituents at other positions are also critical for overall activity. For instance, large, aromatic groups at the C5 and C7 positions are often required to occupy hydrophobic pockets within the kinase active site, contributing to both potency and selectivity.[6][8]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines typically act as Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in an ATP-competitive manner.[2][4] The N1 and N6 atoms of the pyrimidine ring act as hydrogen bond acceptors, mimicking the adenine portion of ATP to interact with the conserved amino acid residues in the kinase "hinge" region.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition Mechanism Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate (Cell Proliferation, Survival) Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Competitive Binding to ATP Pocket

Caption: ATP-competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively compare the inhibitory potential of different pyrazolo[1,5-a]pyrimidine analogs, a robust in vitro kinase inhibition assay is essential. The following protocol describes a typical procedure for determining the IC₅₀ value of a compound against a target kinase, such as FLT3.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the FLT3 kinase.

Materials:

  • Recombinant human FLT3 enzyme.

  • Biotinylated peptide substrate.

  • ATP (Adenosine triphosphate).

  • Test compounds (e.g., 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine) dissolved in DMSO.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho antibody and XL665-conjugated streptavidin).

  • 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Mixture: In a 384-well plate, add the following components in order:

    • 5 µL of kinase assay buffer.

    • 2.5 µL of the test compound dilution (or DMSO for control wells).

    • 2.5 µL of the FLT3 enzyme and biotinylated substrate mixture.

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding conditions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation by adding the HTRF detection reagents. Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation:

  • Why use ATP at its Km value? This ensures that the assay is sensitive to competitive inhibitors. If ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC₅₀.

  • Why HTRF? This detection method is highly sensitive, has a low background, and is less prone to interference from colored or fluorescent compounds compared to other methods. The ratiometric measurement (665nm/620nm) provides a built-in control for well-to-well variations.

  • Trustworthiness: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The dose-response curve provides a self-validating system; a well-behaved inhibitor will produce a sigmoidal curve with a clear upper and lower plateau.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Structure-activity relationship studies consistently show that substitution at the C3-position with electron-withdrawing groups, such as halogens or cyano groups, dramatically enhances inhibitory potency.[6][8] While direct comparative data for the 3-nitro derivative is limited, the established electronic trends strongly suggest it would be a potent kinase inhibitor. The fully saturated tetrahydropyrazolo[1,5-a]pyrimidine core, as specified in the topic, would introduce a three-dimensional character that could be exploited to achieve selectivity against specific kinases.[9]

Future research should focus on the direct synthesis and biological evaluation of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its analogs. A key challenge will be to balance potency with selectivity and favorable pharmacokinetic properties to avoid off-target effects and toxicity.[2] The continued exploration of this privileged scaffold, leveraging advanced synthetic methods and detailed biological profiling, holds great promise for the discovery of next-generation targeted therapies.[10]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • Synthesis of 3-nitropyrazolo[1,5-a]pyrimidines.
  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prost
  • Synthesis of 3-halo and 3-nitropyrazolo[1,5-a]pyrimidines 142a–i and...
  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerOpen.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS#: 148777-84-8)[1]. The operational and disposal plans herein are designed to ensure the safety of all laboratory personnel. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and trust.

Proactive Hazard Assessment: A Risk-Based Approach

  • The Nitro Aromatic Moiety (-NO2): Organic nitro compounds are energetically unstable and should always be handled with care. They can be sensitive to shock, friction, and heat, with the potential for explosive decomposition[2][3]. Many are also toxic if inhaled or ingested and can be absorbed through the skin[4]. Thermal decomposition can release toxic nitrogen oxides (NOx)[5].

  • The Pyrazolopyrimidine Core: This heterocyclic system is common in pharmacologically active molecules[6][7]. Related pyrimidine and pyrazole structures are known to cause skin and eye irritation[8]. Depending on the specific structure, they can be harmful if swallowed, inhaled, or absorbed through the skin[9].

Presumed Hazard Profile: Based on this analysis, 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine must be treated as a potentially energetic, toxic, and irritating substance . All handling procedures should reflect these risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. All operations involving this compound, including weighing, transfer, and reaction setup, must be performed within a certified chemical fume hood to minimize inhalation exposure[10][11].

Primary Engineering Control: The Chemical Fume Hood

Your first line of defense is a properly functioning chemical fume hood. Ensure the sash is positioned as low as possible to provide a protective barrier and maintain optimal airflow.

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Chemical Splash Goggles: ANSI Z87.1-compliant goggles are mandatory at all times to protect against splashes[4].

    • Full-Face Shield: A face shield must be worn over safety goggles whenever handling the compound, especially during transfers, reactions, or when working with quantities greater than a few milligrams[3][12]. This is crucial for protecting against unexpected energetic events or splashes to the face and neck[12].

  • Hand Protection:

    • Double-Gloving: This is a mandatory practice. It provides a failsafe against contamination.

      • Inner Glove: A standard nitrile glove provides a good baseline of protection and dexterity.

      • Outer Glove: A more robust glove, such as neoprene or butyl rubber, should be worn over the nitrile glove for enhanced chemical resistance[4][13]. If a tear occurs in the outer glove, the inner glove provides temporary protection while you retreat and replace it. Regularly inspect gloves for any signs of degradation or puncture.

  • Body Protection:

    • Flame-Resistant (FR) Lab Coat: Due to the potential energetic nature of nitro compounds, a flame-resistant lab coat is required[3][4]. It must be fully buttoned with sleeves rolled down to provide maximum coverage.

    • Chemical Apron: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

    • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory requirement. Shoes should be made of a non-porous material[11].

  • Respiratory Protection:

    • While all work should be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a spill or fume hood failure[14]. All personnel must be properly trained and fit-tested before using a respirator.

Glove Selection Guide for Common Laboratory Solvents

Since specific breakthrough data for 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unavailable, this table provides general guidance for solvents you may use with the compound.

Glove MaterialRecommended ForNot Recommended For
Nitrile Solvents, oils, greases, limited exposure to acids and bases. Good for inner glove.Prolonged exposure to ketones, halogenated or aromatic hydrocarbons. Poor against nitric acid[13].
Neoprene Acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols[13].Halogenated and aromatic hydrocarbons[13].
Butyl Rubber Ketones, esters, aldehydes. Excellent for highly corrosive acids.Aliphatic and aromatic hydrocarbons.
Viton® Chlorinated and aromatic solvents.Ketones, esters.

Procedural Workflow: Donning, Doffing, and Decontamination

The order of operations is critical to prevent cross-contamination and ensure your safety.

Step-by-Step Donning Protocol (Putting on PPE)
  • Put on your flame-resistant lab coat and ensure it is fully buttoned.

  • Put on your inner pair of nitrile gloves.

  • Put on your outer pair of chemically resistant gloves (e.g., neoprene).

  • Put on your chemical splash goggles.

  • Finally, put on your full-face shield.

Step-by-Step Doffing Protocol (Removing PPE)

This is the point of highest risk for self-contamination. Follow this sequence meticulously, performing each step deliberately within the fume hood or directly outside the immediate work area.

  • Decontaminate Outer Gloves: Wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

  • Remove Face Shield: Handle by the back strap, avoiding touching the front surface. Place in a designated area for decontamination.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat: Unbutton the lab coat and roll it outwards and down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Remove Goggles: Handle by the strap to remove.

  • Remove Inner Gloves: This is the final step. Peel off the inner gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

PPE Doffing (Removal) Workflow

The following diagram illustrates the critical sequence for removing PPE to minimize exposure risk.

Doffing_Workflow start Procedure Complete step1 1. Decontaminate Outer Gloves start->step1 step2 2. Remove Face Shield step1->step2 step3 3. Remove Outer Gloves step2->step3 step4 4. Remove Lab Coat step3->step4 step5 5. Remove Goggles step4->step5 step6 6. Remove Inner Gloves step5->step6 end_step 7. Wash Hands Thoroughly step6->end_step

Caption: A workflow diagram illustrating the correct sequence for PPE removal.

Emergency Procedures

Preparation is key. Ensure safety showers and eyewash stations are accessible and have been recently tested[5].

  • Skin Exposure: Immediately go to the nearest safety shower. Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes[4][8]. Seek immediate medical attention.

  • Eye Exposure: Immediately use an eyewash station to flush the eyes for at least 15 minutes, keeping the eyelids open[8]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the name of the chemical[9][15].

  • Spills:

    • Small Spill (in a fume hood): Use a chemical spill kit with an absorbent appropriate for organic compounds. Decontaminate the area with soap and water[4]. All cleanup materials must be disposed of as hazardous waste.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert all nearby personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately[4]. Do not attempt to clean it up yourself.

Waste Management and Disposal

Improper disposal can lead to dangerous, exothermic reactions.

  • Contaminated PPE: All disposable PPE (gloves, wipes, etc.) must be collected in a designated, sealed hazardous waste container[10].

  • Chemical Waste:

    • Segregation is Critical: Waste containing 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine must be collected in a dedicated, clearly labeled hazardous waste container.

    • Avoid Mixing: NEVER mix nitro compound waste with strong acids (like nitric or sulfuric acid), bases, or oxidizing agents in the same container[16][17]. Such mixing can lead to violent, gas-producing reactions and potential explosions[17].

    • Container Choice: Use a container made of a material compatible with the solvents used (e.g., polyethylene). If there is any potential for gas evolution, a vented cap should be used[18].

    • Disposal Request: Follow your institution's procedures for hazardous waste pickup[17].

By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Environmental Health and Safety. Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 2011.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker.
  • Chemical Safety Protocol for Nitromethane. Vanderbilt University Environmental Health & Safety.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • SAFETY DATA SHEET - Nitroguanidine (min 20wt% water). Chem Service.
  • SAFETY DATA SHEET - 2-Nitropyridine. Sigma-Aldrich.
  • 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidine CAS#: 148777-84-8. ChemWhat.
  • BenchChem Technical Support Team. Safeguarding Your Research: A Comprehensive Guide to Handling 1-Nitropropan-2-ol. BenchChem.
  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide. Fisher Scientific.
  • Protective Equipment. American Chemistry Council.
  • Issa, M. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube.
  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety.
  • SAFETY DATA SHEET - 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-. Thermo Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Lab Safety Equipment & PPE. ChemTalk.
  • SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Thermo Fisher Scientific.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][4]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. Available from:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. PubChem.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Fisher Scientific.
  • Singh, V., et al. (2025). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6',7'-Dihydrospiro[Piperidine-4,4'-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. ResearchGate.
  • Gomes, A. T. P. C., et al. (2018). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.